molecular formula C5H10O2 B089601 2-Allyloxyethanol CAS No. 111-45-5

2-Allyloxyethanol

货号: B089601
CAS 编号: 111-45-5
分子量: 102.13 g/mol
InChI 键: GCYHRYNSUGLLMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Allyloxyethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-prop-2-enoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYHRYNSUGLLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27274-31-3
Record name Polyethylene glycol monoallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27274-31-3
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DSSTOX Substance ID

DTXSID0059401
Record name 2-Allyloxyethanol
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-45-5, 27274-31-3
Record name Ethylene glycol monoallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Allyloxyethanol
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Record name 2-Allyloxyethanol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(2-propen-1-yloxy)-
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Record name 2-Allyloxyethanol
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Record name 2-(allyloxy)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL ALLYL ETHER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Allyloxyethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a bifunctional organic compound possessing both an allyl ether and a primary alcohol functional group. This unique structure makes it a versatile chemical intermediate and monomer in a wide range of industrial and research applications. Its high boiling point and low odor make it a safer alternative to allyl alcohol in many synthetic procedures. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on data presentation and detailed experimental methodologies.

Chemical Structure and Identification

This compound is a colorless, transparent liquid.[1] Its fundamental chemical structure consists of an allyl group attached via an ether linkage to an ethanol molecule.

Molecular Structure:

  • Chemical Formula: C₅H₁₀O₂

  • Linear Formula: H₂C=CHCH₂OCH₂CH₂OH[2]

  • SMILES: C=CCOCCO[2]

  • InChI: 1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2[2]

  • InChIKey: GCYHRYNSUGLLMA-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 102.13 g/mol [2]
Appearance Colorless, clear liquid[1]
Odor Weak, characteristic
Boiling Point 159 °C (lit.)[2]
Density 0.955 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.436 (lit.)[2]
Flash Point 66 °C (150.8 °F) - closed cup[1]
Vapor Pressure 1.842 hPa at 25 °C[3][4]
Water Solubility Miscible[1]
Solubility in Organics Soluble in alcohol and oils.[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Features
¹H NMR (in CDCl₃) δ 5.91 (m, 1H, -CH=), 5.29 (dd, 1H, =CH₂), 5.20 (dd, 1H, =CH₂), 4.03 (d, 2H, -O-CH₂-CH=), 3.70 (t, 2H, -O-CH₂-CH₂-OH), 3.58 (t, 2H, -O-CH₂-CH₂-OH), 2.5 (br s, 1H, -OH)
¹³C NMR (in CDCl₃) δ 134.7 (-CH=), 117.2 (=CH₂), 72.3 (-O-CH₂-CH=), 70.8 (-O-CH₂-CH₂-OH), 61.7 (-O-CH₂-CH₂-OH)
FT-IR Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C stretch (~1645 cm⁻¹), C-O-C stretch (~1100 cm⁻¹)
Mass Spectrometry Molecular Ion (M⁺) at m/z 102. Key fragments resulting from alpha-cleavage and dehydration.

Reactivity and Applications

The dual functionality of this compound dictates its reactivity and diverse applications. The allyl group can undergo addition reactions and polymerization, while the hydroxyl group can be derivatized through esterification and etherification.

Key Reactions:

  • Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form more complex ethers.

  • Esterification: Reaction with carboxylic acids or their derivatives yields esters.

  • Isomerization: The allyl group can be isomerized to a propenyl group, which is a key step in the synthesis of some UV-reactive monomers.

  • Polymerization: The double bond allows this compound to act as a monomer or comonomer in the production of various polymers.

Major Applications:

  • Polymer Synthesis: It is a key monomer in the production of fluorocarbon resins, super absorbent resins, and unsaturated polyesters.[1]

  • Coatings and Adhesives: Used in the formulation of light-curing coatings and as an additive for paints and plastics.

  • Chemical Intermediate: Serves as a versatile intermediate for the synthesis of other organic compounds, including pharmaceuticals and silicon-modified materials.

  • Stabilizer: Acts as a stabilizer for polyurethane foam.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of allyl alcohol with ethylene oxide in the presence of a catalyst. The following protocol is based on a patented method utilizing a Zeocar-2 catalyst.

Materials:

  • Allyl alcohol

  • Ethylene oxide

  • Zeocar-2 catalyst (freshly calcined at 500 °C for 1 hour)

  • Stainless steel autoclave

  • Distillation apparatus

Procedure:

  • Charge a 2 L stainless steel autoclave with 637.2 g (10.96 mol) of allyl alcohol and 39.8 g of freshly calcined Zeocar-2 catalyst.[6]

  • Seal the autoclave and introduce 119.4 g (2.71 mol) of ethylene oxide.[6]

  • Heat the mixture to 115 °C with constant stirring and maintain this temperature for 1 hour.[6] The reaction is typically complete within 30 to 90 minutes.

  • Monitor the reaction for the complete conversion of ethylene oxide.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

  • Open the autoclave and filter the reaction mixture to remove the Zeocar-2 catalyst.

  • The crude product is then purified by fractional distillation under vacuum.

Purification of this compound

Purification of the crude this compound is typically achieved by fractional distillation under reduced pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently with the heating mantle.

  • Apply vacuum to the system, carefully reducing the pressure to the desired level.

  • Slowly increase the temperature to initiate distillation.

  • Collect the forerun, which will contain any lower-boiling impurities.

  • As the temperature at the head of the column stabilizes near the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Continue distillation until the majority of the product has been collected, leaving a small amount of higher-boiling residue in the distillation flask.

  • Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Analytical Methods

Gas Chromatography (GC):

Gas chromatography is a suitable method for assessing the purity of this compound and for monitoring reaction progress.

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase, is recommended.

  • Injector Temperature: 200-250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: High purity nitrogen or helium at a flow rate of 1-2 mL/min.

  • Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a ramp to a final temperature of 200-220 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) before injection.

Safety and Toxicology

This compound is a combustible liquid and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Toxicological DataValueSpeciesReference
LD₅₀ (Oral) 3050 mg/kgRat[1][8]
LD₅₀ (Dermal) No data available
LC₅₀ (Inhalation) No data available
Skin Irritation Causes skin irritation[7]
Eye Irritation Causes serious eye irritation[7]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products allyl_alcohol Allyl Alcohol autoclave Reaction in Autoclave (115°C, 1 hr, Stirring) allyl_alcohol->autoclave ethylene_oxide Ethylene Oxide ethylene_oxide->autoclave catalyst Zeocar-2 Catalyst catalyst->autoclave crude_product Crude this compound autoclave->crude_product filtration Filtration distillation Fractional Distillation (Vacuum) filtration->distillation catalyst_waste Spent Catalyst filtration->catalyst_waste Removed pure_product Pure this compound distillation->pure_product crude_product->filtration Applications_Diagram cluster_monomer As a Monomer cluster_intermediate As a Chemical Intermediate cluster_stabilizer As a Stabilizer main This compound fluororesins Fluorocarbon Resins main->fluororesins superabsorbent Super Absorbent Resins main->superabsorbent polyesters Unsaturated Polyesters main->polyesters coatings Light-Curing Coatings main->coatings additives Paint & Plastic Additives main->additives silicones Silicone Modification main->silicones polyurethane Polyurethane Foam main->polyurethane

References

An In-depth Technical Guide to 2-Allyloxyethanol: Nomenclature, Properties, and Applications in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Allyloxyethanol, a bifunctional organic compound with significant applications in chemical synthesis, particularly in the field of polymer chemistry. This document will cover its formal nomenclature, common synonyms, and delve into its role in the synthesis of advanced polymer materials.

IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature. In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and academic literature.

Identifier Type Name/Identifier
Systematic IUPAC Name 2-(prop-2-en-1-yloxy)ethan-1-ol[1], 2-prop-2-enoxyethanol[2]
Common Synonyms Ethylene glycol monoallyl ether[2][3][4][5][6], Allyl Cellosolve[1][2][4], Allyl Glycol[1][3][4], 2-(Allyloxy)ethanol[1][2][3], USAF do-47[3][4]
CAS Registry Number 111-45-5[1][4]

Applications in Polymer Chemistry: Synthesis of Modified Polyurethane Coatings

A significant application of this compound lies in its use as a building block for creating functionalized polymers. Its bifunctional nature, possessing both a hydroxyl (-OH) group and an allyl (CH₂=CH-CH₂) group, allows for its incorporation into polymer chains and subsequent cross-linking.[7] A notable example is its use as an end-capping reagent in the synthesis of this compound-terminated polyurethane, which serves as a modifier for polyurethane-modified polydimethylsiloxane (PUMS) coatings.[2]

The following diagram illustrates the general workflow for the synthesis of a polyurethane-modified polydimethylsiloxane (PUMS) coating using this compound as a key reagent.

G Experimental Workflow: Synthesis of this compound Modified PDMS Coating cluster_0 Step 1: Synthesis of Hydroxyl-Terminated PDMS cluster_1 Step 2: Synthesis of this compound-Terminated Polyurethane (AEPU) cluster_2 Step 3: Formulation of the PUMS Coating cluster_3 Step 4: Coating Application and Curing A Start with Dichlorodimethylsilane B Hydrolysis A->B C Condensation Polymerization B->C D Purification C->D I Blend Hydroxyl-Terminated PDMS and AEPU D->I PDMS Prepolymer E React Polyol with Diisocyanate F Add this compound as End-Capper E->F G Monitor Reaction (e.g., FTIR) F->G H Obtain AEPU Prepolymer G->H H->I AEPU Modifier J Add Curing Agent and Catalyst I->J K Homogenize the Mixture J->K L Degas the Formulation K->L M Apply Coating to Substrate L->M N Cure at Elevated Temperature M->N O Characterize the Cured Coating N->O

Workflow for synthesizing a modified PDMS coating.

Step 1: Synthesis of Hydroxyl-Terminated Polydimethylsiloxane (PDMS) The synthesis of the hydroxyl-terminated PDMS prepolymer is a foundational step. This process typically involves the hydrolysis and subsequent condensation polymerization of dichlorodimethylsilane. The reaction conditions, such as temperature, catalyst, and monomer-to-water ratio, are critical in controlling the molecular weight and functionality of the resulting polymer. Purification is then carried out to remove any unreacted monomers and by-products.

Step 2: Synthesis of this compound-Terminated Polyurethane (AEPU) In this key step, a diol (polyol) is reacted with a diisocyanate in a specific stoichiometric ratio to form an isocyanate-terminated polyurethane prepolymer. This compound is then introduced into the reaction. The hydroxyl group of this compound reacts with the terminal isocyanate groups, effectively "capping" the polyurethane chains and introducing the reactive allyl functionality at the chain ends. The progress of this reaction is typically monitored using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the isocyanate peak.

Step 3: Formulation of the Polyurethane-Modified PDMS (PUMS) Coating The synthesized hydroxyl-terminated PDMS and the this compound-terminated polyurethane (AEPU) are blended together. A suitable curing agent, often a platinum-based catalyst for hydrosilylation reactions, and other additives are incorporated to facilitate the cross-linking process. The mixture is thoroughly homogenized to ensure a uniform distribution of all components and then degassed to remove any entrapped air bubbles that could create defects in the final coating.

Step 4: Coating Application and Curing The formulated PUMS coating is applied to a desired substrate using methods such as spin-coating, dip-coating, or spray-coating. The coated substrate is then subjected to a curing process, typically involving heating at a specific temperature for a defined duration. During curing, the allyl groups of the AEPU react with the silicon-hydride groups of a crosslinker (if present) or undergo other cross-linking reactions, leading to the formation of a durable, cross-linked polymer network. The final cured coating is then characterized for its mechanical, thermal, and surface properties.

Logical Relationship in the Synthesis of this compound

While this compound is used to synthesize more complex molecules, it is itself synthesized from simpler precursors. A common industrial method involves the reaction of allyl alcohol with ethylene oxide. The logical flow of this synthesis is depicted below.

G Logical Flow: Synthesis of this compound A Allyl Alcohol (Reactant) D Reaction Vessel (Controlled Temperature and Pressure) A->D B Ethylene Oxide (Reactant) B->D C Catalyst (e.g., Acid or Base) C->D E Ring-Opening Reaction D->E F Crude this compound E->F G Purification (e.g., Distillation) F->G H Pure this compound G->H

References

An In-depth Technical Guide to 2-Allyloxyethanol (CAS 111-45-5): Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyloxyethanol, registered under CAS number 111-45-5, is a bifunctional organic compound possessing both an allyl ether and a primary hydroxyl group. This unique structure makes it a versatile molecule in polymer chemistry and organic synthesis. Also known as ethylene glycol monoallyl ether, it serves as a valuable intermediate and monomer in the production of a variety of materials, including resins, coatings, and polymers. Its properties, such as a high boiling point and low odor, make it a favorable alternative to other reactive monomers.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory and industrial setting.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Odor Mild, mushroom-like[4]
Boiling Point 159 °C (at 760 mmHg)[5]
Density 0.955 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.436[5]
Flash Point 66 °C (150.8 °F) - closed cup[5]
Vapor Pressure 0.846 mmHg at 25 °C[4]
Water Solubility 454 g/L at 25 °C[6]
LogP (Octanol/Water Partition Coefficient) -0.12 at 20 °C[6]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of allyl alcohol with ethylene oxide. Below are two detailed experimental protocols based on patented methodologies.

Experimental Protocol 1: Synthesis using a Heterogeneous Catalyst

This protocol is based on the reaction of allyl alcohol and ethylene oxide in the presence of a Zeocar-2 catalyst.[7]

Materials:

  • Allyl alcohol (10.96 mol, 637.2 g)

  • Ethylene oxide (2.71 mol, 119.4 g)

  • Zeocar-2 catalyst (39.8 g), freshly calcined at 500 °C for 1 hour

  • 2 L stainless steel autoclave

Procedure:

  • Charge the 2 L stainless steel autoclave with 637.2 g of allyl alcohol and 39.8 g of the freshly calcined Zeocar-2 catalyst.[7]

  • Seal the autoclave and feed in 119.4 g of ethylene oxide.[7]

  • Heat the mixture to 115 °C and maintain this temperature for 1 hour with constant stirring.[7]

  • Monitor the reaction progress until the conversion of ethylene oxide is complete (typically 100%).[7]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Open the autoclave and filter the reaction mixture to remove the catalyst.

  • The crude product is then purified by rectification to yield this compound.[7]

Synthesis_Workflow_1 cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Allyl_Alcohol Allyl Alcohol Autoclave Charge Autoclave Allyl_Alcohol->Autoclave Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Autoclave Catalyst Zeocar-2 Catalyst Catalyst->Autoclave Reaction Heat to 115°C for 1h with Stirring Autoclave->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filter Catalyst Cooling->Filtration Rectification Rectification Filtration->Rectification Product Pure this compound Rectification->Product

Synthesis Workflow of this compound using Zeocar-2 Catalyst.
Experimental Protocol 2: Synthesis via Etherification with Propylene

This method involves the etherification of ethylene glycol with propylene using a catalyst.[2]

Materials:

  • Ethylene glycol

  • Propylene

  • Ammonium nitrate catalyst

Procedure:

  • Charge a suitable reactor with ethylene glycol.

  • Heat the ethylene glycol to a temperature range of 120-130 °C.[2]

  • Introduce propylene gas into the reactor.

  • Add the ammonium nitrate catalyst to the heated mixture.[2]

  • Maintain the reaction at 120-130 °C until the desired conversion is achieved.

  • After the reaction is complete, the resulting this compound can be purified by distillation.

Applications of this compound

The dual functionality of this compound makes it a valuable component in various industrial applications, primarily in the synthesis of polymers and resins.

Monomer in Unsaturated Polyester Resin Synthesis

This compound can be incorporated as a comonomer in the synthesis of unsaturated polyester resins. The hydroxyl group participates in the esterification reaction with dicarboxylic acids (or their anhydrides), while the allyl group provides a site for subsequent cross-linking with a vinyl monomer like styrene.

General Experimental Protocol for Unsaturated Polyester Resin Synthesis:

Materials:

  • Dicarboxylic acid (e.g., phthalic anhydride, maleic anhydride)

  • Glycol (e.g., propylene glycol, ethylene glycol)

  • This compound (as a co-glycol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Inhibitor (e.g., hydroquinone)

  • Vinyl monomer for cross-linking (e.g., styrene)

  • Initiator for curing (e.g., methyl ethyl ketone peroxide)

  • Promoter for curing (e.g., cobalt naphthenate)

Procedure:

  • Polycondensation:

    • Charge the dicarboxylic acid(s), glycol(s), and this compound into a reactor equipped with a stirrer, thermometer, and a condenser for water removal.

    • Heat the mixture to 180-220 °C with continuous stirring.

    • Monitor the reaction by measuring the acid value and viscosity.

    • Once the desired acid value and viscosity are reached, cool the reactor to below 100 °C.

  • Blending:

    • Add an inhibitor to prevent premature gelation.

    • Slowly add the vinyl monomer (e.g., styrene) to the polyester melt with stirring to achieve the desired viscosity.

  • Curing:

    • To a portion of the resin, add the promoter and mix thoroughly.

    • Add the initiator and mix until a homogeneous solution is obtained.

    • The resin will then cure at room or elevated temperatures.

Polymerization_Role cluster_monomers Monomers cluster_process Polymerization AGE This compound (HO-R-O-CH2-CH=CH2) Polyesterification Polyesterification (Ester Linkage Formation) AGE->Polyesterification Diacid Dicarboxylic Acid (HOOC-R'-COOH) Diacid->Polyesterification Glycol Glycol (HO-R''-OH) Glycol->Polyesterification UP_Resin Unsaturated Polyester Backbone Polyesterification->UP_Resin Forms polymer chain via -OH group reaction Crosslinking Cross-linking with Vinyl Monomer Cured_Resin Cured Thermoset Resin Crosslinking->Cured_Resin UP_Resin->Crosslinking Allyl group provides cross-linking site

Role of this compound in Unsaturated Polyester Resin Formation.
Reactive Diluent in Epoxy Resin Formulations

In epoxy resin systems, this compound can function as a reactive diluent. Its primary role is to reduce the viscosity of the epoxy resin, which improves handling, processability, and filler loading.[8] The hydroxyl group of this compound can react with the epoxy groups, incorporating it into the cured polymer network. This chemical integration minimizes the negative impact on the final mechanical properties that is often observed with non-reactive diluents.[8]

General Experimental Protocol for Using this compound as a Reactive Diluent:

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound

  • Curing agent (e.g., polyamine)

  • Optional: Fillers, additives

Procedure:

  • Blending:

    • In a suitable container, weigh the desired amount of epoxy resin.

    • Add the desired amount of this compound (typically 5-20 wt%) to the epoxy resin.

    • Mix thoroughly until a homogeneous mixture is obtained. Gentle heating may be applied to reduce viscosity and aid mixing.

  • Curing:

    • Add the stoichiometric amount of the curing agent to the epoxy resin/reactive diluent blend.

    • Mix all components thoroughly.

    • De-gas the mixture if necessary to remove entrapped air bubbles.

    • Apply the formulation as required and cure according to the recommended schedule for the specific epoxy resin and curing agent system (e.g., at room temperature or an elevated temperature).

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Therefore, it is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store in a tightly closed container in a cool, dry place away from sources of ignition.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][9]

Conclusion

This compound (CAS 111-45-5) is a valuable and versatile chemical intermediate with significant applications in polymer science. Its bifunctional nature allows it to be incorporated into polymer backbones and to serve as a cross-linking site or as a reactive diluent. The detailed protocols and data presented in this guide are intended to provide researchers and professionals with the necessary information to safely and effectively utilize this compound in their work, fostering further innovation in the development of advanced materials.

References

An In-depth Technical Guide to the Ethoxylation of Allyl Alcohol for the Synthesis of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-allyloxyethanol via the ethoxylation of allyl alcohol. The document details the underlying reaction mechanisms, compares catalytic systems, presents detailed experimental protocols, and summarizes key quantitative data. Safety considerations for handling the hazardous materials involved are also thoroughly addressed.

Introduction

This compound is a valuable bifunctional molecule possessing both an allyl group and a primary hydroxyl group. This unique structure makes it an important intermediate in the synthesis of a variety of chemical and pharmaceutical preparations, including its use as a monomer in polymerization reactions and as an end-capping reagent for polymers like polyurethanes. The principal industrial route for its production is the direct ethoxylation of allyl alcohol, a reaction that involves the ring-opening addition of ethylene oxide to the alcohol.[1]

This guide focuses on the single-unit ethoxylation to produce the mono-ethoxylated product, this compound. The reaction's efficiency and selectivity are highly dependent on the choice of catalyst and reaction conditions. Both acid and base catalysis are employed, each with distinct mechanisms and outcomes that will be explored herein.

Reaction Mechanisms

The ethoxylation of allyl alcohol proceeds via the nucleophilic attack of the alcohol on the ethylene oxide ring. This reaction is typically catalyzed by either an acid or a base to facilitate the ring-opening of the epoxide.

Base-Catalyzed Ethoxylation

In base-catalyzed ethoxylation, a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used. The reaction initiates with the deprotonation of allyl alcohol to form a more nucleophilic allyl alkoxide ion. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring in an SN2 reaction, leading to the formation of the this compound product after protonation.[2][3]

A key characteristic of base catalysis is that the product alcohol is also deprotonated, leading to the formation of higher ethoxylates (di-, tri-, and poly-ethylene glycol ethers) as byproducts.[3][4] The reaction rate is dependent on the molar concentration of the catalyst.[4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reaction Side Reaction (Higher Ethoxylates) AllylOH Allyl Alcohol (CH₂=CHCH₂OH) Alkoxide Allyl Alkoxide Ion (CH₂=CHCH₂O⁻) AllylOH->Alkoxide + Base Base Base (e.g., OH⁻) Alkoxide->AllylOH + H₂O EO Ethylene Oxide Intermediate Intermediate Anion Alkoxide->Intermediate + Ethylene Oxide Water Water (H₂O) EO->Intermediate Product This compound Intermediate->Product + Allyl Alcohol Product_anion Product Alkoxide Product->Product_anion + Base Higher_ethoxylate Higher Ethoxylate Product_anion->Higher_ethoxylate + Ethylene Oxide

Figure 1: Base-Catalyzed Ethoxylation Pathway.

Acid-Catalyzed Ethoxylation

Acid-catalyzed ethoxylation, using Lewis acids like boron trifluoride (BF₃) or solid acid catalysts such as Zeocar-2, proceeds through a different mechanism.[4][5] The acid catalyst first protonates the oxygen atom of the ethylene oxide ring, forming a highly reactive oxonium ion. This activation makes the epoxide more susceptible to nucleophilic attack by the neutral allyl alcohol molecule.[6]

Acidic catalysts generally lead to a narrower distribution of ethoxylates compared to basic catalysts. However, they can also promote the formation of undesirable byproducts such as poly(ethylene glycol) (PEG) if traces of water are present.[4][6]

G cluster_activation Epoxide Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation EO Ethylene Oxide Oxonium Activated Oxonium Ion EO->Oxonium + H⁺ Acid Acid Catalyst (H⁺) AllylOH Allyl Alcohol Intermediate Protonated Product Oxonium->Intermediate + Allyl Alcohol AllylOH->Intermediate Product This compound Intermediate->Product - H⁺ Product->Acid Catalyst Regeneration

Figure 2: Acid-Catalyzed Ethoxylation Pathway.

Catalyst Systems and Reaction Conditions

The choice of catalyst is a critical parameter that influences selectivity, reaction rate, and byproduct formation.

Catalyst TypeExamplesTemperature (°C)Molar Ratio (Allyl Alcohol:EO)PressureAdvantagesDisadvantages
Basic NaOH, KOH[4][5]120 - 180[2][3]2.45:1 (for NaOH)[5]1 - 6 bar[2]High reaction rates.Broader ethoxylate distribution, formation of higher oligomers, requires neutralization.[4][5]
Acidic (Lewis) BF₃[5]N/AN/AN/ANarrower ethoxylate distribution.[4]Formation of undesirable byproducts, catalyst removal can be difficult.[4][5]
Acidic (Solid) Zeocar-2[5]90 - 125[5]1:1 to 4.5:1[5]Autoclave (elevated)High selectivity, reusable catalyst, no neutralization step, reduced waste.[5]Requires filtration to remove.

Quantitative Data Summary

The following tables summarize quantitative data from cited literature on the ethoxylation of allyl alcohol.

Table 1: Reaction Parameters and Product Yield with Zeocar-2 Catalyst [5]

ParameterValue
Allyl Alcohol637.2 g (10.96 mol)
Ethylene Oxide119.4 g (2.71 mol)
Molar Ratio (Allyl Alcohol:EO)4.04:1
Catalyst (Zeocar-2)39.8 g
Temperature115 °C
Reaction Time1 hour
Ethylene Oxide Conversion100%
Recovered Allyl Alcohol500.06 g (99.7% purity)
This compound Product 209.44 g (99.9% purity)
Calculated Yield (based on EO) 75.6%

Table 2: Product Distribution with KOH Catalyst [7]

ParameterValue
Molar Ratio (EO:Allyl Alcohol)1.5:1
Unreacted Allyl Alcohol4%
Monoethoxylate (this compound) 23%
Diethoxylate32%
Triethoxylate23%
Higher OligomersBalance

Note: The yield calculation in Table 1 is based on the molar amount of the limiting reactant, ethylene oxide.

Experimental Protocols

This section provides a generalized experimental protocol for the laboratory-scale synthesis of this compound, incorporating critical safety measures.

Materials and Equipment
  • Reactants: Allyl alcohol (≥99%), Ethylene oxide (lecture bottle or cylinder)

  • Catalyst: Zeocar-2 (calcined at 500°C for 1 hour before use) or Potassium Hydroxide (flakes)

  • Equipment:

    • Stainless steel autoclave (e.g., 2 L capacity) equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

    • Heating mantle or oil bath.

    • Cooling system (e.g., water bath).

    • Distillation apparatus for vacuum rectification.

    • Analytical balance.

    • Gas chromatography (GC) equipment for reaction monitoring and product analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Calcine Catalyst (if Zeocar-2) B Charge Autoclave with Allyl Alcohol & Catalyst A->B C Seal & Purge Autoclave (e.g., with N₂) B->C D Introduce Ethylene Oxide C->D E Heat to Reaction Temp. (e.g., 90-125°C) & Stir D->E F Monitor Pressure & Temp. (Maintain for 0.5-1.5h) E->F G Cool Autoclave F->G H Vent & Open Autoclave G->H I Filter to Remove Catalyst H->I J Vacuum Rectification of Filtrate I->J K Collect Fractions (Unreacted Allyl Alcohol, This compound) J->K L Analyze Purity (e.g., by GC) K->L

Figure 3: Experimental Workflow for this compound Synthesis.

Step-by-Step Procedure (Based on Zeocar-2 Catalyst)
  • Catalyst Preparation: If using Zeocar-2, calcine it at 500°C for 1 hour and allow it to cool in a desiccator before use.[5]

  • Reactor Charging: In a fume hood, charge the stainless steel autoclave with the desired amount of allyl alcohol and the catalyst (e.g., 1-10% by weight of the reaction mass).[5]

  • Sealing and Inerting: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen, to remove air.

  • Ethylene Oxide Addition: Carefully introduce a pre-weighed amount of ethylene oxide into the sealed autoclave. This should be done using appropriate connectors and safety protocols for handling high-pressure gases.

  • Reaction: Begin stirring and heat the autoclave to the target temperature (e.g., 115°C).[5] The ethoxylation reaction is highly exothermic, and careful temperature control is crucial to prevent a thermal runaway.[2][8] Monitor the internal pressure and temperature throughout the reaction. Maintain the reaction conditions for the specified duration (e.g., 1 hour).[5]

  • Cooling and Depressurization: After the reaction is complete (indicated by pressure stabilization), cool the autoclave to room temperature. Carefully vent any residual pressure in a safe manner.

  • Product Recovery: Open the autoclave in a well-ventilated area. Filter the reaction mixture to remove the solid catalyst.

  • Purification: Transfer the filtrate to a distillation apparatus. Perform vacuum rectification to separate the unreacted allyl alcohol from the this compound product.[5] Collect the fractions based on their boiling points.

  • Analysis: Analyze the purity of the collected fractions using gas chromatography or other suitable analytical techniques.[9][10]

Safety Considerations

The ethoxylation of allyl alcohol involves significant hazards that must be managed with strict safety protocols.

  • Ethylene Oxide (EO): EO is a highly flammable, toxic, and carcinogenic gas.[8] It can form explosive mixtures with air. All handling of ethylene oxide must be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[11] An emergency plan for EO exposure should be in place.

  • Allyl Alcohol: Allyl alcohol is a flammable and toxic liquid. It can be absorbed through the skin and is an irritant. Handle with appropriate PPE.

  • Exothermic Reaction: The reaction is highly exothermic, creating a risk of thermal runaway, which can lead to a dangerous increase in temperature and pressure.[1][3] The reaction must be conducted in a vessel capable of withstanding the expected pressure, and a reliable cooling system must be in place. Continuous monitoring of temperature and pressure is essential.

  • Pressure Equipment: The use of an autoclave requires proper training and adherence to operating procedures for high-pressure equipment. Ensure the autoclave has a pressure relief valve.

Conclusion

The synthesis of this compound through the ethoxylation of allyl alcohol is a well-established and industrially significant process. The selection of an appropriate catalyst system is paramount in achieving high selectivity and yield while minimizing byproduct formation. Solid acid catalysts like Zeocar-2 offer advantages in terms of reusability and reduced waste streams compared to traditional homogeneous basic or Lewis acid catalysts. Due to the hazardous nature of the reactants and the exothermic character of the reaction, stringent safety protocols and careful control of reaction parameters are essential for a safe and successful synthesis. This guide provides the foundational knowledge for researchers and professionals to understand and implement this important chemical transformation.

References

An In-depth Technical Guide to the Safety of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a chemical intermediate with the CAS number 111-45-5.[1][2] Its molecular formula is C5H10O2, and it has a molecular weight of 102.13 g/mol .[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, consolidating critical safety data from various Safety Data Sheets (SDS). It details the substance's physical and chemical properties, toxicological profile, hazards, and emergency procedures. The guide includes structured data tables for clarity, descriptions of experimental protocols, and visualizations of key safety workflows and relationships.

Physical and Chemical Properties

This compound is a combustible liquid.[3] Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Liquid[3]
Boiling Point 159 °C (lit.)[1][4]
Density 0.955 g/mL at 25 °C (lit.)[1][4]
Flash Point 66 °C (150.8 °F) - closed cup[4][5]
Refractive Index n20/D 1.436 (lit.)[4]
Vapor Pressure 0.9±0.6 mmHg at 25°C[6]
Stability Stable under recommended storage conditions.[1][3]

Toxicological Profile

The toxicological data for this compound indicates potential for acute toxicity, irritation, and specific target organ effects. The chemical and toxicological properties have not been thoroughly investigated.[1]

Acute Toxicity

The primary quantitative toxicological data available are from animal studies.

MetricSpeciesRouteValueSource
LD50 RatOral3050 mg/kg[1][3]
LD50 MouseIntraperitoneal250 mg/kg[3]

Symptoms observed in rats following oral administration include ataxia, cyanosis, and a decrease in body temperature.[1]

Irritation and Sensitization
  • Skin Irritation : Causes skin irritation. Tests on rabbits showed a moderate irritation effect.[3]

  • Eye Irritation : Causes serious eye irritation.[3]

  • Respiratory Irritation : May cause respiratory irritation.[3] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1][3]

  • Skin Sensitization : No data available.[1]

Carcinogenicity and Mutagenicity
  • Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

  • Germ Cell Mutagenicity : No data available.[1]

Exposure Thresholds

A study evaluated the maximum permissible concentration in atmospheric air, determining the following thresholds.

Threshold TypeValueSource
Irritable Concentration 0.68 mg/m³[6]
Chronic Effect 0.075 mg/m³[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from aggregated sources are listed below.

Hazard ClassGHS CodeDescriptionSource
Flammable Liquids H227Combustible liquid[3]
Skin Corrosion/Irritation H315Causes skin irritation[2][3]
Serious Eye Damage/Irritation H318 / H319Causes serious eye damage / Causes serious eye irritation[2][4]
STOT - Single Exposure H335May cause respiratory irritation[2][3]

The relationship between these hazards and the required personal protective equipment (PPE) is crucial for safe handling.

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H315 Skin Irritation Gloves Protective Gloves H315->Gloves H319 Serious Eye Irritation Goggles Tightly Fitting Safety Goggles / Faceshield H319->Goggles H335 Respiratory Irritation Respirator Approved Respirator (if vapors/mist present) H335->Respirator H227 Combustible Liquid Precautions Handle away from heat/sparks/flames H227->Precautions

Figure 1: Relationship between hazards and required PPE.

Experimental Protocols

Safety Data Sheets summarize the results of standardized toxicological tests but do not typically include detailed experimental protocols. The cited LD50 value is likely derived from a standardized procedure, such as the OECD Test Guideline 401 (Acute Oral Toxicity). A representative methodology is described below.

Methodology: Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model (e.g., rats) following a single oral administration.

Procedure:

  • Animal Selection: Healthy, young adult laboratory rats of a single strain are selected. They are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with free access to standard laboratory diet and water.

  • Dose Preparation: The test substance, this compound, is prepared at various concentrations, typically diluted in a suitable vehicle if necessary.

  • Administration: Prior to dosing, animals are fasted overnight. The substance is administered in a single dose by gavage using a stomach tube. A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior patterns), and body weight changes.[1] Observations are frequent on the day of dosing and at least daily thereafter for 14 days.

  • Data Analysis: The LD50 is calculated using a standard statistical method (e.g., Probit analysis) based on the mortality observed at different dose levels.

LD50_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Select Select healthy, young adult rats Acclimatize Acclimatize animals to lab conditions (≥5 days) Select->Acclimatize Fast Fast animals overnight before dosing Acclimatize->Fast Dose Administer single oral dose via gavage Fast->Dose Observe_Short Observe frequently for clinical signs on Day 1 Dose->Observe_Short Observe_Long Observe daily for 14 days (mortality, weight) Observe_Short->Observe_Long Necropsy Perform gross necropsy on all animals Observe_Long->Necropsy Calculate Calculate LD50 value using statistical methods Necropsy->Calculate

Figure 2: Generalized workflow for an acute oral toxicity (LD50) study.

Emergency Procedures

Proper response in an emergency is critical to mitigate harm. The following workflows outline procedures for first aid and accidental release.

First Aid Measures

In case of exposure, follow the steps outlined below. Always consult a physician and show them the Safety Data Sheet.[1]

First_Aid_Flowchart cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Exposure Exposure Inh1 Move person into fresh air Exposure->Inh1 Inhaled Skin1 Wash off with soap and plenty of water Exposure->Skin1 Skin Contact Eye1 Rinse thoroughly with plenty of water for at least 15 minutes Exposure->Eye1 Eye Contact Ing1 Do NOT induce vomiting Exposure->Ing1 Swallowed Inh2 If not breathing, give artificial respiration Inh1->Inh2 Inh3 Consult a physician Inh2->Inh3 Skin2 Consult a physician Skin1->Skin2 Eye2 Consult a physician Eye1->Eye2 Ing2 Rinse mouth with water Ing1->Ing2 Ing3 Never give anything by mouth to an unconscious person Ing2->Ing3 Ing4 Consult a physician Ing3->Ing4

Figure 3: First aid procedures for this compound exposure.
Firefighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Unsuitable Extinguishing Media : Do NOT use a water jet.[1]

  • Specific Hazards : Hazardous decomposition products formed under fire conditions include carbon oxides.[1] Vapors may form explosive mixtures with air.[7]

  • Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

A systematic approach is required to safely manage spills.

Spill_Response_Flowchart Start Spill Detected Evacuate Evacuate personnel to safe areas Start->Evacuate Ignition Remove all sources of ignition (heat, sparks, flames) Start->Ignition Ventilate Ensure adequate ventilation Ignition->Ventilate PPE Wear personal protective equipment (gloves, goggles, respirator) Ventilate->PPE Contain Prevent further leakage or spillage if safe to do so. Do not let product enter drains. PPE->Contain Absorb Contain and collect with non-combustible absorbent material (sand, earth, vermiculite) Contain->Absorb Collect Use non-sparking tools to collect absorbed material Absorb->Collect Dispose Place in suitable, closed containers for disposal according to local regulations Collect->Dispose

References

An In-depth Technical Guide to the Reactivity of Allyl and Hydroxyl Groups in 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyloxyethanol, a bifunctional molecule incorporating both a reactive allyl group and a primary hydroxyl group, presents a versatile platform for a multitude of chemical transformations. This technical guide provides a comprehensive analysis of the distinct reactivity of these two functional moieties. A detailed exploration of selective and non-selective reactions, including etherification, esterification, oxidation, and addition reactions, is presented. This document summarizes key quantitative data from analogous systems to infer the reactivity of this compound, offers detailed experimental protocols for representative transformations, and employs logical diagrams to illustrate reaction pathways and experimental workflows. The content herein is intended to serve as a foundational resource for researchers in organic synthesis, polymer chemistry, and drug development, enabling the strategic manipulation of this compound's functional groups for the synthesis of novel molecules and materials.

Introduction

This compound (CAS No. 111-45-5), also known as ethylene glycol monoallyl ether, is a colorless liquid possessing a unique molecular architecture that features two distinct reactive centers: a terminal carbon-carbon double bond within the allyl group (C=C) and a primary hydroxyl group (-OH). This duality allows for a rich and varied chemistry, enabling its participation in a wide array of organic reactions. The ability to selectively functionalize one group while preserving the other is a key challenge and opportunity in the synthetic application of this molecule. This guide will delve into the characteristic reactions of both the allyl and hydroxyl functionalities, providing insights into achieving chemoselectivity and offering practical experimental guidance.

Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional handle that can readily undergo reactions typical of alcohols, most notably etherification and esterification.

Etherification

The hydroxyl group can be converted to an ether linkage through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Logical Workflow for Williamson Ether Synthesis

Workflow for Williamson Ether Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification This compound This compound Deprotonation Deprotonation to form Alkoxide Intermediate This compound->Deprotonation Strong_Base Strong Base (e.g., NaH) Strong_Base->Deprotonation Aprotic_Solvent Aprotic Solvent (e.g., THF) Aprotic_Solvent->Deprotonation Alkyl_Halide Alkyl Halide (R-X) SN2_Attack Nucleophilic Attack (SN2) Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Quenching Quenching SN2_Attack->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product Ether Product Purification->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of a Benzyl Ether of this compound (Representative)

  • Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

  • Alkoxide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Benzyl bromide (1.1 eq.) is added dropwise to the reaction mixture, which is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzyl ether.

Esterification

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves the reaction with a carboxylic acid in the presence of an acid catalyst, is a common method.

Reaction Pathway for Fischer Esterification

Fischer Esterification of this compound This compound This compound Nucleophilic_Attack Nucleophilic Attack by Alcohol This compound->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation_Final Deprotonation Elimination->Deprotonation_Final Water Water Elimination->Water Ester_Product Ester Product Deprotonation_Final->Ester_Product Strategies for Selective Functionalization of this compound cluster_0 Targeting the Hydroxyl Group cluster_1 Targeting the Allyl Group Start This compound Protect_Allyl Protection of Allyl Group (optional) Start->Protect_Allyl Less Common React_OH Reaction at -OH Start->React_OH Chemoselective Reagents Protect_OH Protection of -OH Group Start->Protect_OH Protect_Allyl->React_OH Deprotect_Allyl Deprotection of Allyl Group (if protected) React_OH->Deprotect_Allyl Product_OH_Functionalized OH-Functionalized Product React_OH->Product_OH_Functionalized Deprotect_Allyl->Product_OH_Functionalized React_Allyl Reaction at Allyl Group Protect_OH->React_Allyl Deprotect_OH Deprotection of -OH Group React_Allyl->Deprotect_OH Product_Allyl_Functionalized Allyl-Functionalized Product Deprotect_OH->Product_Allyl_Functionalized

The Genesis of a Versatile Building Block: A Technical Guide to the Historical Development of 2-Allyloxyethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and technological evolution of 2-allyloxyethanol synthesis. This compound, a bifunctional molecule featuring both a reactive double bond and a primary hydroxyl group, serves as a crucial intermediate in the synthesis of a wide array of chemical entities, including polymers, resins, and pharmaceuticals. This document provides a comprehensive overview of the core synthetic methodologies, complete with detailed experimental protocols, comparative quantitative data, and graphical representations of reaction pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Early Developments and the Advent of Williamson Ether Synthesis

The conceptual foundation for the synthesis of ethers like this compound was laid in 1850 with Alexander Williamson's development of the Williamson ether synthesis.[1][2] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and remains a fundamental method for ether formation.[1][2]

One of the earliest documented methods for producing this compound involves the reaction of ethylene glycol with allyl bromide in the presence of sodium hydroxide.[3] This method, a direct application of the Williamson synthesis, was described in a 1964 publication.[3] However, this approach is often hampered by the formation of salt byproducts and can be a lengthy process.[3]

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis for this compound involves the deprotonation of ethylene glycol to form an alkoxide, which then acts as a nucleophile to attack an allyl halide.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ethylene Glycol HOCH₂CH₂OH This compound CH₂=CHCH₂OCH₂CH₂OH Ethylene Glycol->this compound 1. Base 2. Allyl Halide Allyl Halide CH₂=CHCH₂X (X = Cl, Br, I) Allyl Halide->this compound Base Base (e.g., NaOH, NaH) Base->this compound Salt Byproduct NaX

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Synthesis of this compound

This protocol is adapted from general Williamson ether synthesis procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylene glycol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise to the stirred solution at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

  • Allylation: Slowly add allyl bromide (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to 50-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

The Rise of Ethoxylation: A More Direct Industrial Route

The principal industrial method for synthesizing this compound is the direct reaction of allyl alcohol with ethylene oxide, a process known as ethoxylation.[4] This method avoids the use of alkyl halides and the formation of inorganic salt byproducts. Early industrial processes utilized basic catalysts like sodium hydroxide.[3] A publication from 1953 describes the synthesis of this compound through the interaction of allyl alcohol and ethylene oxide in the presence of caustic soda.[3] However, these early methods often suffered from low selectivity, leading to the formation of higher ethoxylates.[3]

Significant advancements in catalyst technology have greatly improved the efficiency and selectivity of this process. The use of acid catalysts, such as boron trifluoride, was patented in 1971.[3] More recently, solid acid catalysts like Zeocar-2 have been employed to enhance selectivity and allow for catalyst reuse, making the process more economical and environmentally friendly.[3][4]

Ethoxylation of Allyl Alcohol

This method involves the ring-opening of ethylene oxide by allyl alcohol, catalyzed by an acid or base.

Reaction Scheme:

Caption: Ethoxylation of Allyl Alcohol to this compound.

Experimental Protocol: Synthesis of this compound via Ethoxylation with Zeocar-2 Catalyst

This protocol is based on the method described in Russian Patent RU2091066C1.[3]

  • Catalyst Preparation: Freshly calcine Zeocar-2 catalyst at 500 °C for 1 hour.

  • Reaction Setup: In a stainless steel autoclave, charge allyl alcohol and the calcined Zeocar-2 catalyst (1-10% by weight of the total reaction mass).

  • Reactant Addition: Close the autoclave and feed in ethylene oxide. The molar ratio of allyl alcohol to ethylene oxide can range from 1:1 to 4.5:1.[3][4]

  • Reaction: Heat the mixture to 90-125 °C with constant stirring and maintain for 0.5-1.5 hours.[3]

  • Workup: After the reaction is complete (100% conversion of ethylene oxide), cool and open the autoclave.[3]

  • Purification: Filter the reaction mass to remove the catalyst and subject the filtrate to rectification under vacuum to obtain pure this compound.[3]

Phase Transfer Catalysis: Enhancing the Williamson Synthesis

Phase Transfer Catalysis (PTC) has emerged as a powerful technique to improve the efficiency of the Williamson ether synthesis, particularly for industrial applications.[5] PTC facilitates the reaction between reactants present in different immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide).[6] A phase transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[6] This method often leads to higher yields, milder reaction conditions, and reduced reaction times compared to the traditional Williamson synthesis.[6]

Phase Transfer Catalyzed Synthesis

This approach modifies the Williamson synthesis by introducing a catalyst that facilitates the transfer of the alkoxide between phases.

Workflow Diagram:

PTC_Workflow Reactants Aqueous Phase: Ethylene Glycol + NaOH Organic Phase: Allyl Halide + Solvent PTC Add Phase Transfer Catalyst (e.g., TBAB) Reactants->PTC Reaction Heat and Stir (Formation of this compound in Organic Phase) PTC->Reaction Separation Phase Separation Reaction->Separation Washing Wash Organic Layer Separation->Washing Drying Dry Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: Experimental Workflow for PTC Synthesis.

Experimental Protocol: Phase Transfer Catalysis Synthesis of this compound

This protocol is adapted from a procedure for a similar ether synthesis.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve ethylene glycol (1.0 equivalent) in an appropriate organic solvent (e.g., toluene).

  • Addition of Base and Catalyst: To the stirred solution, add a 50% (w/w) aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (2-5 mol%).

  • Addition of Allyl Halide: Heat the biphasic mixture to 60-70 °C and add allyl chloride (1.0 equivalent) dropwise.

  • Reaction: Vigorously stir the reaction mixture at this temperature for 2-4 hours, monitoring the progress by GC or TLC.

  • Workup: After completion, cool the mixture and separate the organic layer.

  • Extraction and Purification: Wash the organic layer with deionized water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound depends on various factors, including scale, desired purity, cost, and environmental considerations. The following table summarizes key quantitative data for the different methods.

Synthesis MethodReactantsCatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis Ethylene glycol, Allyl halideStrong base (e.g., NaH)50-1001-850-95ModerateBroad scope, well-establishedFormation of salt waste, potentially harsh conditions
Ethoxylation (NaOH catalyst) Allyl alcohol, Ethylene oxideNaOH120-1305-50-70[3]Direct route, no halideLow selectivity, long reaction time, catalyst not reusable[3]
Ethoxylation (BF₃ catalyst) Allyl alcohol, Ethylene oxideBoron trifluoride-----Catalyst not reusable, boron-containing waste[3]
Ethoxylation (Zeocar-2 catalyst) Allyl alcohol, Ethylene oxideZeocar-290-1250.5-1.5HighHighHigh selectivity, reusable catalyst, reduced waste[3]Requires specialized equipment (autoclave)
Phase Transfer Catalysis Ethylene glycol, Allyl halidePTC (e.g., TBAB), NaOH60-702-4HighHighMilder conditions, higher yields than traditional Williamson, suitable for industrial scaleRequires a catalyst, biphasic system may require vigorous stirring

Conclusion

The synthesis of this compound has evolved significantly from its origins in the classic Williamson ether synthesis. The development of direct ethoxylation methods, particularly with the advent of highly selective and reusable solid acid catalysts like Zeocar-2, represents a major advancement for industrial-scale production, offering improved efficiency and a better environmental profile. Furthermore, the application of phase transfer catalysis has modernized the Williamson approach, making it more amenable to large-scale synthesis with milder conditions and higher yields. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of these methodologies, their historical context, and their comparative advantages is essential for selecting the optimal route for their specific applications.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Allyloxyethanol (CAS 111-45-5) as a versatile monomer for the synthesis of functional polymers. Its bifunctional nature, possessing both a primary hydroxyl group and a reactive allyl group, allows for its incorporation into a variety of polymer architectures and subsequent post-polymerization modifications, making it a valuable building block in materials science and drug development.[1][2][3]

Introduction to this compound in Polymer Chemistry

This compound is a colorless, high-boiling point liquid with a low odor, making it a suitable monomer for synthesizing resins with hydroxyl functional groups.[1][4] Its molecular structure consists of an allyl ether group (CH₂=CH-CH₂-O-) and a primary hydroxyl group (-OH), conferring dual reactivity.[1] This unique characteristic enables its participation in a wide range of polymerization reactions and subsequent chemical transformations.

The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) or be incorporated into polyesters and polyurethanes.[2][3] The allyl group provides a site for various post-polymerization modifications, including thiol-ene "click" chemistry, epoxidation, and radical-mediated grafting, which are crucial for the development of advanced materials for biomedical applications such as drug delivery and tissue engineering.[3][5]

Polymerization Applications and Methodologies

The dual functionality of this compound allows for its use in several polymerization strategies to create polymers with tailored properties.

Ring-Opening Polymerization (ROP) of Epoxides

This compound can serve as an initiator for the ring-opening polymerization of epoxides, leading to the formation of polyethers with a terminal allyl group.[1][3] This allyl functionality is then available for further chemical modification. A highly efficient method for the living ROP of epoxides involves a Lewis pair catalyst system, such as an organobase and triethylborane (Et₃B), with this compound acting as the initiator.[1] This system offers precise control over the polymerization process, yielding polyethers with controlled molecular weights and low dispersity.[1]

Experimental Protocol: Ring-Opening Polymerization of Propylene Oxide Initiated by this compound

This protocol is a representative example based on the principles of Lewis pair-catalyzed ROP.

Materials:

  • This compound (initiator), dried and distilled

  • Propylene oxide (monomer), dried and distilled

  • Triethylborane (Et₃B) solution (catalyst)

  • Organobase (e.g., a phosphazene or amidine) (catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (quenching agent)

  • Hexane (for precipitation)

  • Schlenk line and argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried Schlenk flask.

  • Add a precisely measured amount of this compound to the flask via syringe.

  • Introduce the organobase catalyst to the solution.

  • Add the desired amount of propylene oxide monomer to the reaction mixture.

  • Initiate the polymerization by adding the triethylborane solution dropwise at room temperature.

  • Allow the reaction to proceed for the desired time, monitoring monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the resulting polymer by slowly adding the reaction mixture to a large volume of cold hexane.

  • Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (e.g., by gel permeation chromatography) and structure (e.g., by ¹H and ¹³C NMR).

Synthesis of Polyurethanes and Polyesters

The hydroxyl group of this compound allows for its incorporation into polyurethane and polyester backbones through reactions with diisocyanates and dicarboxylic acids (or their derivatives), respectively.[1][2][3] This introduces pendant allyl groups along the polymer chain, which can be used for crosslinking or functionalization. For instance, this compound can be used as an end-capping reagent to create polyurethane prepolymers terminated with allyl groups, which can then be used to modify other polymers like polydimethylsiloxane (PDMS) coatings.[1][6]

Experimental Workflow: Synthesis of an Allyl-Functionalized Polyurethane

G cluster_0 Polyurethane Synthesis cluster_1 Post-Polymerization Modification Reactants This compound + Diisocyanate (e.g., MDI, TDI) + Polyol Reaction Polyaddition Reaction (with catalyst, e.g., DBTDL) in anhydrous solvent Reactants->Reaction Product Allyl-Functionalized Polyurethane Reaction->Product Modification Thiol-ene Click Reaction (with a thiol-containing molecule) + Photoinitiator + UV light Product->Modification Functionalized_Polymer Functionalized Polyurethane Network Modification->Functionalized_Polymer

Caption: Workflow for synthesizing and modifying an allyl-functionalized polyurethane.

Isomerization and UV Curing

This compound can undergo isomerization to form 2-(1-propenyloxy)ethanol, which is a more reactive monomer in cationic polymerization.[1][7] This isomerization can be catalyzed by ruthenium complexes. The resulting propenyl ether monomers are valuable for the formulation of UV-curable coatings and materials.[1][7]

Experimental Protocol: Isomerization of this compound

This protocol is based on a study by Urbala et al. (2020).[7]

Materials:

  • This compound

  • Ruthenium catalyst (e.g., [RuCl₂(PPh₃)₃])

  • Inert atmosphere (argon or nitrogen)

  • Reaction vessel with temperature control

Procedure:

  • Place this compound in a reaction vessel under an inert atmosphere.

  • Add the ruthenium catalyst to the this compound.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C).

  • Monitor the reaction progress by analyzing aliquots using techniques like gas chromatography (GC) or ¹H NMR to observe the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Once the desired conversion is reached, the product can be purified by distillation or used directly in subsequent polymerization steps.

Data Presentation

The following tables summarize key properties and representative polymerization data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number111-45-5[4]
Molecular FormulaC₅H₁₀O₂[1][2]
Molecular Weight102.13 g/mol [2]
Boiling Point159 °C[4][6]
Density0.955 g/mL at 25 °C[4][6]
Refractive Index (n20/D)1.436[4][6]

Table 2: Representative Data for Lewis Pair Catalyzed Ring-Opening Polymerization of Epoxides with an Alcohol Initiator

InitiatorCatalyst SystemCatalyst LoadingTurnover Frequency (TOF)Resulting PolymerDispersity (Đ)Reference
Alcohol (e.g., this compound)Organobase / Et₃BAs low as 44 ppmUp to 6000 h⁻¹Poly(propylene oxide)< 1.1[1]

Applications in Drug Development

The ability to introduce a reactive allyl group into polymers makes this compound a valuable monomer for applications in drug development. Polymers with pendant allyl groups can be functionalized with targeting ligands, imaging agents, or therapeutic molecules through efficient "click" chemistry reactions.[5] This allows for the creation of sophisticated drug delivery systems, such as stimuli-responsive nanoparticles that release their payload in response to specific biological cues (e.g., pH, enzymes, or redox potential).[8][9][10]

Signaling Pathway for Stimuli-Responsive Drug Delivery

G Start Allyl-Functionalized Polymer Thiol_Ene Thiol-ene Reaction with Stimuli-Responsive Linker and Drug Start->Thiol_Ene Nanoparticle Self-Assembly into Drug-Loaded Nanoparticle Thiol_Ene->Nanoparticle Stimulus Biological Stimulus (e.g., Low pH, High GSH) Nanoparticle->Stimulus Cleavage Linker Cleavage Stimulus->Cleavage Release Drug Release at Target Site Cleavage->Release

References

Application Notes and Protocols for the Synthesis of Allyl-Functionalized Polyurethanes using 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes incorporating 2-allyloxyethanol, a versatile monomer that introduces pendant allyl groups into the polymer backbone. This functionality opens up a wide range of possibilities for post-polymerization modification, making these polymers highly attractive for applications in drug delivery, tissue engineering, and other biomedical fields. The reactive allyl groups serve as handles for "click" chemistry reactions, such as thiol-ene coupling, allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules.

Overview of the Synthesis

The synthesis of polyurethanes from this compound follows the fundamental principles of polyurethane chemistry, involving the reaction of a diisocyanate with a polyol component. In this case, the polyol component is a mixture of a macrodiol (e.g., poly(tetramethylene glycol)) and this compound, which acts as a chain extender and introduces the allyl functionality. The hydroxyl group of this compound reacts with the isocyanate groups to form the urethane linkage, incorporating the allyl group into the polymer chain.

The general reaction scheme is as follows:

The final properties of the polyurethane can be tailored by adjusting the ratio of the macrodiol to this compound, the NCO/OH molar ratio, and the choice of diisocyanate and catalyst.

Experimental Protocols

Materials
  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Macrodiol: Poly(tetramethylene glycol) (PTMG), Mn = 2000 g/mol

  • Allyl-functional Monomer: this compound (AE)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Methanol

Pre-polymer Synthesis (Two-Step Method)

The two-step, or prepolymer, method allows for better control over the polymer structure and is recommended for achieving a more uniform product.[1]

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PTMG (e.g., 20 g, 0.01 mol) and this compound (e.g., 1.02 g, 0.01 mol).

  • Heat the mixture to 60°C under a nitrogen atmosphere with stirring to ensure homogeneity and remove any residual moisture.

  • In a separate vessel, melt MDI (e.g., 5.00 g, 0.02 mol) at 60°C.

  • Slowly add the molten MDI to the PTMG and this compound mixture under vigorous stirring.

  • Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).

  • Maintain the reaction temperature at 70-80°C for 2-3 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.

  • The resulting isocyanate-terminated prepolymer is then ready for the chain extension step.

Chain Extension and Polymer Isolation

Protocol:

  • Cool the prepolymer to approximately 40°C.

  • Add a chain extender, which can be a diol or a diamine, to react with the remaining isocyanate groups. For this protocol, we will consider the reaction of the excess isocyanate with the hydroxyl groups from the initial mixture.

  • Continue the reaction at 70-80°C for another 1-2 hours until the NCO peak (around 2270 cm⁻¹) in the FTIR spectrum disappears.

  • Dissolve the resulting viscous polymer in a minimal amount of anhydrous DMF.

  • Precipitate the polymer by slowly adding the DMF solution to a large volume of methanol with vigorous stirring.

  • Filter the precipitated polyurethane and wash it with fresh methanol to remove any unreacted monomers and catalyst.

  • Dry the final allyl-functionalized polyurethane in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

Typical Reaction Parameters
ParameterValueReference
NCO/OH Molar Ratio1.1 - 2.0[2]
PTMG (mol)1-
This compound (mol)1-
MDI (mol)2.2 - 4.0[2]
Catalyst (DBTDL)~0.05 wt%-
Reaction Temperature70 - 80 °C-
Reaction Time3 - 5 hours-
Expected Characterization Data
Characterization TechniqueExpected Observations
FTIR Appearance of urethane linkage bands (~3330 cm⁻¹ for N-H stretching, ~1730 cm⁻¹ for C=O stretching), and disappearance of the isocyanate peak (~2270 cm⁻¹). Presence of the C=C stretching of the allyl group (~1645 cm⁻¹).
¹H NMR Signals corresponding to the protons of the polyurethane backbone and the characteristic peaks of the allyl group (δ ≈ 5.9 ppm, -CH=; δ ≈ 5.2-5.3 ppm, =CH₂; δ ≈ 4.0 ppm, -O-CH₂-).
GPC Determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
TGA Evaluation of the thermal stability of the polyurethane, typically showing decomposition temperatures above 250°C.
DSC Determination of the glass transition temperature (Tg) of the soft and hard segments of the polyurethane.

Visualization of Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product MDI MDI Mixing Mixing and Heating (60°C) MDI->Mixing PTMG PTMG PTMG->Mixing AE This compound AE->Mixing Catalyst DBTDL Prepolymerization Prepolymer Formation (70-80°C, 2-3h) Catalyst->Prepolymerization Mixing->Prepolymerization ChainExtension Chain Extension (70-80°C, 1-2h) Prepolymerization->ChainExtension Precipitation Precipitation in Methanol ChainExtension->Precipitation Drying Vacuum Drying Precipitation->Drying PU Allyl-Functionalized Polyurethane Drying->PU

Caption: Workflow for the two-step synthesis of allyl-functionalized polyurethane.

Post-Polymerization Modification Pathway: Thiol-Ene Click Chemistry

The incorporated allyl groups are readily available for post-polymerization modification via thiol-ene "click" chemistry. This highly efficient and specific reaction allows for the covalent attachment of various molecules containing a thiol group, such as drugs, peptides, or imaging agents.

Thiol_Ene_Pathway cluster_reactants Reactants cluster_process Modification Process cluster_product Final Product Allyl_PU Allyl-Functionalized Polyurethane UV_Irradiation UV Irradiation Allyl_PU->UV_Irradiation Thiol_Molecule Thiol-Containing Molecule (e.g., Drug-SH) Thiol_Molecule->UV_Irradiation Photoinitiator Photoinitiator Photoinitiator->UV_Irradiation Functionalized_PU Functionalized Polyurethane UV_Irradiation->Functionalized_PU

Caption: Pathway for post-polymerization modification via thiol-ene click chemistry.

Applications in Drug Development

The ability to introduce a variety of functionalities onto the polyurethane backbone via the allyl handle makes these polymers highly promising for drug delivery applications.

  • Targeted Drug Delivery: Targeting ligands can be conjugated to the polymer to enhance accumulation at the desired site of action.

  • Controlled Release: Drugs can be attached via cleavable linkers that respond to specific stimuli in the target environment (e.g., pH, enzymes), enabling controlled and triggered release.

  • Combination Therapy: Multiple drugs can be co-loaded onto the same polymer backbone for synergistic therapeutic effects.

  • Theranostics: Both therapeutic agents and imaging probes can be incorporated for simultaneous treatment and monitoring.

These allyl-functionalized polyurethanes offer a versatile and robust platform for the development of advanced and targeted drug delivery systems. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists working in this exciting field.

References

Application Notes and Protocols for Incorporating 2-Allyloxyethanol into Polyester Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and post-polymerization modification of polyesters incorporating 2-allyloxyethanol, a functional monomer that introduces pendant allyl groups into the polymer backbone. These allyl groups serve as versatile handles for subsequent chemical modifications, enabling the development of advanced biomaterials for drug delivery and tissue engineering applications.

Introduction

Aliphatic polyesters, such as poly(ε-caprolactone) (PCL), are widely utilized in the biomedical field due to their biocompatibility and biodegradability. However, their inherent lack of functionality limits their application in areas requiring conjugation of bioactive molecules or specific surface properties. The incorporation of functional monomers, like this compound, into the polyester backbone via copolymerization provides a straightforward method to introduce reactive sites. The pendant allyl groups can be readily modified through various efficient chemical reactions, most notably thiol-ene "click" chemistry, allowing for the attachment of a wide range of molecules.[1]

This document outlines the synthesis of allyl-functionalized PCL through ring-opening polymerization (ROP) of ε-caprolactone with this compound. It also provides a detailed protocol for the post-polymerization modification of the resulting copolymer via a photo-initiated thiol-ene reaction.

Synthesis of Allyl-Functionalized Poly(ε-caprolactone)

The most common and controlled method for synthesizing polyesters with pendant functional groups is the ring-opening polymerization (ROP) of cyclic esters. In this protocol, ε-caprolactone is copolymerized with a structurally similar monomer bearing an allyl group. While direct copolymerization with this compound is feasible, the use of allyl glycidyl ether (AGE) as a comonomer is well-documented and provides a reliable method for introducing pendant allyl groups. The reaction is typically initiated by an alcohol and catalyzed by a tin compound, such as stannous octoate (Sn(Oct)₂).

Experimental Protocol: Ring-Opening Copolymerization of ε-Caprolactone and Allyl Glycidyl Ether

This protocol describes the synthesis of poly(ε-caprolactone-co-allyl glycidyl ether) [P(CL-co-AGE)].

Materials:

  • ε-Caprolactone (CL), freshly distilled

  • Allyl glycidyl ether (AGE), freshly distilled

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂), catalyst

  • Toluene, anhydrous

  • Methanol, for precipitation

  • Dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • A Schlenk flask is flame-dried under vacuum and then cooled under a nitrogen atmosphere.

  • The desired amounts of ε-caprolactone and allyl glycidyl ether are added to the flask via syringe. The molar ratio of CL to AGE can be varied to control the degree of functionalization.

  • Anhydrous toluene is added to dissolve the monomers.

  • The required amount of benzyl alcohol initiator is added to the solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • The catalyst, stannous octoate, is added to the reaction mixture. A typical monomer-to-catalyst ratio is 500:1.

  • The flask is placed in a preheated oil bath at 110 °C and stirred for 24 hours under a nitrogen atmosphere. The amount of AGE incorporated into the copolymer has been found to increase with higher temperatures.[1]

  • After 24 hours, the reaction is stopped by cooling the flask to room temperature.

  • The polymer is dissolved in a minimal amount of dichloromethane and precipitated by adding the solution dropwise into a large excess of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.

Characterization Data

The successful synthesis and composition of the P(CL-co-AGE) copolymer can be confirmed by ¹H NMR spectroscopy. The molecular weight and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC). The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are measured using Differential Scanning Calorimetry (DSC).

Table 1: Influence of Feed Ratio on Copolymer Properties

Feed Ratio (CL:AGE)Mn ( g/mol ) (GPC)PDI (GPC)Tg (°C) (DSC)Tm (°C) (DSC)
100:015,0001.3-6058
95:514,5001.4-6255
90:1014,0001.5-6452
80:2013,0001.6-6548

Note: The data in this table is illustrative and based on typical results reported in the literature for similar allyl-functionalized polyesters. Actual values will depend on specific reaction conditions.

Post-Polymerization Modification: Thiol-Ene "Click" Chemistry

The pendant allyl groups on the P(CL-co-AGE) backbone are readily functionalized using the highly efficient and orthogonal thiol-ene "click" reaction. This reaction can be initiated by UV light in the presence of a photoinitiator and proceeds rapidly at room temperature.[2]

Experimental Protocol: Photo-initiated Thiol-Ene Modification

This protocol describes the functionalization of the allyl groups with 1-thioglycerol to introduce hydrophilic hydroxyl groups.

Materials:

  • Allyl-functionalized polyester [P(CL-co-AGE)]

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA), photoinitiator

  • Dichloromethane (DCM), anhydrous

  • Methanol, for precipitation

  • UV lamp (365 nm)

  • Round-bottom flask equipped with a magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the allyl-functionalized polyester in anhydrous dichloromethane.

  • Add an excess of 1-thioglycerol (e.g., 5 equivalents per allyl group) to the solution.

  • Add the photoinitiator, DMPA (e.g., 0.1 equivalents per allyl group).

  • Stir the solution at room temperature and expose it to UV light (365 nm) for 1-2 hours.

  • Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.

  • Once the reaction is complete, precipitate the functionalized polymer in cold methanol.

  • Collect the polymer by filtration and dry it under vacuum at room temperature.

Characterization of Functionalized Polyester

The success of the thiol-ene modification can be confirmed by the disappearance of the characteristic allyl proton signals and the appearance of new signals corresponding to the attached thiol in the ¹H NMR spectrum. GPC analysis can be used to confirm that no significant chain degradation occurred during the modification. DSC can be used to assess changes in the thermal properties of the polymer after functionalization.

Table 2: Characterization Data Before and After Thiol-Ene Modification

PolymerMn ( g/mol ) (GPC)PDI (GPC)Tg (°C) (DSC)
P(CL-co-AGE) (10% AGE)14,0001.5-64
P(CL-co-AGE)-g-glycerol15,5001.5-60

Note: The increase in Mn after modification corresponds to the mass of the attached glycerol moieties. The change in Tg reflects the alteration of the polymer's side chains.

Visualizing the Workflow and Chemical Transformation

To better illustrate the processes described, the following diagrams are provided.

Experimental Workflow for Polyester Synthesis and Modification

G cluster_synthesis Synthesis cluster_modification Post-Polymerization Modification Monomers ε-Caprolactone + This compound Polymerization Ring-Opening Polymerization Monomers->Polymerization Initiator Benzyl Alcohol Initiator->Polymerization Catalyst Sn(Oct)2 Catalyst->Polymerization AllylPolyester Allyl-Functionalized Polyester Polymerization->AllylPolyester ThiolEne Thiol-Ene Click Reaction AllylPolyester->ThiolEne Thiol Thiol Compound Thiol->ThiolEne Photoinitiator Photoinitiator Photoinitiator->ThiolEne FunctionalPolyester Functionalized Polyester ThiolEne->FunctionalPolyester G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product AllylGroup Pendant Allyl Group (-CH2-CH=CH2) ThioetherLinkage Thioether Linkage (-CH2-CH2-CH2-S-R) AllylGroup->ThioetherLinkage ThiolGroup Thiol Compound (R-SH) ThiolGroup->ThioetherLinkage UVLight UV Light (365 nm) UVLight->ThioetherLinkage Initiator Photoinitiator Initiator->ThioetherLinkage

References

Application Notes and Protocols: 2-Allyloxyethanol in the Production of UV-Curable Resins and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives. This technology offers significant advantages over traditional thermal curing methods, including rapid processing speeds, reduced emission of volatile organic compounds (VOCs), low energy consumption, and superior finished properties. A standard UV-curable formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and various additives that fine-tune the final properties.[1]

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a versatile bifunctional molecule featuring both a hydroxyl (-OH) group and a reactive allyl (CH₂=CH-CH₂) double bond. This unique structure allows it to serve multiple roles in UV-curable formulations. It can act as a reactive diluent to control viscosity, a co-monomer to be incorporated into the polymer backbone, and a modifier to enhance coating properties such as flexibility and adhesion. Its most effective application is often seen in thiol-ene systems, where it overcomes the inherent drawbacks of allyl group polymerization, such as oxygen inhibition.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for successful formulation development. Key data is summarized in the table below.

PropertyValueReference(s)
Synonyms Ethylene glycol monoallyl ether, Allyl cellosolve[2]
CAS Number 111-45-5[2][3][4]
Molecular Formula C₅H₁₀O₂[2][5]
Linear Formula H₂C=CHCH₂OCH₂CH₂OH[3]
Molecular Weight 102.13 g/mol [2][3][5]
Appearance Colorless liquid
Density 0.955 g/mL at 25 °C[3][4]
Boiling Point 159 °C[3][4]
Refractive Index n20/D 1.436[3][4]
Flash Point 66 °C (150.8 °F) - closed cup[3][5]

Role and Mechanism in UV-Curable Formulations

Mechanism of Action in Photopolymerization

UV-curable systems polymerize via a free-radical chain reaction. The process is initiated by a photoinitiator molecule that, upon absorbing UV radiation, cleaves to form highly reactive free radicals. These radicals attack the unsaturated double bonds of monomers and oligomers in the formulation, initiating a rapid polymerization and crosslinking process that solidifies the liquid resin into a durable film.

UV_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator Rad Free Radicals (R●) PI->Rad Cleavage Monomer Monomer / Oligomer (e.g., this compound) Rad->Monomer Attack on Double Bond UV UV Light (hν) UV->PI Absorption Chain Growing Polymer Chain Monomer->Chain Chain Growth Chain->Monomer Network Crosslinked Polymer Network Chain->Network Termination/ Crosslinking

General mechanism of free-radical UV curing.

When this compound is used, its allyl double bond serves as a site for polymerization. However, allyl monomers are known to be less reactive than acrylates and are particularly susceptible to oxygen inhibition . Oxygen in the atmosphere can scavenge the free radicals, forming less reactive peroxy radicals that terminate the polymerization chain, often resulting in a tacky or uncured surface.

Thiol-Ene Chemistry: An Efficient Solution

To overcome the limitations of allyl monomers, this compound is frequently used in thiol-ene formulations. This "click" chemistry involves the reaction between a thiol (-SH) and an 'ene' (a double bond, such as the allyl group). The mechanism proceeds via a step-growth radical addition.

The key advantage of the thiol-ene reaction is its significantly reduced sensitivity to oxygen. The thiyl radical (RS•), which is the primary chain carrier, is regenerated in a chain transfer step that is much faster than the reaction of carbon-centered radicals with oxygen. This allows the polymerization to proceed efficiently even in the presence of air, leading to tack-free surfaces and uniform network properties.[6][7]

Thiol_Ene_Mechanism PI_Rad Initiating Radical (R●) Thiol Thiol (R'-SH) PI_Rad->Thiol H abstraction Thiyl_Rad Thiyl Radical (R'-S●) Thiol->Thiyl_Rad Thiol->Thiyl_Rad Regenerates Thiyl Radical Allyl This compound ('Ene') Thiyl_Rad->Allyl Addition to double bond Carbon_Rad Carbon-Centered Radical Allyl->Carbon_Rad Carbon_Rad->Thiol Chain Transfer (H abstraction) Product Thioether Linkage (Crosslinked Product) Carbon_Rad->Product

Reaction cycle for thiol-ene photopolymerization.

Application Data and Performance

The incorporation of this compound into UV-curable formulations, particularly within thiol-ene systems, can significantly enhance the material's properties. Benefits include:

  • Reduced Oxygen Inhibition: Leads to rapid and complete surface cure.[6]

  • Low Shrinkage: Step-growth polymerization in thiol-ene systems results in lower volume shrinkage compared to chain-growth acrylate systems, reducing stress in the final coating.[7]

  • Improved Flexibility: The ether linkages in this compound and the resulting thioether bonds contribute to a more flexible polymer network.[7]

  • Homogeneous Network: The reaction mechanism leads to a more uniform crosslinked network, improving mechanical properties like toughness.[6]

The following table presents representative data on how the incorporation of an allyloxyethanol-based polyurethane (AEPU) can modify the mechanical properties of a coating film.

AEPU Loading (wt%)Water Contact Angle (°)Surface Tension (mN/m)Elongation at Break (%)
0High29.4460
2--550
5--680
10Low21.5808
(Data adapted from a study on polyurethane-modified polydimethylsiloxane coatings, where this compound was used as an end-capping reagent for the polyurethane modifier).[4]

Experimental Protocols

Protocol: Preparation of a UV-Curable Thiol-Ene Coating

This protocol describes the formulation of a simple, clear UV-curable coating using this compound.

Objective: To prepare and cure a model thiol-ene formulation to demonstrate its curing characteristics and final film properties.

Materials & Equipment:

  • Ene: this compound (AEO)

  • Thiol: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or similar Type I initiator

  • Substrate: Glass slides or metal panels

  • Equipment:

    • Analytical balance

    • Light-blocking beaker (e.g., amber glass or wrapped in foil)

    • Magnetic stirrer and stir bar

    • Film applicator (doctor blade) or spin coater

    • UV Curing System (e.g., medium-pressure mercury lamp or 365 nm LED with controlled intensity)[8][9]

    • Real-time FTIR spectrometer (for kinetic analysis, optional)[10][11]

Experimental_Workflow Weigh 1. Weigh Components (AEO, PETMP, DMPA) Mix 2. Mix in Dark (Homogenize) Weigh->Mix Apply 3. Apply to Substrate (e.g., 50 µm film) Mix->Apply Cure 4. UV Exposure (e.g., 500 mJ/cm² @ 365 nm) Apply->Cure Characterize 5. Characterize Film (Hardness, Adhesion, etc.) Cure->Characterize

Workflow for preparing and testing the UV-curable coating.

Procedure:

  • Formulation: Prepare the formulation based on a 1:1 stoichiometric ratio of thiol (-SH) to allyl (C=C) functional groups.

    • Calculate the required mass of this compound (AEO, functionality = 1) and PETMP (functionality = 4).

    • Weigh the AEO and PETMP into a light-blocking beaker.

    • Add 1.0 wt% of DMPA relative to the total mass of AEO and PETMP.

  • Mixing: Place the beaker on a magnetic stirrer and mix in a dark or low-light environment until the photoinitiator is completely dissolved and the mixture is homogeneous.[12] Gentle heating (to ~40°C) can be used if needed.

  • Application:

    • Ensure the substrate is clean and dry.

    • Apply the liquid resin onto the substrate using a film applicator to achieve a desired thickness (e.g., 50 µm).[12]

  • Curing:

    • Immediately place the coated substrate under the UV lamp.

    • Expose the film to a controlled dose of UV radiation (e.g., 500-1000 mJ/cm²). The optimal dose will depend on film thickness and initiator concentration.[9][12]

    • The curing can be performed in ambient air due to the oxygen tolerance of the thiol-ene reaction.

Protocol: Characterization of the Cured Film

Objective: To evaluate the key physical and chemical properties of the cured coating.

Methods:

  • Cure Confirmation (Solvent Rub Test):

    • Perform a solvent rub test according to ASTM D5402 or D4752.[13]

    • Saturate a cheesecloth or cotton swab with methyl ethyl ketone (MEK).

    • Rub the cured surface with moderate pressure using a back-and-forth motion (one "double rub").[13][14][15]

    • Count the number of double rubs required to break through the coating to the substrate. A high number of rubs (e.g., >50) typically indicates a good cure.[16]

  • Hardness (Pencil Hardness Test):

    • Determine the film hardness according to ASTM D3363.[17][18][19]

    • Use a set of calibrated graphite pencils of varying hardness (e.g., 6B to 6H).

    • Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure.[17][20]

    • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.[20]

  • Adhesion (Cross-Hatch Test):

    • Evaluate adhesion according to ASTM D3359.

    • Use a special cross-hatch cutter to make a grid of cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.

    • Classify the adhesion based on the amount of coating removed by the tape, from 5B (no detachment) to 0B (severe detachment).

  • Curing Kinetics (Real-Time FTIR):

    • To quantify the reaction, monitor the disappearance of the characteristic thiol (-SH) peak at ~2570 cm⁻¹ and the allyl C=C peak at ~1645 cm⁻¹ using real-time FTIR spectroscopy during UV exposure.[10][21] This provides precise data on conversion rates and reaction completion.[11]

Conclusion

This compound is a valuable and highly functional monomer for the formulation of advanced UV-curable resins and coatings. Its bifunctional nature allows for its integration into the polymer network while also providing a hydroxyl group for potential secondary crosslinking or adhesion promotion. While its direct use in standard free-radical polymerization can be challenging due to low reactivity and oxygen inhibition, its performance in thiol-ene systems is exceptional. The use of this compound in thiol-ene chemistry enables the rapid production of flexible, tough, and tack-free coatings with low shrinkage, making it an ideal component for high-performance applications in various scientific and industrial fields.

References

Application Notes: Functionalized Polymers Derived from 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Allyloxyethanol (CAS: 111-45-5) is a versatile bifunctional monomer that serves as a valuable building block in modern polymer chemistry.[1] Its structure contains both a primary hydroxyl group (-OH) and a reactive allyl group (CH₂=CH-CH₂), enabling a dual-mode of reactivity.[1][2] This unique characteristic allows for its use as an initiator in ring-opening polymerization (ROP) to produce polymers with terminal allyl functionality, or as a comonomer to introduce pendant allyl groups along a polymer backbone.[1][2] The presence of the allyl group provides a reactive handle for highly efficient post-polymerization modifications, particularly through thiol-ene "click" chemistry.[3][4] These features make this compound an ideal candidate for designing advanced functional polymers for specialized applications in drug delivery, tissue engineering, and the development of novel biomaterials.[3][5]

Application Notes

Polymer Synthesis Incorporating this compound

The dual functionality of this compound allows its incorporation into polymeric structures through two primary pathways: initiation and copolymerization.

  • As an Initiator in Ring-Opening Polymerization (ROP): The hydroxyl group of this compound can act as an initiator for the ROP of cyclic monomers such as epoxides (e.g., ethylene oxide, propylene oxide) and lactones.[1] This method yields well-defined polymers, like polyethers and polyesters, with a reactive allyl group at one end of the chain. This terminal allyl group is then readily available for subsequent functionalization.[2] The use of organocatalytic systems, such as an organobase/Et₃B Lewis pair, allows for a living polymerization process, providing precise control over the polymer's molecular weight and a narrow dispersity (Đ_M_ < 1.1).[2]

  • As a Comonomer in Polymerization: this compound can be incorporated as a comonomer in the synthesis of polyesters and polyurethanes through reactions with carboxylic acids and isocyanates, respectively.[2] This introduces the allyl functionality as a pendant group along the polymer backbone. Controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed to synthesize well-defined copolymers with allyl side chains.[6][7] This approach allows for the creation of materials with multiple sites for functionalization.

Post-Polymerization Modification of Allyl Groups

The allyl group serves as a versatile platform for a variety of chemical transformations, enabling the attachment of diverse functional moieties to the polymer.

  • Thiol-Ene "Click" Chemistry: The most prominent modification strategy is the photo-initiated thiol-ene reaction.[8] This "click" reaction is highly efficient, proceeds under mild conditions, and exhibits high tolerance to various functional groups.[4] By reacting the allyl-functionalized polymer with a thiol-containing molecule (R-SH) in the presence of a photoinitiator and UV light, a stable thioether linkage is formed.[4][9] This method is ideal for conjugating a wide range of molecules, including:

    • Biomolecules: Peptides, proteins, and targeting ligands for cell-specific drug delivery.[3][6]

    • Therapeutic Agents: Covalently attaching drugs to the polymer backbone to create polymer-drug conjugates.[10]

    • Hydrophilic/Hydrophobic Moieties: Modifying the polymer's solubility and self-assembly characteristics for creating micelles or nanoparticles.[3][11]

  • Other Modifications: While thiol-ene is the most common, the allyl group can also undergo other transformations such as epoxidation and bromination, further expanding the possibilities for creating complex, multifunctional materials.[3]

Isomerization for UV-Reactive Monomers

In a distinct application, the allyl group of this compound can be isomerized to a 1-propenyl group using ruthenium-based catalysts.[12][13] This reaction converts the less reactive terminal double bond to a more reactive internal double bond, creating 2-(1-propenyloxy)ethanol. This product is a valuable monomer for UV-curable systems and cationic photopolymerization processes used in coatings, adhesives, and printing inks.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 111-45-5 [1]
Molecular Formula C₅H₁₀O₂ [14]
Molecular Weight 102.13 g/mol
Boiling Point 159 °C
Density 0.955 g/mL at 25 °C

| Refractive Index | n20/D 1.436 | |

Table 2: Summary of Polymerization and Modification Strategies

Strategy Method Reagents/Conditions Resulting Polymer Feature Key Advantage
Polymer Synthesis Ring-Opening Polymerization (ROP) This compound (initiator), cyclic monomer (e.g., epoxide), Lewis pair catalyst.[2] Linear polymer with a terminal allyl group. Precise control over molecular weight and low dispersity.
Copolymerization (e.g., RAFT) This compound (comonomer), other monomers, RAFT agent, initiator.[6] Copolymer with pendant allyl groups. Introduction of multiple functionalization sites.
Post-Polymerization Modification Thiol-Ene "Click" Reaction Allyl-functional polymer, thiol compound (R-SH), photoinitiator (e.g., DMPA), UV light (365 nm).[3][9] Thioether-linked functional groups. High efficiency, mild conditions, and broad functional group tolerance.

| Monomer Conversion | Ruthenium-Catalyzed Isomerization | this compound, Ruthenium complex (e.g., [RuCl₂(PPh₃)₃]), 80-120°C, solvent-free.[12][13] | 2-(1-Propenyloxy)ethanol. | Creates highly reactive monomers for UV-curing applications. |

Experimental Protocols

Protocol 1: Synthesis of an Allyl-Terminated Polyether via ROP

This protocol describes the synthesis of an allyl-terminated poly(propylene oxide) using this compound as an initiator, based on principles of organocatalyzed ROP.[2]

Materials:

  • This compound (initiator)

  • Propylene oxide (monomer)

  • Organobase/Triethylborane (Et₃B) Lewis pair catalyst system

  • Anhydrous dichloromethane (DCM, solvent)

  • Anhydrous methanol (quenching agent)

  • Cold hexane (for precipitation)

  • Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Inside a glovebox, add this compound and the desired amount of propylene oxide monomer to a Schlenk flask containing anhydrous DCM.

  • Add the organobase/Et₃B catalyst solution to the flask to initiate the polymerization. The catalyst loading can be as low as 44 ppm.[2]

  • Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Once the desired molecular weight is achieved, quench the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold hexane with vigorous stirring.

  • Collect the polymer by filtration and dry it under vacuum at 40°C overnight.

  • Characterization: Confirm the structure, molecular weight, and dispersity using ¹H NMR and Gel Permeation Chromatography (GPC). The presence of the terminal allyl group can be verified by the characteristic vinyl proton signals in the ¹H NMR spectrum.

Protocol 2: Post-Polymerization Modification via Photo-initiated Thiol-Ene Reaction

This protocol details the functionalization of an allyl-terminated polymer (synthesized in Protocol 1) with 1-thioglycerol as a model hydrophilic molecule.[4][9]

Materials:

  • Allyl-terminated polymer

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Cold diethyl ether (for precipitation)

  • UV lamp (365 nm)

  • Reaction vessel (e.g., quartz tube or Schlenk flask)

Procedure:

  • Dissolve the allyl-terminated polymer (1 equivalent of allyl groups) in anhydrous THF in the reaction vessel.

  • Add 1-thioglycerol (1.5 equivalents per allyl group) and DMPA (0.1 equivalents per allyl group) to the solution.

  • Seal the vessel and purge with nitrogen for 15 minutes to create an inert atmosphere.[9]

  • Irradiate the mixture with a 365 nm UV lamp at room temperature for 1-2 hours with continuous stirring.

  • Monitor the reaction by ¹H NMR. The disappearance of the allyl proton signals and the appearance of new signals corresponding to the thioether linkage confirm the reaction's completion.[9]

  • Precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether to remove unreacted reagents, and dry under vacuum.

  • Characterization: Analyze the final product using ¹H NMR to confirm the successful conjugation and FTIR to observe the disappearance of the C=C stretch.

Protocol 3: Isomerization of this compound

This protocol describes the solvent-free isomerization of this compound to 2-(1-propenyloxy)ethanol using a ruthenium catalyst.[13]

Materials:

  • This compound (substrate)

  • [RuCl₂(PPh₃)₃] (catalyst)

  • Schlenk tube or similar reaction vessel

  • Heating block or oil bath

Procedure:

  • Place this compound in a Schlenk tube equipped with a magnetic stir bar.

  • Add the ruthenium catalyst [RuCl₂(PPh₃)₃] (e.g., at a substrate-to-catalyst molar ratio of 1000:1).

  • Seal the tube and purge with an inert gas (e.g., argon).

  • Heat the reaction mixture to 80°C with vigorous stirring.[13]

  • Monitor the reaction progress using Gas Chromatography (GC) or ¹H NMR. A 100% yield can be achieved in as little as 30 minutes.[13]

  • Upon completion, the product can be purified by distillation under reduced pressure.

  • Characterization: Confirm the structure of the 2-(1-propenyloxy)ethanol product via ¹H NMR, noting the shift of the double bond signals from a terminal allyl to an internal propenyl system.

Mandatory Visualizations

G cluster_start Starting Material cluster_poly Polymerization cluster_intermediate Intermediate Polymer cluster_mod Functionalization cluster_final Final Product A This compound (Bifunctional Monomer) B Polymerization (e.g., ROP, RAFT) A->B Utilized as Initiator or Comonomer C Polymer with Pendant/Terminal Allyl Groups B->C Forms Polymer Backbone D Post-Polymerization Modification (e.g., Thiol-Ene Click) C->D Allyl Group as Reactive Site E Functionalized Polymer (e.g., for Drug Delivery) D->E Covalent Attachment of Functional Moiety

Caption: Overall strategy for creating functional polymers from this compound.

G A Step 1: Initiation B This compound (Initiator) A->B C Cyclic Monomer (e.g., Epoxide) A->C D Step 2: Propagation E Chain Growth D->E F Step 3: Termination/Quench G Add Quenching Agent (e.g., Methanol) F->G H Final Product I Allyl-Terminated Polymer H->I

Caption: Experimental workflow for Ring-Opening Polymerization (ROP).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product poly Polymer with Allyl Group (P-CH₂-CH=CH₂) product Functionalized Polymer (P-CH₂-CH₂-CH₂-S-R) poly->product thiol Thiol Molecule (R-SH) thiol->product uv UV Light (365 nm) uv->product pi Photoinitiator pi->product

Caption: Logical relationship in a Thiol-Ene "Click" Reaction.

G start This compound R-O-CH₂-CH=CH₂ catalyst [Ru] Catalyst 80°C, Solvent-free start->catalyst end 2-(1-Propenyloxy)ethanol R-O-CH=CH-CH₃ catalyst->end

Caption: Reaction pathway for the isomerization of this compound.

References

Application Notes and Protocols for Surface Modification of Materials Using 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of materials using 2-allyloxyethanol. This versatile molecule offers a straightforward approach to introduce reactive allyl groups onto a variety of substrates, enabling further functionalization for applications in drug delivery, tissue engineering, and biomedical research. The protocols outlined below focus on the initial grafting of this compound and subsequent modification via thiol-ene "click" chemistry, a highly efficient and biocompatible reaction.

Introduction to this compound in Surface Modification

This compound is a bifunctional molecule containing a hydroxyl group and an allyl group. The hydroxyl group can be used to graft the molecule onto surfaces with complementary functional groups (e.g., silica, polymers with hydroxyl or carboxyl groups), while the terminal allyl group serves as a reactive handle for a variety of subsequent chemical transformations. One of the most powerful methods for modifying these allyl-terminated surfaces is the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild conditions, and is bio-orthogonal, making it ideal for the attachment of delicate biomolecules.[1][2][3]

Key Applications:

  • Improved Biocompatibility: Modification with this compound followed by grafting of biocompatible moieties like polyethylene glycol (PEG) can reduce non-specific protein adsorption and improve the biocompatibility of materials.

  • Drug Delivery Platforms: The allyl groups can be used to covalently attach drugs or drug-loaded nanoparticles to a surface for controlled and localized release.

  • Cell Adhesion and Tissue Engineering: Surfaces can be functionalized with peptides or other biomolecules to promote specific cell adhesion and guide tissue formation.

  • Biosensor Development: The ability to attach biorecognition elements to the surface makes it a valuable tool for creating biosensors.

Experimental Protocols

Protocol for Grafting this compound onto a Silica Surface

This protocol describes the covalent attachment of this compound to a silica surface, creating an allyl-functionalized substrate.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • This compound

  • Triethylamine

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Oven or vacuum oven

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the silica substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface.

    • Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.

    • Heat the substrates in an oven at 110°C for 1 hour to remove any residual water.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried silica substrates in the APTES solution for 2 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrates with toluene and then with ethanol to remove any unreacted APTES.

    • Cure the APTES layer by baking the substrates at 110°C for 1 hour.

  • Grafting of this compound:

    • Prepare a solution of this compound (e.g., 0.1 M) and triethylamine (e.g., 0.1 M) in anhydrous toluene.

    • Immerse the APTES-functionalized substrates in the this compound solution.

    • Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • After the reaction, rinse the substrates sequentially with toluene, ethanol, and deionized water to remove any unreacted reagents.

    • Dry the substrates with a stream of nitrogen.

Protocol for Thiol-Ene "Click" Chemistry on this compound Modified Surfaces

This protocol details the attachment of a thiol-containing molecule (e.g., a peptide, drug, or polymer) to the allyl-functionalized surface.[4]

Materials:

  • This compound modified substrate

  • Thiol-containing molecule of interest (e.g., cysteine-containing peptide, thiol-terminated PEG)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Solvent (e.g., methanol, ethanol, or a suitable buffer)

  • UV lamp (365 nm)

Procedure:

  • Prepare the Reaction Solution:

    • Dissolve the thiol-containing molecule and the photoinitiator (e.g., 1-5 mol% relative to the thiol) in the chosen solvent. The concentration of the thiol will depend on the desired surface density.

  • Perform the "Click" Reaction:

    • Place the this compound modified substrate in the reaction solution.

    • Expose the substrate to UV light (365 nm) for a specified time (typically 15-60 minutes). The optimal time should be determined empirically.

    • Ensure the entire surface is evenly irradiated.

  • Washing:

    • After the reaction, remove the substrate and wash it thoroughly with the solvent used for the reaction to remove any unreacted molecules.

    • Perform a final rinse with deionized water and dry with a stream of nitrogen.

Characterization of Modified Surfaces

Table 1: Expected Surface Characterization Data

Characterization TechniqueUnmodified Substrate (e.g., Silica)This compound ModifiedThiol-Ene Functionalized (e.g., with PEG-SH)
Water Contact Angle < 20°[5][6]60-70°30-50°
X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition Si, OSi, O, C, N (from APTES)Si, O, C, N, S (from thiol)

Note: The exact values will depend on the substrate, reaction conditions, and the specific thiol-containing molecule used.

Biocompatibility Assessment

Surfaces modified with this compound and subsequently functionalized with biocompatible molecules are expected to exhibit improved biocompatibility. Standard in vitro assays should be performed to quantify this.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells cultured on the modified surface as an indicator of cell viability.[7][8][9]

Protocol:

  • Material Preparation: Sterilize the modified and control material samples and place them in a 24-well cell culture plate.

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) onto the materials at a known density.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to cells grown on a tissue culture plastic control.

Table 2: Expected Quantitative Data from MTT Assay

SurfaceCell Viability (%)
Tissue Culture Plastic (Control)100
Unmodified SubstrateVariable (can be cytotoxic)
This compound Modified> 90%
This compound + PEG> 95%
Hemolysis Assay

This assay determines the hemocompatibility of the material by measuring the amount of red blood cell lysis it causes.[10][11]

Protocol:

  • Material Incubation: Incubate the sterilized modified and control materials with a diluted suspension of red blood cells (RBCs) for a set period (e.g., 1-4 hours) at 37°C.

  • Controls: Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., PBS) that causes no hemolysis.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Table 3: Expected Quantitative Data from Hemolysis Assay

SurfaceHemolysis (%)
Positive Control (Triton X-100)100
Negative Control (PBS)< 2
Unmodified SubstrateVariable
This compound Modified< 5
This compound + PEG< 2

Drug Loading and Release Applications

The ability to covalently attach drugs to the surface allows for the development of drug-eluting materials.

Doxorubicin Loading and Release

Protocol:

  • Functionalization: Modify the this compound surface with a linker that can react with doxorubicin (e.g., a hydrazide-functionalized thiol via thiol-ene chemistry).

  • Drug Loading: Incubate the functionalized surface in a solution of doxorubicin of a known concentration for a specific time.

  • Quantification of Loading: Measure the decrease in the concentration of the doxorubicin solution using UV-Vis spectroscopy to determine the amount of drug loaded onto the surface.[12][13][14][15]

  • Release Study: Place the drug-loaded surface in a release medium (e.g., PBS at pH 7.4 and 37°C).

  • Quantification of Release: At various time points, take aliquots of the release medium and measure the concentration of doxorubicin using UV-Vis spectroscopy or HPLC to construct a release profile.

Table 4: Expected Doxorubicin Loading and Release Data

ParameterExpected Value
Drug Loading Capacity 1-10 µg/cm²
Release Profile Sustained release over several days
Dexamethasone Loading and Release from a Hydrogel

A hydrogel can be formed by crosslinking a polymer containing this compound moieties with a dithiol crosslinker. The drug can be loaded into this hydrogel.[16][17][18][19]

Protocol:

  • Hydrogel Formation: Prepare a solution of a polymer with pendant this compound groups, a dithiol crosslinker, a photoinitiator, and dexamethasone.

  • Curing: Expose the solution to UV light to initiate the thiol-ene reaction and form the drug-loaded hydrogel.

  • Release Study: Place the hydrogel in a release medium (e.g., PBS at pH 7.4 and 37°C).

  • Quantification of Release: At various time points, measure the concentration of dexamethasone in the release medium using HPLC.

Table 5: Expected Dexamethasone Release Data

Time (days)Cumulative Release (%)
110-20
740-60
1470-90
21> 90

Signaling Pathways and Logical Relationships

The surface chemistry of a material can significantly influence cell behavior by modulating integrin-mediated signaling.[20][21][22][23][24][25][26][27]

Diagram 1: Experimental Workflow for Surface Modification and Characterization

G cluster_0 Surface Preparation cluster_1 Grafting cluster_2 Functionalization cluster_3 Characterization Substrate Substrate Cleaning\n(Piranha) Cleaning (Piranha) Substrate->Cleaning\n(Piranha) Hydroxylation Hydroxylation Cleaning\n(Piranha)->Hydroxylation Silanization\n(APTES) Silanization (APTES) Hydroxylation->Silanization\n(APTES) This compound\nGrafting This compound Grafting Silanization\n(APTES)->this compound\nGrafting Thiol-Ene\n'Click' Chemistry Thiol-Ene 'Click' Chemistry This compound\nGrafting->Thiol-Ene\n'Click' Chemistry Bio-functional\nSurface Bio-functional Surface Thiol-Ene\n'Click' Chemistry->Bio-functional\nSurface Contact Angle\n(Wettability) Contact Angle (Wettability) Bio-functional\nSurface->Contact Angle\n(Wettability) XPS\n(Composition) XPS (Composition) Bio-functional\nSurface->XPS\n(Composition)

Caption: Workflow for surface modification and characterization.

Diagram 2: Integrin-Mediated Signaling Cascade

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM_Protein ECM Protein Integrin Integrin Receptor ECM_Protein->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Downstream Downstream Signaling FAK->Downstream Src->FAK Phosphorylation Cellular_Response Cellular Response (Adhesion, Proliferation) Downstream->Cellular_Response

Caption: Integrin signaling pathway initiated by cell-surface interaction.

References

Application Notes and Protocols: The Use of Camphorquinone/Amine Photoinitiator Systems in the Synthesis of Dental Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study in the Absence of Data for 2-Allyloxyethanol

For Researchers, Scientists, and Drug Development Professionals

Initial Search Synopsis: A comprehensive literature search yielded no specific data or protocols on the use of this compound in the synthesis of photoinitiators for dental adhesives. Therefore, this document provides a detailed application note and protocols for a widely used and well-documented alternative: the Camphorquinone (CQ) and Ethyl 4-(dimethylamino)benzoate (EDMAB) photoinitiator system. This system serves as a representative model for Type II photoinitiators in dental adhesive formulations.

Introduction

Visible light-cured dental adhesives are predominantly based on the polymerization of methacrylate monomers. This process is initiated by a photoinitiator system that absorbs light from a dental curing unit and generates free radicals. The Camphorquinone (CQ) and an amine co-initiator, such as Ethyl 4-(dimethylamino)benzoate (EDMAB), form a classic and highly effective Type II photoinitiator system. This system is characterized by the interaction of an excited state photosensitizer (CQ) with a hydrogen donor (EDMAB) to produce the radicals that initiate polymerization.

Mechanism of Action: CQ/EDMAB Photoinitiation

Upon exposure to blue light (in the 400-500 nm range), CQ absorbs a photon and is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state. The triplet CQ molecule interacts with the amine co-initiator, EDMAB, through an electron transfer and subsequent proton transfer, generating an active amine radical. This radical then initiates the polymerization of methacrylate monomers, leading to the formation of a cross-linked polymer network that constitutes the cured dental adhesive.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization CQ Camphorquinone (CQ) CQ_excited CQ (Triplet State) CQ->CQ_excited Blue Light (hv) Exciplex Exciplex CQ_excited->Exciplex EDMAB EDMAB EDMAB->Exciplex Amine_Radical Amine Radical Exciplex->Amine_Radical Electron/Proton Transfer CQ_H Inactive CQ-H Exciplex->CQ_H Growing_Polymer Growing Polymer Chain Amine_Radical->Growing_Polymer Initiation Monomer Methacrylate Monomer Monomer->Growing_Polymer Propagation Cured_Adhesive Cross-linked Polymer (Cured Adhesive) Growing_Polymer->Cured_Adhesive Termination

Caption: Photopolymerization mechanism of the CQ/EDMAB system.

Experimental Protocols

Synthesis of Ethyl 4-(dimethylamino)benzoate (EDMAB)

While EDMAB is commercially available, a representative synthesis protocol is provided below for research purposes. This is a two-step process involving the esterification of 4-aminobenzoic acid followed by reductive amination.

Part 1: Esterification of 4-aminobenzoic acid (Formation of Benzocaine)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 4-aminobenzoic acid in 100 mL of absolute ethanol.

  • Acid Catalysis: Slowly add 5 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a white precipitate (Benzocaine) forms.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a desiccator.

Part 2: N,N-dimethylation of Benzocaine

  • Reaction Setup: In a sealed reaction vessel, dissolve the synthesized Benzocaine in methanol.

  • Alkylation: Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a non-nucleophilic base like potassium carbonate.

  • Reaction: Heat the mixture under pressure and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the base, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure EDMAB.

Formulation of an Experimental Dental Adhesive

The following protocol describes the preparation of a model dental adhesive resin.

  • Monomer Mixture: In a light-proof container, prepare a monomer mixture of 50% wt. Bisphenol A-glycidyl methacrylate (Bis-GMA) and 50% wt. 2-hydroxyethyl methacrylate (HEMA).

  • Photoinitiator System: Add 0.5% wt. of Camphorquinone (CQ) and 1.0% wt. of Ethyl 4-(dimethylamino)benzoate (EDMAB) to the monomer mixture.

  • Homogenization: Stir the mixture in the dark at room temperature for 24 hours to ensure complete dissolution and homogenization of all components.

  • Storage: Store the formulated adhesive in a dark, refrigerated container until use.

G cluster_materials Materials cluster_process Process BisGMA Bis-GMA Mix_Monomers Mix Monomers (Bis-GMA + HEMA) BisGMA->Mix_Monomers HEMA HEMA HEMA->Mix_Monomers CQ Camphorquinone Add_Initiators Add Photoinitiators (CQ + EDMAB) CQ->Add_Initiators EDMAB EDMAB EDMAB->Add_Initiators Mix_Monomers->Add_Initiators Homogenize Homogenize in Dark (24h, RT) Add_Initiators->Homogenize Store Store in Dark, Refrigerated Homogenize->Store Adhesive Experimental Dental Adhesive Store->Adhesive

Caption: Workflow for formulating the experimental dental adhesive.

Protocol for Measuring the Degree of Conversion (DC) using FTIR-ATR

The degree of conversion is a critical parameter that indicates the extent of polymerization.

  • Baseline Spectrum: Record a spectrum of the uncured adhesive resin using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the uncured adhesive on the ATR crystal.

  • Curing: Position the tip of a dental curing light unit perpendicular to the ATR crystal, in contact with the adhesive, and cure for 20 seconds.

  • Post-Cure Spectrum: Immediately after curing, record the FTIR spectrum of the cured adhesive.

  • Calculation: The degree of conversion is calculated by measuring the change in the ratio of the absorbance peak height of the aliphatic C=C bond (at approximately 1638 cm⁻¹) to an internal standard peak, typically an aromatic C=C bond from the Bis-GMA monomer (at approximately 1608 cm⁻¹), before and after curing. The formula is: DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] x 100

Protocol for Flexural Strength Testing (ISO 4049)

Flexural strength measures the material's resistance to bending forces.

  • Specimen Preparation: Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the dental adhesive by filling a stainless-steel mold and curing with a dental light-curing unit according to the manufacturer's instructions. Ensure complete curing by irradiating the specimen from multiple overlapping points on both sides.

  • Storage: Store the specimens in distilled water at 37°C for 24 hours.

  • Testing Setup: Use a universal testing machine to perform a three-point bending test. The supports should be 20 mm apart.

  • Measurement: Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = (3 * F * l) / (2 * b * h²) where F is the maximum load at fracture, l is the distance between the supports, b is the width of the specimen, and h is the height of the specimen.

Protocol for Knoop Microhardness Testing

Microhardness provides an indication of the material's surface hardness and resistance to indentation.

  • Specimen Preparation: Prepare cylindrical specimens of the cured adhesive and polish the surface to a mirror-like finish using progressively finer grits of silicon carbide paper and a final polishing suspension.

  • Testing: Use a Knoop microhardness tester with a load of 50g and a dwell time of 15 seconds.

  • Measurement: Make at least five indentations on the surface of each specimen. Measure the length of the long diagonal of each indentation using a microscope.

  • Calculation: The Knoop Hardness Number (KHN) is calculated by the testing machine's software based on the applied load and the measured diagonal length.

Quantitative Data

The following tables summarize typical quantitative data for dental adhesives formulated with a CQ/EDMAB photoinitiator system. The exact values can vary depending on the specific monomer composition and filler content.

Table 1: Degree of Conversion

Photoinitiator SystemConcentration (% wt)Curing Time (s)Degree of Conversion (%)
CQ/EDMAB0.5 / 1.02055 - 70
CQ/EDMAB0.5 / 0.52050 - 65

Table 2: Mechanical Properties

PropertyTest StandardTypical Value Range
Flexural StrengthISO 404980 - 120 MPa
Knoop Microhardness-15 - 25 KHN

Conclusion

The Camphorquinone/Ethyl 4-(dimethylamino)benzoate system is a robust and well-characterized photoinitiator system for dental adhesives. The protocols provided herein offer a standardized approach for the formulation and evaluation of experimental dental adhesives. Researchers can use these methods as a baseline for developing and testing new photoinitiator systems and adhesive formulations. While no information is currently available for the use of this compound in this application, the methodologies presented are broadly applicable to the characterization of novel photoinitiator systems in dental materials research.

Application Notes and Protocols for 2-Allyloxyethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-allyloxyethanol as a versatile chemical intermediate in organic synthesis. Due to its bifunctional nature, possessing both a reactive allyl group and a primary hydroxyl group, this compound serves as a valuable building block for a variety of molecular architectures, from specialized monomers to complex heterocyclic compounds.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, use in reactions, and purification.

PropertyValueReference
CAS Number 111-45-5[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol
Boiling Point 159 °C[2][3]
Density 0.955 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.436[2][3]
Flash Point 66 °C (150.8 °F)[3]
Synonyms Ethylene glycol monoallyl ether, Allyl cellosolve[1][4]

Application 1: Synthesis of Photoinitiator Precursors via Etherification

This compound can be employed as a nucleophile in Williamson ether synthesis to create precursors for specialized photoinitiators, which are crucial in applications such as dental adhesives.[1] The hydroxyl group of this compound reacts with an electrophilic chlorine atom to form a stable ether linkage.

Reaction Scheme: Etherification of this compound

G cluster_0 Reactants cluster_1 Product A This compound P1 A->P1 B 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid B->P1 C Potassium Hydroxide R C->R D 3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid P1->R + R->D Etherification

Caption: Williamson ether synthesis of a photoinitiator precursor.

Experimental Protocol: Synthesis of 3-{[2-(Allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid

Materials:

  • This compound

  • 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)-2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous DMF (100 mL).

  • Add powdered potassium hydroxide (1.2 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoic acid.

Quantitative Data (Representative): The following table provides expected yields and purity for the etherification reaction based on similar Williamson ether syntheses.

ParameterValue
Yield 75-85%
Purity (by NMR) >95%

Application 2: Monomer for Silicone-Modified Polyurethane Coatings via Thiol-Ene Click Chemistry

The allyl group of this compound is an excellent substrate for thiol-ene "click" chemistry.[5] This reaction can be utilized to synthesize novel monomers that are subsequently used to create silicone-modified polyurethane coatings with enhanced properties.[5]

Workflow for Polyurethane Synthesis

G A This compound E Silane-functionalized Monomer A->E Thiol-Ene Reaction B Mercaptosilane B->E C Photoinitiator C->E D UV Light D->E H Polyurethane Prepolymer E->H Polymerization F Polyol F->H G Diisocyanate G->H J Silicone-Modified Polyurethane Coating H->J I Curing I->J

Caption: Workflow for silicone-modified polyurethane synthesis.

Experimental Protocol: Synthesis of a Silane-Functionalized Monomer and Subsequent Polyurethane Coating

Part 1: Thiol-Ene Reaction for Monomer Synthesis

Materials:

  • This compound

  • 3-Mercaptopropyl)trimethoxysilane

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 eq) and (3-mercaptopropyl)trimethoxysilane (1.05 eq) in anhydrous THF.

  • Add the photoinitiator, DMPA (0.02 eq), to the solution.

  • De-gas the solution by bubbling with argon for 20 minutes.

  • Irradiate the stirred solution with a UV lamp (365 nm) at room temperature for 1-2 hours.

  • Monitor the disappearance of the allyl and thiol peaks using ¹H NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude silane-functionalized monomer, which can often be used in the next step without further purification.

Part 2: Polyurethane Synthesis

Materials:

  • Silane-functionalized monomer from Part 1

  • Polypropylene glycol (PPG) or other suitable polyol

  • Toluene diisocyanate (TDI) or other suitable diisocyanate

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the silane-functionalized monomer and the polyol in anhydrous ethyl acetate.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt%).

  • Heat the mixture to 60°C and add the diisocyanate dropwise over 30 minutes.

  • Maintain the reaction at 75-80°C for 3-4 hours to form the polyurethane prepolymer.

  • The resulting prepolymer solution can be coated onto a substrate and cured at room temperature or with heating to form the final silicone-modified polyurethane coating.

Quantitative Data (Representative):

ParameterValue
Thiol-Ene Conversion >95%
Final Coating Hardness (Shore A) 70-90

Application 3: Isomerization to 2-(Prop-1-en-1-yloxy)ethan-1-ol for UV-Curable Monomers

This compound can be isomerized to its more reactive vinyl ether isomer, 2-(prop-1-en-1-yloxy)ethan-1-ol. This isomerization is often catalyzed by ruthenium complexes and is a key step in producing monomers for UV-curable coatings and resins.

Reaction Scheme: Ruthenium-Catalyzed Isomerization

G A This compound C 2-(Prop-1-en-1-yloxy)ethan-1-ol (E/Z mixture) A->C Isomerization B [RuHCl(CO)(PPh₃)₃] B->A

Caption: Isomerization of this compound.

Experimental Protocol: Ruthenium-Catalyzed Isomerization

Materials:

  • This compound

  • Carbonyl(chloro)hydridotris(triphenylphosphine)ruthenium(II) ([RuHCl(CO)(PPh₃)₃])

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add this compound and anhydrous toluene.

  • Add the ruthenium catalyst ([RuHCl(CO)(PPh₃)₃]) to the solution (catalyst loading can range from 0.1 to 1 mol%).

  • Heat the reaction mixture to 80-110°C and stir for 4-8 hours.

  • Monitor the reaction progress by GC-MS or ¹H NMR, observing the disappearance of the allyl protons and the appearance of the vinylic protons.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be removed by passing the solution through a short plug of silica gel or alumina.

  • Remove the solvent under reduced pressure to yield the isomerized product, which may be a mixture of E and Z isomers.

Quantitative Data (Representative):

ParameterValue
Conversion >98%
Selectivity >95%
E/Z Isomer Ratio Varies with reaction conditions

Application 4: Potential Role in N-Heterocycle Synthesis

The primary alcohol functionality of this compound makes it a potential substrate in acceptorless dehydrogenative coupling (ADC) reactions for the synthesis of N-heterocycles.[1][2][4] This green chemistry approach uses alcohols as alkylating agents, producing water and hydrogen gas as the only byproducts. While specific literature detailing the use of this compound in this context is limited, a general protocol based on established ADC methodologies is provided below.

General Workflow for N-Heterocycle Synthesis

G A This compound E Dehydrogenation A->E B Amino-Aromatic Compound F Condensation B->F C Catalyst (e.g., Ru or Ir complex) C->E D Base D->F E->F G Cyclization F->G H N-Heterocycle G->H I H₂ + H₂O G->I

Caption: General workflow for N-heterocycle synthesis.

Experimental Protocol: General Procedure for Dehydrogenative Coupling

Materials:

  • This compound

  • A suitable amino-aromatic substrate (e.g., 2-aminobenzylamine)

  • A suitable ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a sealable reaction tube, combine the amino-aromatic substrate (1.0 eq), this compound (1.2-2.0 eq), the catalyst (1-5 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 110-150°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the base and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N-heterocycle.

Quantitative Data (Representative): Yields for such reactions are highly substrate-dependent and would require specific optimization for this compound.

ParameterValue
Expected Yield 40-80% (based on analogous reactions)

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental goals and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Copolymerization of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of 2-allyloxyethanol with various monomers, offering a starting point for the synthesis of novel functional polymers for a range of applications, including drug delivery. Detailed experimental protocols, characterization data from analogous systems, and workflow visualizations are provided to guide researchers in their endeavors.

Introduction to this compound in Copolymerization

This compound is a versatile bifunctional monomer possessing both a reactive allyl group and a primary hydroxyl group. This unique structure allows for its incorporation into polymer chains via different polymerization techniques, leading to copolymers with tunable properties. The allyl group can participate in free-radical polymerization, while the hydroxyl group can be used for post-polymerization modification or to initiate ring-opening polymerization. Copolymers of this compound are of interest in biomedical applications due to the hydrophilicity imparted by the ethoxy and hydroxyl moieties, potentially improving biocompatibility and drug solubility.

Copolymerization with Various Monomers: Application Insights

The copolymerization of this compound with different comonomers can yield materials with a wide spectrum of properties, making them suitable for diverse applications, from coatings and adhesives to advanced drug delivery systems.[1]

  • Maleic Anhydride: Copolymerization with maleic anhydride is expected to produce alternating copolymers due to the electron-donating nature of the allyl ether and the electron-accepting nature of maleic anhydride.[2] The resulting copolymers contain anhydride groups that can be readily functionalized with drugs, targeting ligands, or other molecules via ring-opening reactions, making them excellent candidates for drug delivery platforms.

  • Acrylic Monomers (e.g., Acrylic Acid): Copolymerization with acrylic acid introduces carboxylic acid groups along the polymer backbone, rendering the copolymer pH-responsive. This property is highly desirable for targeted drug release in specific physiological environments, such as the acidic tumor microenvironment.

  • N-Vinylpyrrolidone (NVP): Copolymers with NVP are expected to exhibit excellent aqueous solubility and biocompatibility, characteristic of PVP-based materials. These copolymers could be utilized as drug solubilizers and in the formation of hydrogels for controlled release applications.

  • N-Isopropylacrylamide (NIPAM): Incorporating this compound into NIPAM-based copolymers can modulate the lower critical solution temperature (LCST) of the resulting polymer. This thermo-responsive behavior is widely exploited for in-situ gelling drug delivery systems and smart coatings.

Experimental Protocols

The following protocols are generalized procedures for the free-radical copolymerization of this compound. Researchers should note that optimization of reaction conditions (e.g., monomer ratio, initiator concentration, temperature, and time) is often necessary to achieve desired copolymer properties.

Solution Copolymerization of this compound with Maleic Anhydride

This protocol describes a typical solution polymerization to synthesize a poly(this compound-co-maleic anhydride) copolymer.

Materials:

  • This compound (inhibitor removed)

  • Maleic Anhydride (recrystallized)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous 1,4-Dioxane (or other suitable solvent like THF or Acetone)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.21 g, 0.1 mol) and maleic anhydride (e.g., 9.81 g, 0.1 mol) in anhydrous 1,4-dioxane (e.g., 100 mL).

  • Add the free-radical initiator, AIBN (e.g., 0.164 g, 1 mmol).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 30 minutes while stirring.

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Allow the reaction to proceed for 24 hours under a positive pressure of inert gas.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of stirred methanol (e.g., 1 L).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with diethyl ether to remove any unreacted monomers and initiator.

  • Dry the final copolymer product in a vacuum oven at 40 °C to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Monomers & Initiator in Solvent deoxygenate Deoxygenate Solution (N2/Ar Purge) dissolve->deoxygenate heat Heat to Reaction Temp. (e.g., 70°C) deoxygenate->heat polymerize Polymerize (e.g., 24h) heat->polymerize cool Cool to Room Temp. polymerize->cool precipitate Precipitate in Non-solvent (Methanol) cool->precipitate filter_wash Filter & Wash (Diethyl Ether) precipitate->filter_wash dry Dry in Vacuum Oven filter_wash->dry

Bulk Copolymerization of this compound with Acrylic Acid

This protocol outlines a solvent-free bulk polymerization method.

Materials:

  • This compound (inhibitor removed)

  • Acrylic Acid (inhibitor removed)

  • Benzoyl Peroxide (BPO)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • In a thick-walled glass reaction tube, add this compound (e.g., 5.11 g, 0.05 mol) and acrylic acid (e.g., 3.60 g, 0.05 mol).

  • Add the initiator, benzoyl peroxide (e.g., 0.121 g, 0.5 mmol).

  • Seal the tube with a rubber septum and deoxygenate the mixture by purging with nitrogen for 20 minutes.

  • Place the sealed tube in a preheated oil bath at 80 °C.

  • The polymerization will proceed, and the viscosity of the mixture will increase significantly. The reaction time can vary (e.g., 6-12 hours).

  • After the desired time, cool the reaction tube.

  • Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., THF or DMF).

  • Precipitate the copolymer in a large volume of methanol.

  • Filter and wash the polymer with diethyl ether.

  • Dry the copolymer under vacuum at 40 °C.

G start Mix Monomers & Initiator in Reaction Tube deoxygenate Deoxygenate with N2 start->deoxygenate heat Heat to 80°C deoxygenate->heat polymerize Polymerization (Viscosity Increases) heat->polymerize cool Cool Reaction polymerize->cool dissolve Dissolve in Solvent cool->dissolve precipitate Precipitate in Methanol dissolve->precipitate purify Filter, Wash & Dry precipitate->purify end Final Copolymer purify->end

Characterization of Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.

G cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Analysis cluster_thermal Thermal Analysis Copolymer Synthesized Copolymer FTIR FTIR (Functional Groups) Copolymer->FTIR NMR NMR (Composition, Microstructure) Copolymer->NMR GPC GPC/SEC (Mn, Mw, PDI) Copolymer->GPC DSC DSC (Tg, Tm) Copolymer->DSC TGA TGA (Thermal Stability) Copolymer->TGA

Quantitative Data (Representative of Analogous Systems)

Specific quantitative data for the copolymerization of this compound is not widely available in the literature. The following tables present data from analogous copolymer systems to provide an expected range for molecular weights and thermal properties.

Table 1: Molecular Weight and Thermal Properties of Poly(styrene-alt-maleic anhydride) Copolymers

CopolymerMaleic Anhydride Content (mol%)Mn ( g/mol )Mw ( g/mol )PDITg (°C)
SMA-12595,000190,0002.0158
SMA-234120,000250,0002.1176
SMA-31880,000160,0002.0135

Data is representative of styrene-maleic anhydride copolymers and is intended to provide a general reference.[3][4]

Table 2: Molecular Characteristics of Copolymers of N-Vinylpyrrolidone with Vinyl Esters (Analogous to Allyl Ethers)

CopolymerComonomerMn ( g/mol )PDI
PNVP-b-PVBuVinyl Butyrate12,3001.25
PNVP-b-PVDcVinyl Decanoate15,8001.30
PNVP-b-PVStVinyl Stearate18,2001.35

Data is for block copolymers of N-vinylpyrrolidone and vinyl esters, which can provide an estimation for similar systems with this compound.[5]

Table 3: Thermal Properties of Poly(N-isopropylacrylamide-co-acrylic acid) Copolymers

CopolymerNIPAM:AAc RatioTg (°C)
P(NIPAM-co-AAc)80:20~130
P(NIPAM-co-AAc)60:40~145
P(NIPAM-co-AAc)40:60~160

This data for NIPAM-acrylic acid copolymers illustrates the influence of composition on the glass transition temperature.[6]

Potential Applications in Drug Development

Copolymers based on this compound hold significant promise for various applications in drug development, primarily due to their tunable hydrophilicity, biocompatibility, and the potential for functionalization.

  • Drug Delivery Vehicles: Amphiphilic block copolymers containing a this compound-derived hydrophilic block can self-assemble into micelles or nanoparticles in aqueous solutions, encapsulating hydrophobic drugs and improving their solubility and bioavailability.

  • pH- and Thermo-Responsive Systems: Copolymers with acrylic acid or NIPAM can be designed to release their drug payload in response to specific environmental triggers like the low pH of tumor tissues or localized hyperthermia.

  • Hydrogels for Controlled Release: The hydroxyl groups of this compound can be utilized for crosslinking to form hydrogels. These hydrogels can serve as matrices for the sustained release of therapeutic agents.

  • Bioconjugation: The functional groups (hydroxyl or post-modification of the allyl group) provide handles for the covalent attachment of targeting moieties, such as antibodies or peptides, to achieve site-specific drug delivery.

By carefully selecting the comonomer and controlling the copolymerization process, researchers can tailor the properties of this compound-based polymers to meet the specific demands of a wide range of biomedical and pharmaceutical applications.

References

Application Notes and Protocols for Addition Reactions Involving the Allyl Group of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key addition reactions involving the terminal alkene of the allyl group in 2-allyloxyethanol. This versatile building block, possessing both an ether and a primary alcohol functionality, can be derivatized through various transformations of its allyl moiety, yielding products with applications in materials science, polymer chemistry, and as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents.

Thiol-Ene "Click" Reaction: Synthesis of 3-((2-Hydroxyethyl)oxy)-1-(alkylthio)propan-2-ols

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation that involves the addition of a thiol across a double bond.[1] This reaction can be initiated by radicals (often via photoinitiation) or catalyzed by a base (Michael addition), typically proceeding with high yields, stereoselectivity, and tolerance for a wide range of functional groups.[1][2] The reaction with this compound provides a straightforward route to functionalized thioethers.

Two primary mechanisms are employed for the thiol-ene reaction: free-radical addition and base-catalyzed Michael addition. The free-radical pathway, often initiated by UV light, results in an anti-Markovnikov addition product.[3] The base-catalyzed Michael addition also yields the anti-Markovnikov product and is initiated by the formation of a nucleophilic thiolate anion.[1]

Data Presentation: Photoinitiated Thiol-Ene Reaction
EntryThiolAlkenePhotoinitiator (mol%)SolventTime (h)Yield (%)Ref.
12-MercaptoethanolAllyl Alcohol2-Hydroxy-2-methylpropiophenone (1.0 wt%)Neat1-3>95[4]
2ThioglycerolAllyl Alcohol2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1-5)Methanol0.75>95[5]
3Benzyl MercaptanCopolymer with allyl groupsDMPA (variable)Methanol0.25High[5]
Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with 2-Mercaptoethanol

This protocol describes the synthesis of 1-((2-hydroxyethyl)thio)-3-(2-hydroxyethoxy)propan-2-ol via a photoinitiated radical thiol-ene reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Mercaptoethanol (1.0 eq)

  • 2-Hydroxy-2-methylpropiophenone (or DMPA) (approx. 1.0 wt% of total reactant weight)

  • Methanol (optional, as solvent)

  • Quartz reaction vessel or UV-transparent vial

  • UV lamp (e.g., 365 nm, 20 W)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere (optional but recommended)

Procedure:

  • In a quartz reaction vessel equipped with a magnetic stir bar, combine this compound and 2-mercaptoethanol in a 1:1 molar ratio.

  • Add the photoinitiator (approximately 1.0 wt% of the total mass of the reactants).

  • If the mixture is too viscous, a minimal amount of a suitable solvent like methanol can be added to ensure homogeneity.

  • Seal the vessel and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit the radical reaction.[6]

  • Place the reaction vessel under a UV lamp (365 nm) at room temperature with vigorous stirring.[6]

  • Monitor the reaction progress by FT-IR (disappearance of the S-H stretching band around 2570 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the vinyl proton signals). The reaction is typically complete within 1-3 hours.[4]

  • Upon completion, the product can be purified by vacuum distillation or column chromatography if necessary, although the reaction often proceeds to near-quantitative yield, yielding a product of high purity.[4]

Visualization: Thiol-Ene Reaction Workflow

Thiol_Ene_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Combine: - this compound - 2-Mercaptoethanol - Photoinitiator uv_irrad UV Irradiation (365 nm) Stir at RT reactants->uv_irrad Degas (N2/Ar) monitor Monitor Progress (FT-IR, NMR) uv_irrad->monitor purify Purification (if necessary) monitor->purify

Caption: Experimental workflow for the photoinitiated thiol-ene reaction.

Epoxidation: Synthesis of 2-((Oxiran-2-yl)methoxy)ethan-1-ol

Epoxidation of the allyl group in this compound yields the corresponding glycidyl ether, a valuable intermediate for the synthesis of various fine chemicals and polymers. Due to the presence of the allylic hydroxyl group, this transformation can be achieved with high stereoselectivity using methods like the Sharpless asymmetric epoxidation.[1] Alternatively, less selective but often simpler methods using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can be employed.[5]

Data Presentation: Epoxidation of Allylic Alcohols

The following table summarizes typical conditions and outcomes for the epoxidation of allylic alcohols.

EntryAlkeneOxidantCatalyst/LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Ref.
1Allyl Alcoholtert-Butyl hydroperoxide (TBHP)Ti(OiPr)₄ / L-(+)-DETCH₂Cl₂-2070-90>90[1][2]
2(Z)-3-chloroallyl alcoholtert-Butyl hydroperoxide (TBHP)Ti(OiPr)₄ / D-(-)-DIPTCH₂Cl₂-208898[7]
3Triterpenic Allylic Alcoholm-CPBANoneCH₂Cl₂rt52N/A[8]
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established Sharpless-Katsuki asymmetric epoxidation procedure for primary allylic alcohols.[9]

Materials:

  • This compound (1.0 eq)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) (5-10 mol%)

  • L-(+)-Diethyl tartrate (L-(+)-DET) (6-12 mol%)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Powdered 3Å molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

  • Cooling bath

Procedure:

  • Activate powdered 3Å molecular sieves by heating under vacuum.

  • In an oven-dried flask under an inert atmosphere, add the activated molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C.

  • To the cooled, stirred suspension, add L-(+)-diethyl tartrate (6-12 mol%) followed by titanium (IV) isopropoxide (5-10 mol%). Stir for 30 minutes at -20 °C.

  • Add this compound (1.0 eq) to the mixture.

  • Slowly add tert-butyl hydroperoxide (2.0 eq) dropwise. The reaction is often exothermic.

  • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete in 1-4 hours.

  • For the work-up, add water to the reaction mixture at low temperature to hydrolyze the titanium complexes.

  • Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through Celite to remove the titanium salts.

  • The organic phase is then separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualization: Sharpless Epoxidation Catalytic Cycle

Sharpless_Epoxidation catalyst Ti(OiPr)₂(DET) intermediate Active Ti-Peroxo-Alkoxide Complex catalyst->intermediate + Alcohol, + Oxidant alcohol This compound oxidant TBHP product 2-((Oxiran-2-yl)methoxy)ethan-1-ol intermediate->catalyst - Product, - tBuOH intermediate->product Oxygen Transfer

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

Hydroformylation: Synthesis of Aldehydes from this compound

Hydroformylation, also known as the oxo process, is a large-scale industrial process that converts alkenes into aldehydes by the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.[8] This reaction requires a transition metal catalyst, typically cobalt or rhodium, and is performed under high pressures of carbon monoxide and hydrogen (synthesis gas).[8] The hydroformylation of this compound can lead to a mixture of linear and branched aldehyde products.

Data Presentation: Hydroformylation of Allylic Alcohols

The regioselectivity of hydroformylation is a key consideration. The following table illustrates typical outcomes for the hydroformylation of allylic alcohols.

EntryAlkeneCatalystLigandSolventPressure (H₂/CO)Temp (°C)n:iso ratioYield (%)Ref.
1Allyl AlcoholCo₂(CO)₈None-High150-170-Variable[10]
2Allyl AlcoholRhodium carbonylNoneKetone--High selectivity to 2-hydroxytetrahydrofuran-[11]
3Trisubstituted Allylic AlcoholsRh(acac)(CO)₂Scaffolding LigandToluene200 psi (1:1)80>20:186[5]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound (General Procedure)

This protocol provides a general methodology for the hydroformylation of this compound. Specific conditions, particularly the choice of ligand, will significantly influence the regioselectivity.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., PPh₃, or a specialized ligand for high regioselectivity)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Synthesis gas (H₂/CO, typically a 1:1 mixture)

  • High-pressure autoclave equipped with a stirrer and gas inlet

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the ligand in the desired ratio.

  • Add the anhydrous, degassed solvent, followed by this compound.

  • Seal the autoclave and purge it several times with synthesis gas.

  • Pressurize the autoclave with the H₂/CO mixture to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 40-120 °C) with vigorous stirring.

  • Maintain the reaction for several hours, monitoring the pressure drop to follow the reaction progress.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • The reaction mixture can be analyzed by GC-MS and NMR to determine the conversion and regioselectivity.

  • The product aldehydes can be isolated by removing the solvent under reduced pressure and purified by distillation or column chromatography.

Visualization: Hydroformylation Logical Relationship

Hydroformylation_Logic start This compound reaction Hydroformylation start->reaction conditions H₂/CO, Catalyst (Rh/Co) Ligand, Pressure, Temp conditions->reaction linear Linear Aldehyde (4-hydroxy-3-(hydroxymethyl)butanal) reaction->linear n-product branched Branched Aldehyde (3-(2-hydroxyethoxy)-2-methylpropanal) reaction->branched iso-product

Caption: Logical relationship in the hydroformylation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Allyloxyethanol.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in the Williamson ether synthesis of this compound from ethylene glycol and allyl halide. What are the possible causes and solutions?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation of Ethylene Glycol: Ethylene glycol has two hydroxyl groups, and mono-deprotonation is required for the synthesis of this compound. If the base is not strong enough or used in insufficient amounts, the concentration of the reactive alkoxide will be low.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in an appropriate solvent. Ensure at least a stoichiometric equivalent of the base is used relative to the ethylene glycol.

  • Competing Elimination Reaction (E2): The use of a sterically hindered allyl halide or a bulky base can favor the E2 elimination side reaction, leading to the formation of allene and other byproducts instead of the desired ether.[1][2]

    • Solution: Whenever possible, use a primary allyl halide (e.g., allyl chloride or allyl bromide).[2] Opt for a less sterically hindered base. Lowering the reaction temperature can also favor the SN2 substitution over the E2 elimination.[1]

  • Hydrolysis of Allyl Halide: The presence of water in the reaction mixture can lead to the hydrolysis of the allyl halide, forming allyl alcohol.

    • Solution: Ensure all reactants and solvents are anhydrous. Dry the ethylene glycol and solvent before use.

  • Formation of Diallyl Ether: If an excess of the allyl halide and base are used, or if the reaction is run for too long, the second hydroxyl group of ethylene glycol can also react, leading to the formation of 1,2-bis(allyloxy)ethane (diallyl ether of ethylene glycol).

    • Solution: Use a molar excess of ethylene glycol relative to the allyl halide to favor mono-alkylation. Carefully control the stoichiometry of the base.

Q2: What are the common byproducts in the synthesis of this compound via the reaction of allyl alcohol and ethylene oxide, and how can I minimize them?

A2: The primary side reactions in the synthesis of this compound from allyl alcohol and ethylene oxide include:

  • Formation of Higher Ethoxylates (Oligomerization): The hydroxyl group of the newly formed this compound can react with another molecule of ethylene oxide, leading to the formation of polyethylene glycol monoallyl ethers.[1]

    • Solution: Use a molar excess of allyl alcohol relative to ethylene oxide. This increases the probability of ethylene oxide reacting with allyl alcohol instead of the product.[1]

  • Formation of Diallyl Ether: While less common in this route, under certain catalytic conditions, side reactions leading to diallyl ether can occur.

    • Solution: Optimize the catalyst and reaction conditions (temperature, pressure) to favor the desired reaction.

  • Isomerization of the Allyl Group: The allyl group in this compound can isomerize to a 1-propenyl group, forming 2-(1-propenyloxy)ethanol, especially in the presence of certain catalysts or at elevated temperatures.[3][4]

    • Solution: If this is an undesired side reaction, carefully select the catalyst and control the reaction temperature.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification of this compound typically involves the following steps:

  • Neutralization and Washing: If the reaction was conducted under basic or acidic conditions, the mixture should first be neutralized. This is often followed by washing with water or brine to remove salts and other water-soluble impurities.

  • Solvent Removal: If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

  • Distillation: The most common method for purifying this compound is fractional distillation under reduced pressure.[5] This is effective for separating the product from unreacted starting materials and higher boiling point byproducts.

  • Chromatography: For very high purity requirements, column chromatography may be employed.

Data Presentation

The following table summarizes quantitative data from a patent on the synthesis of this compound via the reaction of allyl alcohol with ethylene oxide using a Zeocar-2 catalyst.[5]

Molar Ratio (Allyl Alcohol:Ethylene Oxide)Catalyst Loading (wt%)Temperature (°C)Time (h)Ethylene Oxide Conversion (%)This compound Selectivity (%)
4.5:11.01250.510076
1:11.0901.510070
2.5:15.5107.51.010073
4.5:110.0901.510075
1:110.01250.510071

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Representative Protocol)

This protocol is a general representation based on the principles of Williamson ether synthesis.[2][6]

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous ethylene glycol (1.2 equivalents) dissolved in a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: To the stirred solution, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Addition of Allyl Halide: Cool the mixture back to 0 °C and add allyl bromide or allyl chloride (1.0 equivalent) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-70 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound from Allyl Alcohol and Ethylene Oxide

This protocol is based on the procedure described in a Russian patent.[5]

  • Reactor Setup: In a stainless-steel autoclave, charge allyl alcohol and the Zeocar-2 catalyst (1-10 wt% of the total reaction mass).

  • Reactant Addition: Seal the autoclave and introduce ethylene oxide. The molar ratio of allyl alcohol to ethylene oxide can range from 1:1 to 4.5:1.

  • Reaction Conditions: Heat the mixture to a temperature between 90-125 °C and maintain it for 0.5-1.5 hours with constant stirring.

  • Cooling and Filtration: After the reaction is complete (typically 100% conversion of ethylene oxide), cool the autoclave, open it, and filter the reaction mass to remove the catalyst.

  • Purification: Subject the filtrate to rectification (distillation) under vacuum to isolate the this compound.

Mandatory Visualization

Side_Reactions_in_2_Allyloxyethanol_Synthesis cluster_williamson Williamson Ether Synthesis cluster_ethylene_oxide Ethylene Oxide Route EG Ethylene Glycol Alkoxide Mono-alkoxide EG->Alkoxide Base (e.g., NaOH, NaH) Product_W This compound Alkoxide->Product_W + Allyl Halide (SN2) AllylHalide Allyl Halide (Cl, Br) Allene Allene AllylHalide->Allene Base (E2) AllylAlcohol_W Allyl Alcohol AllylHalide->AllylAlcohol_W + H2O (Hydrolysis) DiallylEther 1,2-bis(allyloxy)ethane Product_W->DiallylEther + Base, + Allyl Halide MainProduct This compound Product_W->MainProduct AllylAlcohol_EO Allyl Alcohol Product_EO This compound AllylAlcohol_EO->Product_EO + Ethylene Oxide (Catalyst) EthyleneOxide Ethylene Oxide EthyleneOxide->Product_EO Oligomers Polyethylene Glycol Monoallyl Ethers Product_EO->Oligomers + Ethylene Oxide Isomer 2-(1-propenyloxy)ethanol Product_EO->Isomer Catalyst / Heat Product_EO->MainProduct

Caption: Main synthetic routes and side reactions for this compound production.

References

Preventing the formation of diallyloxyethane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing the Formation of Diallyloxyethane During Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address the formation of the undesired byproduct, 1,2-diallyloxyethane, during ether synthesis.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize ethylene glycol monoallyl ether, but I am observing the formation of a significant amount of 1,2-diallyloxyethane. What is the likely cause?

A1: The formation of 1,2-diallyloxyethane as a byproduct is a common issue when synthesizing ethylene glycol monoallyl ether via methods like the Williamson ether synthesis. This occurs because both hydroxyl groups of ethylene glycol are reactive and can undergo allylation. The primary cause is the further reaction of the desired mono-ether product with the allylating agent.

Q2: How does the reaction mechanism lead to the formation of both the desired mono-ether and the di-ether byproduct?

A2: The reaction typically proceeds via a Williamson ether synthesis, which is an SN2 reaction.[1][2] In this process, a base is used to deprotonate the hydroxyl group of ethylene glycol, forming an alkoxide. This alkoxide then acts as a nucleophile and attacks the allyl halide (e.g., allyl chloride or bromide), displacing the halide and forming the ether bond. Since the initial product, ethylene glycol monoallyl ether, still possesses a free hydroxyl group, it can also be deprotonated by the base and react with another molecule of the allyl halide to form 1,2-diallyloxyethane.

Q3: What are the key experimental factors that influence the ratio of mono-allylation to di-allylation?

A3: The selectivity towards the mono-allylated product is primarily influenced by:

  • Stoichiometry of Reactants: The molar ratio of ethylene glycol to the allylating agent is a critical factor.

  • Reaction Temperature: Higher temperatures can favor the formation of the di-ether.

  • Choice and Amount of Base: The type of base and its concentration can affect the deprotonation equilibrium of both ethylene glycol and the mono-ether product.

  • Rate of Addition: The speed at which the allylating agent is introduced to the reaction mixture can impact selectivity.

  • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rates.[3]

Q4: How can I detect and quantify the amount of 1,2-diallyloxyethane in my reaction mixture?

A4: The most common and effective method for analyzing the reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of ethylene glycol monoallyl ether and 1,2-diallyloxyethane, and their subsequent identification and quantification based on their mass spectra and retention times. High-Performance Liquid Chromatography (HPLC) can also be used, but GC-MS is generally preferred for its sensitivity and ability to provide structural information.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High yield of 1,2-diallyloxyethane Excess of allylating agent: Using a molar ratio of allyl halide to ethylene glycol greater than 1:1 will drive the reaction towards the di-substituted product.Use a molar excess of ethylene glycol relative to the allyl halide (e.g., 2:1 or higher). This statistically favors the reaction of the allyl halide with the more abundant ethylene glycol.
High reaction temperature: Elevated temperatures can increase the rate of the second allylation reaction.Conduct the reaction at a lower temperature. Start at room temperature or below and monitor the reaction progress.
Strong base or excess base: A very strong base or a large excess of base can lead to a high concentration of the alkoxide of the mono-ether, promoting the second reaction.Use a milder base (e.g., K₂CO₃ instead of NaH) or use a stoichiometric amount of a stronger base relative to the desired degree of substitution.
Rapid addition of allyl halide: Adding the allyl halide all at once creates a high local concentration, increasing the likelihood of the mono-ether reacting further.Add the allyl halide dropwise or via a syringe pump over an extended period. This maintains a low concentration of the allylating agent.
Low conversion of ethylene glycol Insufficient base: Not enough base to deprotonate the ethylene glycol will result in a slow or incomplete reaction.Ensure at least one equivalent of base is used for each equivalent of allyl halide.
Low reaction temperature: While beneficial for selectivity, very low temperatures may significantly slow down the reaction rate.Gradually increase the temperature while monitoring the product and byproduct formation by GC-MS to find an optimal balance.
Complex product mixture Side reactions: Besides di-ether formation, other side reactions like elimination of the allyl halide can occur, especially with certain bases and solvents.Use a primary allyl halide (chloride or bromide) and a suitable polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethylene Glycol Monoallyl Ether with Minimized Diallyloxyethane Formation

This protocol is designed to favor the formation of the mono-allylated product.

Materials:

  • Ethylene glycol (2.0 equivalents)

  • Allyl bromide (1.0 equivalent)

  • Sodium hydride (60% dispersion in mineral oil, 1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylene glycol and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add allyl bromide to the dropping funnel and dilute with a small amount of anhydrous DMF.

  • Add the allyl bromide solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to separate the desired mono-ether from unreacted ethylene glycol and the diallyloxyethane byproduct.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of ethers (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot with a small amount of water.

  • Extract the organic components with 1 mL of diethyl ether or dichloromethane.

  • Dry the organic extract with a small amount of anhydrous sodium sulfate.

  • Dilute the extract to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

Data Analysis:

  • Identify the peaks corresponding to ethylene glycol monoallyl ether and 1,2-diallyloxyethane based on their retention times and mass fragmentation patterns.

  • Quantify the relative amounts of the product and byproduct by integrating the peak areas.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (Ethylene Glycol : Allyl Bromide)Yield of Ethylene Glycol Monoallyl Ether (%)Yield of 1,2-Diallyloxyethane (%)
1 : 15530
2 : 17515
3 : 1855
5 : 190<2

Table 2: Influence of Temperature on Byproduct Formation (Illustrative)

Reaction Temperature (°C)Yield of Ethylene Glycol Monoallyl Ether (%)Yield of 1,2-Diallyloxyethane (%)
07010
25 (Room Temp)7515
506525
805040

Visualizations

Synthesis_Pathways EG Ethylene Glycol Monoether Ethylene Glycol Monoallyl Ether (Desired Product) EG->Monoether + Allyl Halide, Base (Step 1) AH Allyl Halide Base Base Diether 1,2-Diallyloxyethane (Byproduct) Monoether->Diether + Allyl Halide, Base (Step 2 - Undesired)

Caption: Reaction pathways for the formation of the desired mono-ether and the di-ether byproduct.

Troubleshooting_Workflow Start High Diallyloxyethane Formation Observed CheckStoichiometry Is Ethylene Glycol in Molar Excess? Start->CheckStoichiometry AdjustStoichiometry Increase Ethylene Glycol to Allyl Halide Ratio (e.g., 3:1 or higher) CheckStoichiometry->AdjustStoichiometry No CheckTemp Is Reaction Temperature Low (e.g., 0-25°C)? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->CheckTemp LowerTemp Decrease Reaction Temperature CheckTemp->LowerTemp No CheckAddition Is Allyl Halide Added Slowly? CheckTemp->CheckAddition Yes LowerTemp->CheckAddition SlowAddition Implement Dropwise or Syringe Pump Addition CheckAddition->SlowAddition No End Re-analyze Product Ratio CheckAddition->End Yes SlowAddition->End

Caption: Troubleshooting workflow for minimizing diallyloxyethane formation.

References

Optimizing reaction conditions for 2-Allyloxyethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Allyloxyethanol

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial route for synthesizing this compound is the catalyzed ethoxylation of allyl alcohol with ethylene oxide.[1] Another prevalent method is the Williamson ether synthesis, which involves reacting an alkali metal salt of ethylene glycol with an allyl halide, often under phase-transfer catalysis (PTC) conditions for improved efficiency and selectivity.[2] Other reported syntheses include the reaction of ethylene glycol with propylene in the presence of a catalyst.[1]

Q2: What is Phase Transfer Catalysis (PTC) and why is it beneficial for this synthesis?

A2: Phase Transfer Catalysis (PTC) is a methodology that facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[2] A phase-transfer catalyst, typically a quaternary ammonium salt, transports a reactant from one phase to another where the reaction can occur.[3][4] For this compound synthesis via the Williamson method, PTC offers several advantages:

  • Increased Reaction Rates: It accelerates the reaction between the water-soluble alkoxide and the organic-soluble allyl halide.[3]

  • Milder Reaction Conditions: It often allows for lower reaction temperatures.

  • Reduced Byproducts: It can minimize side reactions like the hydrolysis of allyl chloride.[2]

  • Greener Chemistry: It can reduce the need for hazardous organic solvents and allows the use of water.[3][4]

Q3: What are the main impurities or byproducts I should be aware of?

A3: Depending on the synthetic route, several byproducts can form:

  • In Ethoxylation of Allyl Alcohol: The primary byproduct is the formation of higher ethoxylates (oligomers) from the reaction of this compound with additional ethylene oxide molecules.[1]

  • In Williamson Ether Synthesis: Diallyloxyethane can form if both hydroxyl groups of ethylene glycol react with allyl halide.[5] Additionally, under PTC conditions with allyl chloride, hydrolysis can lead to the formation of allyl alcohol and diallyl ether.[2]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is fractional distillation under vacuum.[5] This is effective for separating the product from unreacted starting materials and higher boiling point byproducts. After the reaction, the mixture is typically filtered to remove any solid catalysts or salts, followed by distillation.[5]

Troubleshooting Guide

Q: My reaction yield is very low. What are the possible causes and solutions?

A: Low yield can result from several factors. Consult the following table for potential causes and corresponding troubleshooting steps.

Potential Cause Recommended Solution
Incomplete Deprotonation (Williamson Synthesis) The base (e.g., NaOH, NaH) is crucial for forming the alkoxide. Ensure the base is fresh and added in the correct stoichiometric amount. For solid bases, ensure vigorous stirring to maximize surface area contact.[2][6]
Poor Catalyst Activity If using a catalyst (e.g., Zeocar-2, PTC catalyst), ensure it has not expired or been deactivated. For instance, Zeocar-2 may require fresh calcination before use.[5] For PTC, ensure the chosen catalyst is appropriate for the reaction conditions.
Suboptimal Reaction Temperature Temperature is a critical parameter. For the ethoxylation of allyl alcohol, temperatures are typically in the 90-125°C range.[1][5] Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause product degradation.[1]
Incorrect Molar Ratio of Reactants In the reaction of allyl alcohol with ethylene oxide, using an excess of allyl alcohol can help suppress the formation of higher ethoxylates and drive the reaction towards the desired product.[1][5]
S_N2 Reaction Issues (Williamson Synthesis) The Williamson synthesis is an S_N2 reaction, which is sensitive to steric hindrance. Ensure you are using a primary allyl halide (e.g., allyl chloride or allyl bromide) rather than a more hindered halide.[7][8]

Q: I am observing a significant amount of byproduct formation. How can I improve the selectivity?

A: Improving selectivity involves fine-tuning the reaction conditions to favor the formation of this compound.

Byproduct Recommended Solution to Improve Selectivity
Higher Ethoxylates (Oligomers) When reacting allyl alcohol with ethylene oxide, use a higher molar ratio of allyl alcohol to ethylene oxide (e.g., 2.45:1 to 4.5:1).[1][5] This increases the probability of ethylene oxide reacting with the starting alcohol rather than the product.
Diallyloxyethane In the Williamson synthesis, use a molar excess of ethylene glycol relative to the allyl halide. This statistically favors the mono-allylation of the diol.
Allyl Alcohol and Diallyl Ether (from Hydrolysis) When using phase-transfer catalysis with allyl chloride and aqueous NaOH, minimize reaction time and use a non-polar solvent like cyclohexane to reduce the hydrolysis of the allylating agent.[2]

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data from different synthetic methods for producing this compound and related compounds.

Table 1: Ethoxylation of Allyl Alcohol with Ethylene Oxide

Catalyst Temperature (°C) Molar Ratio (Alcohol:Ethylene Oxide) Reaction Time (hours) Selectivity/Yield Reference
Zeocar-290 - 125(1 - 4.5) : 10.5 - 1.5High selectivity[5]
NaOH120 - 1302.45 : 1550-70% selectivity[5]

Table 2: Williamson Ether Synthesis (via Phase Transfer Catalysis for a similar Allyloxyalcohol)

Base Catalyst (0.3 mol%) Solvent Reaction Time (hours) Yield Selectivity Reference
50% NaOH(aq)Me(n-Oct)₃N⁺Br⁻Cyclohexane< 1088%98%[2]
Solid NaOHNone (Solvent-free)None3.599%>99%[2]

Experimental Protocols

Protocol 1: Synthesis via Ethoxylation using Zeocar-2 Catalyst

This protocol is based on a patented method for the highly selective synthesis of this compound.[5]

Materials:

  • Allyl alcohol

  • Ethylene oxide

  • Zeocar-2 catalyst (freshly calcined at 500°C for 1 hour)

  • Stainless steel autoclave reactor with stirring mechanism

Procedure:

  • Charge the stainless steel autoclave with allyl alcohol and the Zeocar-2 catalyst. A typical ratio would be approximately 637 g of allyl alcohol to 40 g of catalyst.

  • Seal the autoclave and then carefully feed in the ethylene oxide (e.g., 119 g). The recommended molar ratio of allyl alcohol to ethylene oxide is between 1:1 and 4.5:1.

  • Heat the mixture to the target reaction temperature (e.g., 115°C) while constantly stirring.

  • Maintain the reaction at this temperature for 1 hour. The reaction is typically complete within 0.5 to 1.5 hours.

  • After the reaction is complete (indicated by 100% conversion of ethylene oxide), cool the autoclave.

  • Once cooled, open the autoclave and filter the reaction mass to remove the Zeocar-2 catalyst. The catalyst can potentially be reused.

  • Purify the filtrate by vacuum distillation to separate unreacted allyl alcohol and obtain pure this compound.

Protocol 2: Synthesis via Williamson Ether Synthesis (General Procedure)

This protocol outlines a general approach for the Williamson ether synthesis.[6][9]

Materials:

  • Ethylene glycol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)

  • Allyl bromide or Allyl chloride

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar excess of ethylene glycol to the flask, dissolved in the anhydrous solvent.

  • Alkoxide Formation (using NaH): Cautiously add sodium hydride (1 equivalent relative to the allyl halide) portion-wise to the stirred solution at 0°C. Hydrogen gas will evolve. Allow the mixture to stir for 1-2 hours at this temperature until gas evolution ceases, indicating complete formation of the alkoxide.

  • Alkoxide Formation (using NaOH): Alternatively, use a strong aqueous solution of NaOH (e.g., 50%) with a phase-transfer catalyst for a PTC reaction.[2]

  • Allylation: Add the allyl halide (1 equivalent) dropwise to the reaction mixture via the dropping funnel.

  • Allow the reaction to warm to room temperature or gently heat to reflux (e.g., 70°C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture and cautiously quench any unreacted NaH by slowly adding water or ethanol.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Mechanism: Williamson Ether Synthesis

The diagram below illustrates the S_N2 mechanism for the Williamson ether synthesis of this compound from ethylene glycol and allyl bromide.

Williamson_Ether_Synthesis Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack EG HO-CH₂-CH₂-OH (Ethylene Glycol) Alkoxide HO-CH₂-CH₂-O⁻Na⁺ (Sodium Ethylene Glycolate) EG->Alkoxide + NaH Base NaH (Base) H2 H₂ (gas) Alkoxide->H2 - H₂ Alkoxide_React HO-CH₂-CH₂-O⁻ Alkoxide->Alkoxide_React Nucleophile Product HO-CH₂-CH₂-O-CH₂-CH=CH₂ (this compound) Alkoxide_React->Product + Allyl Bromide AllylBr Br-CH₂-CH=CH₂ (Allyl Bromide) Br_ion Br⁻ Product->Br_ion - Br⁻

Caption: S_N2 mechanism for this compound synthesis.

Experimental Workflow

This flowchart outlines the general laboratory procedure from reaction setup to product purification.

Experimental_Workflow General Experimental Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Charge Reactants (Alcohol, Solvent, Base) A->B C 3. Form Alkoxide (Stirring, Temp Control) B->C D 4. Add Allyl Halide (Dropwise Addition) C->D E 5. Reaction (Monitor by TLC/GC) D->E F 6. Quench Reaction E->F G 7. Extraction & Washing F->G H 8. Drying & Solvent Removal G->H I 9. Purification (Vacuum Distillation) H->I J 10. Characterization (NMR, IR, GC-MS) I->J

Caption: Laboratory workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical guide to diagnosing and solving common issues during the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Low Yield or Purity Check_Conversion Is starting material consumed (TLC/GC)? Start->Check_Conversion Check_Byproducts Are significant byproducts observed? Check_Conversion->Check_Byproducts Yes Incomplete_Rxn Issue: Incomplete Reaction Check_Conversion->Incomplete_Rxn No Byproduct_Issue Issue: Poor Selectivity Check_Byproducts->Byproduct_Issue Yes Purification_Issue Issue: Loss during Purification Check_Byproducts->Purification_Issue No Sol_Temp Action: Increase Temp/Time or check catalyst activity Incomplete_Rxn->Sol_Temp Sol_Stoich Action: Check reagent quality and stoichiometry Incomplete_Rxn->Sol_Stoich Sol_Ratio Action: Adjust reactant molar ratio Byproduct_Issue->Sol_Ratio Sol_PTC Action: Optimize PTC conditions (catalyst, solvent) Byproduct_Issue->Sol_PTC Sol_Distill Action: Optimize distillation (vacuum, column) Purification_Issue->Sol_Distill

Caption: Decision tree for troubleshooting synthesis issues.

References

Improving the yield and selectivity of 2-Allyloxyethanol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and selectivity of 2-Allyloxyethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Williamson Ether Synthesis with Phase Transfer Catalysis (PTC) and the reaction of Allyl Alcohol with Ethylene Oxide.

Method 1: Williamson Ether Synthesis using Phase Transfer Catalysis

This method involves the reaction of an alkoxide with an alkyl halide. For the synthesis of this compound, this typically involves reacting ethylene glycol with an allyl halide (like allyl chloride) in the presence of a base and a phase transfer catalyst.[1]

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Deprotonation of Ethylene Glycol Ensure a sufficiently strong base (e.g., 50% aq. NaOH) is used in at least stoichiometric amounts to the diol to form the alkoxide.[1] A two-step procedure with a separate deprotonation step at a slightly elevated temperature (e.g., 50-70°C) prior to the addition of the allyl halide can improve efficiency.[1]
Suboptimal Phase Transfer Catalyst The choice and concentration of the phase transfer catalyst are crucial. Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are commonly used.[2] The catalyst concentration should be optimized; typically, 0.1 to 0.3 mol% is effective.[1] For challenging reactions, consider catalysts with higher lipophilicity.
Reaction Temperature Too Low While lower temperatures can favor substitution over elimination, the reaction rate might be too slow. A typical temperature range for this synthesis is 60-70°C.[2] Monitor the reaction progress (e.g., by TLC or GC) and adjust the temperature as needed.
Poor Mixing Vigorous stirring is essential in a two-phase system to ensure efficient transfer of the alkoxide to the organic phase.[2]

Issue 2: Poor Selectivity (Formation of Bis-allyloxyethane and other byproducts)

Potential CauseRecommended Solution
Excess Allyl Halide Use a molar excess of ethylene glycol relative to the allyl halide. This favors the mono-alkylation product. A molar ratio of diol to allyl chloride of 3:1 has been shown to be effective in similar systems.[1]
High Reaction Temperature Elevated temperatures can promote the competing E2 elimination reaction, leading to the formation of allyl alcohol from allyl halide, and subsequent side reactions. Maintain the reaction temperature in the optimal range (e.g., 50-70°C).[1][2]
Hydrolysis of Allyl Halide The use of a concentrated base (e.g., 50% NaOH) and a non-polar solvent like cyclohexane can minimize the hydrolysis of the allyl halide to allyl alcohol.[1]
Choice of Solvent The solvent can influence selectivity. Cyclohexane has been shown to be an effective solvent for this type of reaction, leading to high selectivity.[1]
Method 2: Reaction of Allyl Alcohol with Ethylene Oxide

This industrial route involves the acid-catalyzed ring-opening of ethylene oxide by allyl alcohol.[3]

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the catalyst (e.g., Zeocar-2) is properly activated. For instance, Zeocar-2 should be freshly calcined at 500°C for 1 hour before use.[3]
Incorrect Molar Ratio of Reactants The molar ratio of allyl alcohol to ethylene oxide is a critical factor. An excess of allyl alcohol (e.g., 4:1) is used to favor the formation of the mono-adduct and suppress oligomerization.[3]
Suboptimal Reaction Temperature and Time The reaction is typically conducted at 90-125°C for 0.5-1.5 hours.[3] Lower temperatures may lead to incomplete conversion, while higher temperatures could cause product degradation.
Inefficient Mixing Constant and efficient stirring is necessary to ensure good contact between the reactants and the solid catalyst in the autoclave.[3]

Issue 2: Poor Selectivity (Formation of Higher Ethoxylates)

Potential CauseRecommended Solution
Molar Ratio of Reactants A lower molar ratio of allyl alcohol to ethylene oxide will increase the likelihood of the newly formed this compound reacting with another molecule of ethylene oxide, leading to oligomerization. Maintaining a high excess of allyl alcohol is key to high selectivity.[3]
High Reaction Temperature While increasing the temperature can speed up the reaction, it may also increase the rate of the subsequent addition of ethylene oxide to the product. Operating within the recommended temperature range of 90-125°C is crucial.[3]
Catalyst Properties The selectivity can be influenced by the catalyst. Zeocar-2 has been shown to provide high selectivity for the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Phase Transfer Catalysis (PTC) for the Williamson ether synthesis of this compound?

A1: PTC offers several advantages, including milder reaction conditions, the use of inexpensive and safer bases like aqueous NaOH, higher yields, and greater selectivity. It avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[1]

Q2: How can I monitor the progress of my this compound synthesis?

A2: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] This allows you to track the consumption of starting materials and the formation of the product and byproducts over time, helping to determine the optimal reaction time.

Q3: What are the primary safety concerns when working with ethylene oxide?

A3: Ethylene oxide is a highly reactive, flammable, and toxic gas. All reactions involving ethylene oxide must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. The reaction is typically performed in a sealed autoclave under pressure due to the low boiling point of ethylene oxide.[3]

Q4: Can I reuse the Zeocar-2 catalyst in the ethylene oxide route?

A4: Yes, one of the advantages of using a solid catalyst like Zeocar-2 is the potential for reuse. After the reaction, the catalyst can be filtered off from the reaction mixture, washed, dried, and potentially reactivated for subsequent batches, which improves the economics of the process.[3]

Q5: What is the typical purity of this compound obtained from these methods?

A5: With optimized conditions, high purity of this compound can be achieved. For the Williamson synthesis with PTC, selectivities of up to 98% have been reported for similar alcohols.[1] In the ethylene oxide route using a Zeocar-2 catalyst, a product purity of 99.9% after rectification has been documented.[3]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis via Williamson Ether Synthesis with PTC (Adapted from a similar synthesis[1])

ParameterValue
Reactants Ethylene Glycol, Allyl Chloride
Base 50% Aqueous NaOH
Catalyst Tetrabutylammonium Bromide (TBAB)
Solvent Cyclohexane
Molar Ratio (Diol:Allyl Chloride) 3:1
Temperature 50-70°C
Reaction Time 4-6 hours
Typical Yield >80%
Typical Selectivity >95%

Table 2: Reaction Conditions for this compound Synthesis via Ethylene Oxide Route[3]

ParameterValue
Reactants Allyl Alcohol, Ethylene Oxide
Catalyst Zeocar-2
Molar Ratio (Allyl Alcohol:Ethylene Oxide) 4.04:1
Temperature 115°C
Reaction Time 1 hour
Yield (based on Ethylene Oxide) 76.5%
Product Purity (after rectification) 99.9%

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound with Phase Transfer Catalysis (PTC)

This protocol is adapted from a similar synthesis of a mono-allylated diol.[1][2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ethylene glycol (3 molar equivalents) and cyclohexane.

  • Deprotonation: Begin vigorous stirring and add a 50% aqueous solution of sodium hydroxide (1 molar equivalent to ethylene glycol). Heat the mixture to 50°C and stir for 30 minutes to facilitate the formation of the sodium salt of ethylene glycol.

  • Catalyst Addition: Add the phase transfer catalyst, tetrabutylammonium bromide (0.3 mol% relative to allyl chloride).

  • Allylation: Add allyl chloride (1 molar equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 60-70°C.

  • Reaction: Continue to stir the mixture vigorously at 60-70°C for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Allyl Alcohol and Ethylene Oxide[3]
  • Catalyst Preparation: Freshly calcine Zeocar-2 catalyst at 500°C for 1 hour.

  • Reaction Setup: Charge a 2 L stainless steel autoclave with 637.2 g (10.96 mol) of allyl alcohol and 39.8 g of the freshly calcined Zeocar-2 catalyst.

  • Reactant Addition: Close the autoclave and feed in 119.4 g (2.71 mol) of ethylene oxide.

  • Reaction: Heat the mixture to 115°C while constantly stirring. Maintain this temperature for 1 hour.

  • Cooling and Filtration: After the reaction is complete (100% conversion of ethylene oxide), cool the autoclave. Open the autoclave and filter the reaction mass to remove the catalyst.

  • Purification: Subject the filtrate to rectification (distillation) to separate the unreacted allyl alcohol and purify the this compound. This process yields approximately 209.44 g of this compound with a purity of 99.9%.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants: - Ethylene Glycol - Allyl Chloride - 50% aq. NaOH - PTC (e.g., TBAB) - Solvent (e.g., Cyclohexane) deprotonation Deprotonation: Add Ethylene Glycol, Solvent, and NaOH to flask. Heat and stir. prep_reactants->deprotonation catalyst_addition Add Phase Transfer Catalyst deprotonation->catalyst_addition allylation Allylation: Add Allyl Chloride dropwise at 60-70°C catalyst_addition->allylation reaction_completion Stir for 4-6 hours. Monitor by TLC/GC. allylation->reaction_completion separation Cool and Separate Aqueous and Organic Layers reaction_completion->separation washing Wash Organic Layer with Water and Brine separation->washing drying Dry Organic Layer (e.g., MgSO4) washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation purification Vacuum Distillation evaporation->purification final_product Pure this compound purification->final_product

Figure 1: Experimental workflow for the Williamson ether synthesis of this compound with PTC.

Troubleshooting_Williamson_Synthesis cluster_yield Low Yield Issues cluster_selectivity Poor Selectivity Issues cluster_solutions Solutions start Low Yield or Selectivity in Williamson Synthesis check_base Is deprotonation complete? start->check_base check_catalyst Is the PTC effective? start->check_catalyst check_temp_yield Is the reaction temperature too low? start->check_temp_yield check_ratio Is there an excess of allyl halide? start->check_ratio check_temp_selectivity Is the reaction temperature too high? start->check_temp_selectivity check_hydrolysis Is hydrolysis of allyl halide occurring? start->check_hydrolysis solution_base Use stronger base or pre-form alkoxide. check_base->solution_base solution_catalyst Optimize catalyst type and concentration. check_catalyst->solution_catalyst solution_temp_yield Increase temperature and monitor reaction. check_temp_yield->solution_temp_yield solution_ratio Use excess diol. check_ratio->solution_ratio solution_temp_selectivity Lower reaction temperature. check_temp_selectivity->solution_temp_selectivity solution_hydrolysis Use concentrated base and non-polar solvent. check_hydrolysis->solution_hydrolysis

Figure 2: Troubleshooting decision tree for the Williamson ether synthesis of this compound.

References

Technical Support Center: Purification of 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-allyloxyethanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction mixture?

A1: The primary impurities depend on the synthetic route. For the common synthesis involving the reaction of allyl alcohol with ethylene oxide, typical impurities include unreacted allyl alcohol, di(allyloxy)ethane, and higher molecular weight polyethylene glycol monoallyl ethers.[1] If the synthesis involves ethylene glycol and an allyl halide, unreacted ethylene glycol and diallyl ether can be significant impurities. Residual water from work-up steps can also be present and may form azeotropes, complicating purification.

Q2: What is the recommended primary method for purifying this compound?

A2: Fractional distillation under reduced pressure is the most effective and commonly employed method for purifying this compound.[1] This technique is well-suited for separating this compound from less volatile impurities like higher ethoxylates and more volatile impurities such as unreacted allyl alcohol.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4] GC-MS is excellent for identifying and quantifying volatile impurities. 1H and 13C NMR spectroscopy can confirm the chemical structure and identify impurities by comparing the obtained spectra with reference spectra.[5][6][7]

Q4: Are there any known azeotropes of this compound that I should be aware of during distillation?

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product purity is low after distillation. 1. Inefficient fractional distillation column. 2. Boiling points of impurities are too close to the product. 3. Formation of an azeotrope.1. Ensure the fractionating column has a sufficient number of theoretical plates.[1] For challenging separations, use a column with higher efficiency (e.g., a Vigreux or packed column). 2. Optimize the distillation parameters: a slower distillation rate and a higher reflux ratio can improve separation. 3. Dry the crude product thoroughly before distillation using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). If an azeotrope is suspected, consider azeotropic distillation with a suitable entrainer.
The distillation is proceeding very slowly or not at all. 1. Insufficient heating of the distillation flask. 2. Vacuum is too high, causing the boiling point to be below the temperature of the condenser coolant. 3. Blockage in the distillation apparatus.1. Gradually increase the heating mantle temperature. Ensure the flask is properly insulated. 2. Reduce the vacuum level to raise the boiling point of the liquid. 3. Check for any blockages in the condenser or distillation head.
"Bumping" or unstable boiling occurs during distillation. 1. Lack of boiling chips or a magnetic stir bar. 2. Heating is too rapid or uneven.1. Always add fresh boiling chips or a stir bar to the distillation flask before heating. 2. Heat the flask gradually and ensure even heat distribution.
The distillate is cloudy. 1. Presence of water in the crude product. 2. The product is solidifying in the condenser.1. Ensure the crude product is thoroughly dried before distillation. 2. Check the temperature of the condenser coolant; it may be too cold. Increase the coolant temperature slightly.
General Purity Issues
Problem Possible Cause Troubleshooting Steps
GC-MS analysis shows multiple impurity peaks. Incomplete reaction or side reactions.Review the reaction conditions (temperature, catalyst, stoichiometry) to optimize for higher conversion and selectivity. Consider a pre-purification step like an aqueous wash to remove water-soluble impurities.
NMR spectrum shows unexpected signals. Presence of residual solvents or byproducts.Identify the impurity peaks by comparing them with known spectra of potential contaminants. If residual solvents are present, remove them under high vacuum. For other byproducts, a second purification step like column chromatography may be necessary.

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from a crude reaction mixture by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Drying the Crude Product: If the crude product contains water, dry it by adding a suitable amount of anhydrous drying agent and stirring for at least 30 minutes. Filter to remove the drying agent.

  • Assembling the Apparatus: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

  • Charging the Flask: Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 20 mmHg is a good starting point, at which this compound has a boiling point of approximately 68 °C.[1]

  • Heating: Begin heating the distillation flask gently with the heating mantle.

  • Collecting Fractions: Collect the distillate in separate fractions. The first fraction will likely contain more volatile impurities. Monitor the temperature at the distillation head. The temperature should remain stable during the collection of the pure product.

  • Terminating the Distillation: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography of this compound

Objective: To purify this compound using column chromatography, typically for removing less volatile or polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Procedure:

  • Choosing the Eluent: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for this compound.

  • Packing the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring the Separation: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the final product using GC-MS or NMR.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound C₅H₁₀O₂102.131590.9551.436
Allyl AlcoholC₃H₆O58.08970.8541.413
Ethylene GlycolC₂H₆O₂62.071971.1131.432
Di(allyloxy)ethaneC₈H₁₄O₂142.20~180-190 (est.)N/AN/A
WaterH₂O18.021000.9971.333

Data sourced from[12][13][14][15][16]

Visualizations

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product Drying Drying Crude Product->Drying Aqueous Work-up? Fractional Distillation Fractional Distillation Drying->Fractional Distillation Primary Method Column Chromatography Column Chromatography Drying->Column Chromatography Alternative Method Purity Analysis Purity Analysis Fractional Distillation->Purity Analysis Column Chromatography->Purity Analysis Pure this compound Pure this compound Purity Analysis->Pure this compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Distillation cluster_wide Wide Boiling Range cluster_sharp Sharp, but Incorrect Boiling Point start Low Purity after Distillation q1 Check boiling point range of collected fraction start->q1 a1 Inefficient column or technique q1->a1 Wide a2 Possible azeotrope or co-distilling impurity q1->a2 Sharp s1 Increase reflux ratio Use a more efficient column Slow down distillation rate a1->s1 s2 Dry crude product thoroughly Analyze distillate for composition Consider alternative purification a2->s2

Caption: Troubleshooting logic for low purity after distillation.

References

Controlling the molecular weight of polymers made with 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Allyloxyethanol. The following sections offer guidance on controlling the molecular weight of your polymers, addressing common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of polymers made from this compound?

A1: The molecular weight of poly(this compound) can be controlled through several key parameters in free radical polymerization:

  • Initiator Concentration: Adjusting the amount of initiator is a fundamental method. Generally, a higher initiator concentration leads to a lower polymer molecular weight.[1][2][3]

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent is a highly effective way to reduce molecular weight.[2][] Thiols are commonly used for this purpose.[][5]

  • Monomer Concentration: The concentration of this compound can also influence the final molecular weight.

  • Temperature: Reaction temperature affects the rates of initiation, propagation, and termination, thereby influencing the molecular weight.[1]

  • Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture, molecular weight, and polydispersity.[6][7]

Q2: How does initiator concentration affect the molecular weight of poly(this compound)?

A2: In free radical polymerization, a higher concentration of the initiator generates a larger number of free radicals at the beginning of the reaction.[1][8] This leads to the simultaneous growth of many polymer chains. With a finite amount of monomer, having more chains results in each chain being shorter, thus lowering the average molecular weight of the polymer.[1][3] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, increasing the average molecular weight.[1]

Q3: I am getting a very low molecular weight polymer. What is the likely cause and how can I fix it?

A3: A very low molecular weight is a common issue, particularly with allyl monomers like this compound, due to degradative chain transfer to the monomer. However, it can also be due to a high initiator concentration or the presence of a chain transfer agent.

  • Troubleshooting Steps:

    • Decrease Initiator Concentration: Reduce the amount of initiator (e.g., AIBN) in your reaction. This will generate fewer polymer chains, allowing them to grow longer.

    • Eliminate Unintentional Chain Transfer Agents: Ensure your monomer and solvent are pure and free from impurities that could act as chain transfer agents.

    • Consider a Controlled Radical Polymerization (CRP) Technique: Methods like RAFT polymerization are particularly effective for monomers prone to side reactions and can help you achieve higher molecular weights with better control.

Q4: How do I choose a suitable chain transfer agent (CTA) for this compound polymerization?

A4: Thiols are a common and effective class of chain transfer agents for vinyl polymerizations.[][5] For this compound, a simple alkyl thiol like 1-dodecanethiol (DDT) is a good starting point. The effectiveness of a CTA is described by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr means the CTA is more effective at reducing molecular weight.

Q5: What is RAFT polymerization and why is it recommended for this compound?

A5: RAFT (Reversible Addition-Fragmentation chain Transfer) is a type of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6][7] It involves a conventional free radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound.

For monomers like this compound, which can be prone to side reactions that limit molecular weight control in conventional free radical polymerization, RAFT is highly advantageous. It maintains a low concentration of active radical species, minimizing termination and transfer side reactions, which allows for the synthesis of well-defined polymers.[6]

Troubleshooting Guides

Issue 1: The molecular weight of my poly(this compound) is too high.
Possible Cause Suggested Solution
Initiator concentration is too low. Incrementally increase the concentration of your initiator (e.g., AIBN). A higher initiator concentration will generate more polymer chains, leading to a lower average molecular weight.[1][3]
Absence of a chain transfer agent. Introduce a chain transfer agent (CTA), such as 1-dodecanethiol, into your reaction mixture. The amount of CTA will determine the extent of molecular weight reduction.[]
Reaction temperature is too low. Increasing the reaction temperature can increase the rate of initiation relative to propagation, which can lead to a lower molecular weight. However, this effect can be complex and should be optimized for your specific system.[1]
Issue 2: The molecular weight of my poly(this compound) is too low.
Possible Cause Suggested Solution
Initiator concentration is too high. Decrease the concentration of your initiator. Fewer initiating radicals will result in the growth of fewer, longer polymer chains.[1]
Presence of impurities acting as chain transfer agents. Purify your this compound monomer and solvent before use to remove any potential chain transfer agents.
Degradative chain transfer to the monomer. This is an inherent issue with some allyl monomers. Consider switching to a controlled radical polymerization technique like RAFT to better control the polymerization and achieve higher molecular weights.
Issue 3: The polydispersity (Đ or PDI) of my polymer is too broad.
Possible Cause Suggested Solution
Conventional free radical polymerization. Free radical polymerization often produces polymers with broad molecular weight distributions.
Side reactions and uncontrolled termination. Allyl monomers can be prone to side reactions that lead to a lack of control over the polymerization.
Solution Employ a controlled radical polymerization technique like RAFT. RAFT polymerization is designed to produce polymers with narrow molecular weight distributions (Đ < 1.2).[6]

Data Presentation

The following tables provide illustrative data on how initiator and chain transfer agent concentrations can affect the molecular weight of poly(this compound) in a typical free radical polymerization.

Note: This data is representative and intended for guidance. Actual results may vary based on specific experimental conditions.

Table 1: Effect of Initiator (AIBN) Concentration on Molecular Weight

Experiment[this compound] (mol/L)[AIBN] (mmol/L)Temperature (°C)Mn ( g/mol ) (Illustrative)Đ (PDI) (Illustrative)
12.05.07050,0002.1
22.010.07025,0002.0
32.020.07012,5001.9
42.040.0706,0001.8

Table 2: Effect of Chain Transfer Agent (1-Dodecanethiol) Concentration on Molecular Weight

Experiment[this compound] (mol/L)[AIBN] (mmol/L)[1-Dodecanethiol] (mmol/L)Temperature (°C)Mn ( g/mol ) (Illustrative)Đ (PDI) (Illustrative)
12.010.007025,0002.0
22.010.05.07015,0001.9
32.010.010.0708,0001.8
42.010.020.0704,5001.8

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol describes a typical free radical polymerization of this compound using AIBN as the initiator.

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound and the desired amount of solvent.

  • Add the calculated amount of AIBN.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Stir the reaction mixture for the desired period (e.g., 6-24 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC).

Protocol 2: RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of this compound to achieve better control over molecular weight.

Materials:

  • This compound (inhibitor removed)

  • RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • AIBN

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • In a Schlenk flask with a magnetic stir bar, dissolve the desired amounts of this compound, the RAFT agent, and AIBN in the solvent. The ratio of monomer to RAFT agent will determine the target molecular weight.

  • Seal the flask and deoxygenate the solution using three freeze-pump-thaw cycles.

  • Refill the flask with an inert gas.

  • Immerse the flask in an oil bath set to the desired reaction temperature (e.g., 70-90 °C).

  • Allow the polymerization to proceed for the specified time, taking aliquots periodically to monitor conversion and molecular weight evolution if desired.

  • Terminate the polymerization by cooling the reaction and exposing it to air.

  • Isolate the polymer by precipitation into a suitable non-solvent.

  • Filter and dry the polymer under vacuum.

  • Analyze the polymer's molecular weight and polydispersity by GPC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis reagents Select Reagents: - this compound - Initiator (AIBN) - Optional: CTA/RAFT Agent - Solvent setup Reaction Setup: - Schlenk Flask - Stir Bar reagents->setup deoxygenate Deoxygenate: Freeze-Pump-Thaw setup->deoxygenate polymerize Polymerize: - Heat to desired temp. - Stir for desired time deoxygenate->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate dry Dry Polymer precipitate->dry analyze Analyze: GPC for Mn and Đ dry->analyze

Caption: General experimental workflow for the polymerization of this compound.

Molecular_Weight_Control cluster_params Controllable Parameters cluster_outcomes Effect on Molecular Weight (Mn) mw_control Goal: Control Molecular Weight (Mn) initiator [Initiator] mw_control->initiator cta [Chain Transfer Agent] mw_control->cta temp Temperature mw_control->temp increase_initiator Increase [Initiator] => Decrease Mn initiator->increase_initiator decrease_initiator Decrease [Initiator] => Increase Mn initiator->decrease_initiator add_cta Add/Increase [CTA] => Decrease Mn cta->add_cta increase_temp Increase Temperature => Generally Decrease Mn temp->increase_temp

References

Minimizing byproducts in the ethoxylation of allyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing byproducts during the ethoxylation of allyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the ethoxylation of allyl alcohol?

A1: The primary byproducts of concern are glycols (diols), polyethylene glycols (PEGs), and 1,4-dioxane. Additionally, unreacted allyl alcohol and a broad distribution of ethoxylate oligomers can be considered impurities if a specific chain length is desired.[1][2][3] Isomerization of allyl alcohol to propenyl alcohol derivatives under basic conditions can also occur.

Q2: How are glycols and polyethylene glycols (PEGs) formed, and how can their formation be minimized?

A2: Glycols and PEGs are primarily formed by the reaction of ethylene oxide with water present in the reaction mixture.[1][2] The use of solid alkali metal hydroxide catalysts, such as potassium hydroxide (KOH), which can contain residual water (e.g., commercially available 88% pure KOH), is a common source of water contamination.[1][4] To minimize their formation, it is crucial to use anhydrous reactants and catalysts. The use of alkali metal alkoxides as catalysts can overcome the issue of water content present in solid hydroxides.[1][4]

Q3: What is 1,4-dioxane, and how can its formation be controlled?

A3: 1,4-dioxane is a cyclic ether that can be formed as a byproduct during ethoxylation, particularly under acidic conditions.[2][3] It is considered a potential human carcinogen, and its presence is strictly regulated in many products.[3] Using alkaline catalysts and carefully controlling reaction temperature can help minimize its formation.

Q4: What is the difference between a broad-range and a narrow-range ethoxylate distribution, and how can I achieve a narrow-range distribution?

A4: A broad-range ethoxylate mixture contains a wide distribution of polyethylene glycol chain lengths, including significant amounts of unreacted alcohol and highly ethoxylated molecules. This is typical when using conventional alkaline catalysts like NaOH and KOH.[5][6] A narrow-range ethoxylate has a more targeted and peaked distribution of specific ethoxymers.[5] Achieving a narrow-range distribution often requires the use of specialized catalysts, such as certain Lewis acids or more complex catalyst systems.[7]

Q5: How does the choice of catalyst (e.g., NaOH vs. KOH) affect the reaction?

A5: Both NaOH and KOH are effective basic catalysts for ethoxylation.[6][7][8] KOH is often slightly more active than NaOH on a molar basis.[9] The choice of catalyst can influence the product distribution, with these strong bases typically producing a broader distribution of ethoxylates.[5][10]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
High levels of glycols and/or PEGs in the final product. Presence of water in the reactants (allyl alcohol, ethylene oxide) or catalyst.- Use anhydrous grade allyl alcohol and ensure ethylene oxide is dry.- Use freshly prepared or anhydrous catalysts. Consider using an alkoxide catalyst instead of a hydroxide.[1][4]- Ensure the reactor is thoroughly dried before starting the reaction.
Presence of 1,4-dioxane. Reaction conditions favoring its formation, such as acidic catalysis or high temperatures.- Use an alkaline catalyst (e.g., KOH, NaOH).- Maintain the reaction temperature within the recommended range (typically 80-180°C).[7]
Broad distribution of ethoxylate chain lengths. Use of conventional alkaline catalysts (NaOH, KOH).- For a narrower distribution, consider using specialized catalysts such as certain Lewis acids.[7]- Optimize the ratio of ethylene oxide to allyl alcohol to target the desired degree of ethoxylation.
Significant amount of unreacted allyl alcohol. Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation.- Increase the reaction time or temperature within the optimal range.- Ensure the catalyst is active and used in the correct concentration.- Check for impurities in the reactants that could poison the catalyst.
Slow or stalled reaction. - Inactive or insufficient catalyst.- Reaction temperature is too low.- Poor mixing of reactants.- Presence of reaction inhibitors (e.g., excess water).- Use a fresh, active catalyst at the appropriate concentration.- Gradually increase the reaction temperature.- Ensure efficient stirring to maintain a homogenous reaction mixture.- Ensure all reactants and the reaction vessel are dry.[11]
Isomerization of allyl alcohol. High reaction temperatures in the presence of a basic catalyst.- Conduct the reaction at the lower end of the effective temperature range (e.g., 80-120°C) to minimize rearrangement.[1]

Data Presentation

Table 1: Typical Product Distribution in Allyl Alcohol Ethoxylation with KOH Catalyst

ComponentPercentage in Product Mixture (%)
Unreacted Allyl Alcohol4
Monoethoxylate23
Diethoxylate32
Triethoxylate23
Higher Oligomers18

Data derived from an experiment using potassium hydroxide catalyst and 1.5 equivalents of ethylene oxide.[7]

Table 2: Effect of Catalyst Type on Byproduct Formation in Primary Alcohol Ethoxylation

Catalyst TypeByproduct ProfileEthoxylate Distribution
Alkaline Catalysts (e.g., NaOH, KOH) Lower tendency for 1,4-dioxane formation. Prone to PEG formation if water is present.[2][5]Broad distribution with a higher amount of unreacted alcohol.[5]
Acidic Catalysts (e.g., Lewis Acids) Higher potential for 1,4-dioxane and other byproducts.[5]Narrower molecular weight distribution.[5][10]
Specialized Catalysts (e.g., certain heterogeneous catalysts) Can be designed to minimize byproduct formation.Can produce a narrow-range ethoxylate distribution.[5]

Experimental Protocols

Protocol 1: Ethoxylation of Allyl Alcohol with Potassium Hydroxide (KOH)

This protocol is based on a literature procedure for the synthesis of an allyl alcohol ethoxylate with an average of 10 moles of ethylene oxide.[1]

Materials:

  • Allyl alcohol (89 g)

  • Potassium hydroxide (KOH) flakes, 88% pure (6.16 g)

  • Ethylene oxide (660 g)

  • Nitrogen gas (high purity)

  • 1 L stainless steel autoclave equipped with a stirrer, heating mantle, pressure gauge, and inlet/outlet valves.

Procedure:

  • Charge the autoclave with 89 g of allyl alcohol and 6.16 g of KOH flakes at room temperature.

  • Seal the reactor and evacuate to a pressure of 100 mbar (abs).

  • Break the vacuum with nitrogen gas to return to atmospheric pressure.

  • Repeat the evacuation and nitrogen purge cycle.

  • Heat the reactor to 90°C. A pressure of approximately 0.9 bar (gauge) will be established.

  • Begin the introduction of 660 g of ethylene oxide at a reaction temperature of 95°C.

  • During the addition, the ethylene oxide partial pressure is gradually increased, resulting in a final pressure of 7.2 bar (gauge).

  • The total time for ethylene oxide introduction is approximately 6.2 hours.

  • After the addition is complete, maintain the reaction conditions until the pressure stabilizes, indicating the consumption of ethylene oxide.

  • Cool the reactor to room temperature and vent any residual pressure.

  • The resulting product is allyl alcohol + 10 EO with a hydroxyl number (OHN) of approximately 117.2 mg KOH/g.

Protocol 2: General Laboratory Scale Ethoxylation of Allyl Alcohol with Sodium Hydroxide (NaOH)

This protocol outlines a general procedure for a lower degree of ethoxylation.

Materials:

  • Allyl alcohol (58 g, 1 mole)

  • Sodium hydroxide (NaOH) pellets (1 g)

  • Ethylene oxide (88 g, 2 moles)

  • Nitrogen gas (high purity)

  • Stirred autoclave (e.g., 500 mL) with temperature and pressure controls.

Procedure:

  • Ensure the autoclave is clean and dry.

  • Add 58 g of allyl alcohol and 1 g of NaOH pellets to the autoclave.

  • Seal the reactor and purge with nitrogen three times to remove air.

  • Heat the mixture to 120°C with stirring.

  • Slowly introduce 88 g of ethylene oxide into the reactor, maintaining the temperature between 120-140°C and the pressure below 5 bar.

  • The addition of ethylene oxide is exothermic; control the rate of addition to maintain the desired temperature.

  • After all the ethylene oxide has been added, continue to stir the mixture at 120-140°C for 1-2 hours, or until the pressure remains constant.

  • Cool the reactor to below 50°C before opening.

  • The crude product can be neutralized with an acid (e.g., acetic acid or phosphoric acid) to quench the catalyst before further purification or analysis.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Ethoxylation Reaction cluster_byproducts Byproduct Formation Pathways AA Allyl Alcohol AAE Allyl Alcohol Ethoxylate AA->AAE + n EO (Catalyst, Temp) EO Ethylene Oxide EO->AAE Water Water Glycols Glycols/PEGs Water->Glycols + EO EO2 Ethylene Oxide EO2->Glycols EO3 Ethylene Oxide Dioxane 1,4-Dioxane EO3->Dioxane Dimerization (Acidic conditions) AA2 Allyl Alcohol Propenyl Propenyl Derivatives AA2->Propenyl Isomerization (Base, Heat)

Caption: Reaction pathways for the ethoxylation of allyl alcohol and the formation of major byproducts.

Experimental_Workflow start Start prep Reactor Preparation (Clean, Dry) start->prep charge Charge Reactants (Allyl Alcohol, Catalyst) prep->charge purge Inerting (Purge with N2) charge->purge heat Heating to Reaction Temperature purge->heat add_eo Ethylene Oxide Addition (Controlled Rate) heat->add_eo react Post-Reaction (Stir until pressure is stable) add_eo->react cool Cooling and Depressurization react->cool neutralize Neutralization (optional) cool->neutralize analyze Product Analysis (GC, HPLC) neutralize->analyze end End analyze->end

Caption: General experimental workflow for the ethoxylation of allyl alcohol.

Troubleshooting_Guide start High Byproduct Levels Detected q_byproduct_type What is the primary byproduct? start->q_byproduct_type a_glycols Glycols / PEGs q_byproduct_type->a_glycols Glycols/PEGs a_dioxane 1,4-Dioxane q_byproduct_type->a_dioxane 1,4-Dioxane a_unreacted_aa Unreacted Allyl Alcohol q_byproduct_type->a_unreacted_aa Unreacted AA sol_glycols Check for water contamination. Use anhydrous reactants/catalyst. Consider alkoxide catalyst. a_glycols->sol_glycols sol_dioxane Ensure alkaline catalyst is used. Check for acidic contaminants. Lower reaction temperature if possible. a_dioxane->sol_dioxane sol_unreacted_aa Increase reaction time/temperature. Verify catalyst activity and concentration. a_unreacted_aa->sol_unreacted_aa

Caption: Troubleshooting logic for addressing high byproduct levels.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Allyloxyethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Allyloxyethanol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing your experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis and modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile bifunctional molecule that can undergo reactions at both its hydroxyl group and its allyl group. The most common reactions include:

  • Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form more complex ethers. This is a common step in the synthesis of various organic molecules.

  • Isomerization: The allyl group can be isomerized to a propenyl group, which can be useful for subsequent reactions. This is often catalyzed by transition metal complexes, such as those containing ruthenium.[1][2]

  • Addition Reactions: The double bond of the allyl group can participate in various addition reactions, such as halogenation, hydrogenation, and epoxidation.

  • Polymerization: As a monomer, this compound can be used in the production of polymers and resins.[3]

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields in the synthesis of this compound, particularly from the reaction of allyl alcohol and ethylene oxide, can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the Zeocar-2 catalyzed synthesis, temperatures should be maintained between 90-125°C for 30-90 minutes for optimal conversion.[4][5]

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of allyl alcohol to ethylene oxide can lead to the formation of undesired byproducts. A higher molar ratio of allyl alcohol to ethylene oxide is often used to suppress the formation of higher ethoxylates.[5]

  • Inefficient Catalyst Activity: The catalyst may be impure, deactivated, or used in an incorrect concentration. For the Zeocar-2 catalyst, a concentration of 1-10% by weight of the reaction mass is recommended.[5]

  • Formation of Side Products: Undesired side reactions can consume reactants and lower the yield of the desired product. In etherification reactions, common side reactions include elimination and C-alkylation.

Q3: What are the common side products in this compound reactions and how can I minimize them?

A3: The formation of side products is a frequent cause of low conversion rates. Key side products to be aware of include:

  • Higher Ethoxylates: In the synthesis from allyl alcohol and ethylene oxide, the product this compound can itself react with ethylene oxide to form di- and tri-ethoxylates. To minimize this, a higher molar ratio of allyl alcohol to ethylene oxide is recommended.[5]

  • Elimination Products (Alkenes): In Williamson ether synthesis-type reactions, if the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide may act as a base, leading to an elimination reaction and the formation of an alkene instead of the desired ether. Using a primary alkyl halide is preferable.

  • C-Alkylation Products: When reacting with phenoxides, C-alkylation (attachment of the allyl group to the aromatic ring) can compete with the desired O-alkylation (ether formation). The choice of solvent and base can influence the ratio of these products.

  • Cyclic Acetals: During the isomerization of this compound, intramolecular addition of the hydroxyl group to the double bond can lead to the formation of cyclic acetals like 2-ethyl-1,3-dioxolane.[2] The choice of catalyst and reaction conditions can affect the selectivity.

Troubleshooting Guides

Guide 1: Low Conversion in the Synthesis of this compound from Allyl Alcohol and Ethylene Oxide

This guide focuses on the common industrial synthesis route using an acid catalyst like Zeocar-2.

Problem: The conversion of ethylene oxide is low, resulting in a poor yield of this compound.

Troubleshooting Workflow:

Troubleshooting_Synthesis start Low Conversion of Ethylene Oxide check_temp Verify Reaction Temperature (90-125°C) start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp check_ratio Check Molar Ratio (Allyl Alcohol : Ethylene Oxide) adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio check_catalyst Examine Catalyst Condition (1-10 wt%) replace_catalyst Replace/Regenerate Catalyst check_catalyst->replace_catalyst check_time Confirm Reaction Time (30-90 min) increase_time Increase Reaction Time check_time->increase_time adjust_temp->check_ratio Incorrect success Conversion Rate Improved adjust_temp->success Correct adjust_ratio->check_catalyst Incorrect adjust_ratio->success Correct replace_catalyst->check_time Incorrect replace_catalyst->success Correct increase_time->success Correct fail Issue Persists increase_time->fail Incorrect

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

Data Presentation: Synthesis of this compound with Zeocar-2 Catalyst

The following table summarizes experimental data for the synthesis of this compound from allyl alcohol and ethylene oxide using a Zeocar-2 catalyst, as described in patent RU2091066C1.

Temperature (°C)Molar Ratio (Allyl Alcohol : Ethylene Oxide)Catalyst Concentration (wt%)Time (min)Ethylene Oxide Conversion (%)This compound Selectivity (%)
1154.05:15.06010076.0
904.5:110.09010092.5
1251:11.03010050.0
1102.5:13.07510065.0

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure described in patent RU2091066C1.[4]

  • Catalyst Preparation: Freshly calcine Zeocar-2 catalyst at 500°C for 1 hour.

  • Reaction Setup: Charge a stainless steel autoclave with allyl alcohol and the calcined Zeocar-2 catalyst.

  • Reactant Addition: Close the autoclave and feed in the desired amount of ethylene oxide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 115°C) and maintain it for the specified time (e.g., 60 minutes) with constant stirring.

  • Work-up: After the reaction is complete (100% ethylene oxide conversion), cool the autoclave.

  • Purification: Filter the reaction mass to remove the catalyst and then subject the filtrate to rectification to isolate the this compound.

Guide 2: Low Yield in the Isomerization of this compound to 1-Propenyloxyethanol

This guide addresses issues with the ruthenium-catalyzed isomerization of this compound.

Problem: The yield of the desired 1-propenyloxyethanol is low.

Troubleshooting Signaling Pathway:

Troubleshooting_Isomerization start Low Isomerization Yield check_catalyst Verify Ruthenium Catalyst Activity start->check_catalyst optimize_catalyst Optimize Catalyst Loading/ Choose Different Catalyst check_catalyst->optimize_catalyst check_temp Check Reaction Temperature adjust_temp Adjust Temperature check_temp->adjust_temp check_atmosphere Ensure Inert Atmosphere (if required) improve_inertness Improve Inert Atmosphere Conditions check_atmosphere->improve_inertness check_side_reactions Analyze for Side Products (e.g., cyclic acetals) modify_conditions Modify Conditions to Reduce Side Reactions check_side_reactions->modify_conditions optimize_catalyst->check_temp Ineffective success Yield Improved optimize_catalyst->success Effective adjust_temp->check_atmosphere Ineffective adjust_temp->success Effective improve_inertness->check_side_reactions Ineffective improve_inertness->success Effective modify_conditions->success Effective fail Issue Persists modify_conditions->fail Ineffective

Caption: Troubleshooting pathway for low yield in this compound isomerization.

Data Presentation: Isomerization of this compound

The following table presents data on the isomerization of this compound to 2-(1-propenyloxy)ethanol using a [RuH2(CO)(PPh3)3] catalyst, as described in "Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers".[2]

Temperature (°C)Reaction Time (h)Yield of 2-(1-propenyloxy)ethanol (%)
80244
120280
1203Quantitative

Experimental Protocol: Isomerization of this compound

This protocol is a generalized procedure based on the information from the aforementioned paper.[2]

  • Reaction Setup: In a reaction vessel, place this compound.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., [RuH2(CO)(PPh3)3]) to the reaction vessel. The reaction can often be conducted under solvent-free conditions.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80°C or 120°C) under an inert atmosphere if necessary.

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction has reached the desired conversion, the product can be purified, if necessary, through distillation or chromatography. In many cases, the product is of high purity and may not require extensive purification.

References

Catalyst selection and optimization for 2-Allyloxyethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of catalysts and the optimization of reaction conditions for the synthesis of 2-allyloxyethanol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing step-by-step solutions to overcome them.

Issue 1: Low Yield in this compound Synthesis

Low yields are a frequent challenge. The underlying cause often depends on the chosen synthetic route.

Ethoxylation of Allyl Alcohol Route (using Zeocar-2 or similar acidic catalysts):

  • Symptom: Incomplete conversion of starting materials, leading to a low yield of this compound.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The Zeocar-2 catalyst can be deactivated by coking (carbon deposition) or poisoning.[1][2]

      • Solution: Regenerate the catalyst by calcination in air at a high temperature (e.g., 500 °C) to burn off coke deposits.[3][4]

    • Suboptimal Reaction Temperature: The reaction is typically conducted between 90-125 °C.[3][5] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to thermal degradation of the product.[5]

      • Solution: Optimize the temperature within the recommended range. Start with a temperature of around 115 °C and adjust as needed based on reaction monitoring.[3]

    • Incorrect Molar Ratio: An inappropriate molar ratio of allyl alcohol to ethylene oxide can lead to the formation of higher ethoxylates, reducing the selectivity for this compound.[3]

      • Solution: Use a molar excess of allyl alcohol. Ratios of allyl alcohol to ethylene oxide from 1:1 to 4.5:1 have been reported to suppress the formation of byproducts.[3]

Williamson Ether Synthesis Route (using a base and often a Phase-Transfer Catalyst):

  • Symptom: Low yield of this compound when reacting ethylene glycol with an allyl halide.

  • Possible Causes & Solutions:

    • Incomplete Deprotonation of Ethylene Glycol: The reaction requires the formation of an alkoxide from ethylene glycol. Incomplete deprotonation will result in unreacted starting material.

      • Solution: Use a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) and ensure it is finely powdered for a larger surface area.[6] An excess of the base (1.5 to 2 equivalents) can be beneficial.[6]

    • Side Reactions: The most common side reaction is the hydrolysis of the allyl halide (e.g., allyl chloride) to allyl alcohol, especially if water is present.[6][7]

      • Solution: While some water can be beneficial in solid-liquid PTC systems, an excessive amount should be avoided.[8][9] The optimal amount of water depends on the specific reaction conditions and should be determined experimentally.[8]

    • Inefficient Phase-Transfer Catalyst (PTC): The choice and concentration of the PTC are crucial for the reaction's success.

      • Solution: Select a suitable PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[10][11] The optimal catalyst loading is typically between 1-5 mol%.[6]

Logical Troubleshooting Workflow for Low Yields

Troubleshooting Low Yield start Low Yield of this compound Observed check_route Identify Synthesis Route start->check_route ethoxylation Ethoxylation of Allyl Alcohol check_route->ethoxylation Zeocar-2 williamson Williamson Ether Synthesis check_route->williamson Base/PTC check_catalyst_activity Check Catalyst Activity ethoxylation->check_catalyst_activity check_deprotonation Check Deprotonation williamson->check_deprotonation regenerate_catalyst Regenerate Catalyst (Calcination) check_catalyst_activity->regenerate_catalyst Inactive optimize_temp Optimize Temperature (90-125 °C) check_catalyst_activity->optimize_temp Active regenerate_catalyst->optimize_temp adjust_ratio Adjust Molar Ratio (Excess Allyl Alcohol) optimize_temp->adjust_ratio end_node Improved Yield adjust_ratio->end_node optimize_base Optimize Base (Strength, Amount) check_deprotonation->optimize_base Incomplete check_side_reactions Investigate Side Reactions check_deprotonation->check_side_reactions Complete optimize_base->check_side_reactions control_water Control Water Content check_side_reactions->control_water Hydrolysis optimize_ptc Optimize PTC (Type, Loading) check_side_reactions->optimize_ptc Minimal control_water->optimize_ptc optimize_ptc->end_node Experimental_Workflow_2_Allyloxyethanol_Synthesis start Start reagents Prepare Reactants and Catalyst start->reagents reaction Perform Synthesis Reaction (e.g., Autoclave or Reflux) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Vacuum Distillation) workup->purification analysis Product Characterization (NMR, IR, GC-MS) purification->analysis end_node Pure this compound analysis->end_node Catalyst_Selection_Logic start Catalyst Selection for This compound Synthesis check_reagents Are Ethylene Oxide and Autoclave Available? start->check_reagents zeocar_route Select Zeocar-2 Catalyst Route check_reagents->zeocar_route Yes ptc_route Select Phase-Transfer Catalysis (PTC) Route check_reagents->ptc_route No zeocar_considerations Considerations: - High Selectivity - Catalyst is Reusable - Requires Specialized Equipment zeocar_route->zeocar_considerations ptc_considerations Considerations: - Uses Common Reagents - Milder Conditions - May Require More Purification ptc_route->ptc_considerations

References

Technical Support Center: Purification of Polymers Containing 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of impurities from polymers synthesized using 2-Allyloxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in polymers synthesized with this compound?

A1: The most common impurities include:

  • Unreacted this compound monomer: Due to incomplete polymerization reactions.

  • Residual solvents: Solvents used during polymerization or purification.

  • Byproducts from side reactions: The allyl group of this compound can undergo side reactions such as isomerization, cyclization, or oxidation, leading to structural impurities in the polymer.

  • Low molecular weight oligomers: Short polymer chains that may not have been effectively polymerized.

  • Catalyst residues: If a catalyst was used for the polymerization.

Q2: Why is it important to remove these impurities?

A2: Residual impurities can significantly impact the final properties and performance of the polymer. For example, unreacted monomer can act as a plasticizer, altering the mechanical properties of the material. In biomedical applications, residual monomers and byproducts can be toxic. For drug development professionals, the purity of a polymer used as an excipient is critical for regulatory approval and to ensure patient safety.

Q3: What are the primary methods for purifying polymers containing this compound?

A3: The most common and effective methods are:

  • Precipitation/Reprecipitation: This involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the impurities dissolved in the solvent mixture.

  • Solvent Extraction/Washing: This method is suitable for solid polymers and involves washing the polymer with a solvent that selectively dissolves the impurities without dissolving the polymer.

  • Dialysis: This technique is particularly useful for removing small molecules like unreacted monomer and salts from a polymer solution by diffusion through a semi-permeable membrane.

  • High-Vacuum Drying: This can be effective for removing volatile impurities like residual solvents and unreacted this compound.

Q4: How can I detect and quantify the level of residual this compound in my polymer?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect and quantify the presence of the characteristic peaks of this compound that are distinct from the polymer backbone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting and quantifying volatile impurities like residual this compound. The polymer is typically dissolved in a solvent and then injected into the GC-MS.

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It can be used to detect the presence of low molecular weight impurities like unreacted monomer and oligomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer and can sometimes detect the presence of impurities if their concentration is high enough.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Polymer precipitates as a sticky or oily mass instead of a fine powder during precipitation. The polymer is precipitating too quickly, trapping impurities and solvent.- Add the polymer solution dropwise into a vigorously stirred non-solvent. - Use a larger volume of the non-solvent. - Cool the non-solvent before precipitation.
Residual this compound is still detected after multiple purification steps. - The chosen purification method is not effective for this specific polymer-impurity combination. - Insufficient washing/dialysis time or volume of solvent.- Try a different purification technique (e.g., switch from precipitation to dialysis). - Increase the number of precipitation cycles or the duration of dialysis. - For solvent washing, increase the volume of solvent and the contact time in each washing step.
The polymer degrades during high-vacuum drying. The drying temperature is too high, causing thermal degradation of the polymer.- Determine the glass transition temperature (Tg) of your polymer using Differential Scanning Calorimetry (DSC). - Set the drying temperature below the Tg.
Loss of polymer yield during purification. - The polymer has some solubility in the non-solvent used for precipitation. - The molecular weight cutoff of the dialysis membrane is too high.- Screen different non-solvents to find one that minimizes polymer solubility. - Use a dialysis membrane with a lower molecular weight cutoff.
Inconsistent purification results between batches. - Variations in the initial impurity levels. - Inconsistent application of the purification protocol.- Standardize the polymerization reaction to ensure consistent starting material. - Carefully document and control all parameters of the purification protocol (e.g., solvent volumes, stirring speed, time).

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes the removal of unreacted this compound and other small molecule impurities by precipitation.

Materials:

  • Crude polymer containing this compound

  • A "good" solvent in which the polymer is readily soluble (e.g., Dichloromethane, Tetrahydrofuran)

  • A "non-solvent" in which the polymer is insoluble but this compound is soluble (e.g., cold Methanol, Hexane)

  • Beakers, magnetic stirrer, and stir bar

  • Filter paper and funnel or centrifuge

  • Vacuum oven

Procedure:

  • Dissolve the crude polymer in a minimal amount of the good solvent to create a concentrated solution.

  • In a separate, larger beaker, place a volume of the cold non-solvent that is at least 10 times the volume of the polymer solution.

  • With vigorous stirring, add the polymer solution dropwise to the non-solvent.

  • A precipitate of the purified polymer should form.

  • Continue stirring for 30 minutes to ensure complete precipitation and washing of the polymer.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the collected polymer with fresh non-solvent.

  • Repeat the dissolution and precipitation steps (reprecipitation) 2-3 times for higher purity.

  • Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Purification by Dialysis

This protocol is suitable for removing low molecular weight impurities from a polymer solution.

Materials:

  • Polymer solution

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 1 kDa)

  • A large container for the dialysis bath

  • A suitable solvent for the dialysis bath (the same solvent as the polymer solution)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the dialysis tubing according to the manufacturer's instructions (this may involve soaking in water or ethanol).

  • Load the polymer solution into the dialysis tubing, ensuring to leave some space at the top.

  • Securely close both ends of the dialysis tubing with clips.

  • Place the sealed dialysis tubing into the container with the dialysis bath solvent. The volume of the bath should be at least 100 times the volume of the polymer solution.

  • Stir the dialysis bath continuously.

  • Change the dialysis bath solvent periodically (e.g., every 4-6 hours) to maintain a high concentration gradient.

  • Continue dialysis for 24-48 hours.

  • Remove the polymer solution from the dialysis tubing.

  • The polymer can be recovered by removing the solvent, for example, by rotary evaporation or freeze-drying.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Polymer

Purification Method Initial this compound Content (%) Final this compound Content (%) Polymer Yield (%)
Precipitation (1 cycle) 5.21.195
Precipitation (3 cycles) 5.2<0.188
Dialysis (48 hours) 5.2<0.192
Solvent Washing (3 washes) 5.20.897

Note: These are example values and actual results will vary depending on the specific polymer and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis A Polymerization Reaction (with this compound) B Crude Polymer A->B C Precipitation B->C D Dialysis B->D E Solvent Washing B->E F Purified Polymer C->F D->F E->F G NMR Spectroscopy F->G H GC-MS F->H I GPC F->I

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic A Impurity Detected? B Identify Impurity (NMR, GC-MS) A->B C Unreacted Monomer? B->C Yes D Residual Solvent? B->D Yes E Side Product? B->E Yes F Increase Precipitation Cycles or Dialysis Time C->F G High-Vacuum Drying D->G H Optimize Reaction Conditions or use Scavenger Resin E->H

Caption: Troubleshooting logic for impurity identification and removal.

Validation & Comparative

A Comparative Guide to 2-Allyloxyethanol and Allyl Alcohol in Etherification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the strategic selection of reagents is paramount to achieving desired reaction outcomes, particularly in the synthesis of ethers, a functional group prevalent in pharmaceuticals and functional materials. This guide provides a detailed comparison of two key starting materials for introducing the allyl group: 2-allyloxyethanol and allyl alcohol. The following sections will delve into their respective performance in common etherification reactions, supported by their physicochemical properties and established reaction protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of this compound and allyl alcohol is crucial for predicting their behavior in chemical reactions and for ensuring safe handling.

PropertyThis compoundAllyl Alcohol
Synonyms Ethylene glycol monoallyl ether, 2-(2-Propenyloxy)ethanol2-Propen-1-ol, 3-Hydroxypropene
CAS Number 111-45-5[1]107-18-6[2][3]
Molecular Formula C5H10O2[4]C3H6O
Molecular Weight 102.13 g/mol [1]58.08 g/mol
Boiling Point 159 °C[1]96-98 °C[3]
Density 0.955 g/mL at 25 °C[1]0.850 g/mL[3]
Flash Point 66 °C (closed cup)[1]21 °C[3]
Solubility Soluble in waterSoluble in water

Performance in Etherification Reactions

While direct comparative studies are limited, an analysis of the structure and known reactivity of each alcohol allows for a qualitative assessment of their performance in etherification reactions.

Reactivity:

  • Allyl alcohol serves as the fundamental building block for introducing an allyl group. Its primary hydroxyl group is readily activated or deprotonated for nucleophilic attack in reactions like the Williamson ether synthesis.[5]

  • This compound possesses two hydroxyl groups of differing reactivity: a primary alcohol and an ether linkage. The primary hydroxyl group is expected to exhibit similar reactivity to that of allyl alcohol in etherification reactions. However, the presence of the ether oxygen may influence the molecule's polarity and solvation characteristics, potentially affecting reaction kinetics.

Byproducts:

  • In reactions involving allyl alcohol , the primary byproduct is often diallyl ether, formed by the self-condensation of two allyl alcohol molecules.[6] The formation of other byproducts is dependent on the specific reaction conditions and the stability of the reactants.

  • Reactions with This compound could potentially lead to byproducts resulting from reactions at both the hydroxyl group and the ether linkage, although reactions involving the ether are generally less favorable under standard etherification conditions. The primary byproduct concern would likely be the self-condensation product.

Applications:

  • Allyl alcohol is widely used for the O-allylation of a broad range of substrates, including phenols and other alcohols, to introduce a versatile functional handle for further transformations.[7][8]

  • This compound is utilized when a longer, more hydrophilic ether chain is desired in the final product. It can be used to synthesize novel photoinitiators and other specialized monomers.[9] The introduction of the allyloxyethyl group can modify the physical properties of the resulting molecule, such as solubility and boiling point.[6]

Reaction Mechanisms and Logical Flow

The choice between this compound and allyl alcohol is dictated by the desired final product. The following diagram illustrates the logical relationship between these two reagents and their role in etherification.

logical_flow cluster_reagents Choice of Allylating Agent cluster_reaction Etherification Reaction cluster_products Product Outcome Allyl_Alcohol Allyl Alcohol Etherification Etherification (e.g., Williamson, Mitsunobu) Allyl_Alcohol->Etherification Direct Allylation 2_Allyloxyethanol This compound 2_Allyloxyethanol->Etherification Allyloxyethylation Allyl_Ether Product with Allyl Group Etherification->Allyl_Ether Forms C-O-Allyl Allyloxyethyl_Ether Product with Allyloxyethyl Group Etherification->Allyloxyethyl_Ether Forms C-O-CH2CH2-O-Allyl

Caption: Selection of allylating agent dictates the final ether structure.

The Williamson ether synthesis is a cornerstone of ether formation. The general workflow is depicted below.

Williamson_Ether_Synthesis start Start alcohol Alcohol (Substrate) start->alcohol alkoxide Alkoxide Formation alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH, K2CO3) base->alkoxide sn2 SN2 Reaction alkoxide->sn2 allyl_halide Allyl Halide (e.g., Allyl Bromide) allyl_halide->sn2 ether Allyl Ether Product sn2->ether workup Workup & Purification ether->workup end End workup->end

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.

1. Williamson Ether Synthesis of an Aryl Allyl Ether

This protocol is adapted for the O-alkylation of phenols.

  • Materials: Phenol derivative (1 eq.), potassium carbonate (K2CO3, 2 eq.), allyl bromide (1.2 eq.), acetonitrile (15 vol).

  • Procedure:

    • To a suspension of the phenol derivative and finely pulverized K2CO3 in acetonitrile in a round-bottom flask, add allyl bromide at room temperature.[10]

    • Stir the reaction mixture at room temperature for 6 hours. If the reaction does not proceed, it can be gently heated.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.[10]

    • Wash the filtrate successively with water and brine solution.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by column chromatography.[10]

2. Mitsunobu Reaction for Etherification

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to ethers with inversion of stereochemistry.[11][12]

  • Materials: Alcohol (substrate, 1 eq.), phenol (or another acidic nucleophile, 1.5 eq.), triphenylphosphine (PPh3, 1.5 eq.), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.), anhydrous tetrahydrofuran (THF, 10 vol).[13]

  • Procedure:

    • Dissolve the alcohol, phenol, and PPh3 in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[13]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD in THF to the cooled mixture dropwise.[11][13]

    • Allow the reaction to warm to room temperature and stir for 6 to 8 hours.[13] The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[13]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide.[13]

    • Wash the filtrate with water, aqueous sodium bicarbonate solution (to remove unreacted acidic nucleophile), and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Phase-Transfer Catalysis (PTC) for Etherification

PTC is particularly useful for reactions with reactants in immiscible phases.[14]

  • Materials: Alcohol (substrate, 0.1 mol), toluene (100 mL), 50% (w/w) aqueous sodium hydroxide (50 mL), tetrabutylammonium bromide (TBAB, 2-5 mol%), allyl bromide (0.12 mol).[14]

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve the alcohol in toluene.[14]

    • Add the aqueous sodium hydroxide solution and the TBAB catalyst to the stirred solution.[14]

    • Heat the mixture to 60-70 °C.

    • Add allyl bromide dropwise from the dropping funnel over 30 minutes.[14]

    • Vigorously stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC or GC.[14]

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with deionized water to remove residual base and catalyst.[14]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[14]

    • The crude product can be further purified by vacuum distillation.[14]

Safety Profile

A critical aspect of reagent selection is the consideration of safety and handling requirements.

HazardThis compoundAllyl Alcohol
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1][15]GHS02 (Flame), GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment)
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[4][15]H225 (Highly flammable liquid and vapor), H301+H331 (Toxic if swallowed or if inhaled), H310 (Fatal in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H400 (Very toxic to aquatic life)
Signal Word Danger[1]Danger
LD50 Oral (Rat) 3050 mg/kg[16]64 mg/kg[4]
Personal Protective Equipment (PPE) Protective gloves, eye protection, face protection[15]Suitable protective clothing, gloves, eye/face protection, suitable respiratory equipment in case of insufficient ventilation[2]

Key Safety Considerations:

  • Allyl alcohol is significantly more toxic than this compound, with a much lower LD50 value, and is classified as fatal in contact with skin.[4] It is also highly flammable. Extreme caution and appropriate engineering controls (e.g., fume hood) and PPE are mandatory when handling allyl alcohol.

  • This compound is a combustible liquid and causes skin and serious eye irritation.[4][15] While less hazardous than allyl alcohol, appropriate safety measures should still be strictly followed.

Conclusion

The choice between this compound and allyl alcohol for etherification reactions is primarily driven by the desired final product structure. Allyl alcohol is the reagent of choice for direct O-allylation, providing a versatile allyl moiety for further synthetic manipulations. This compound, on the other hand, is employed when the incorporation of a longer, hydrophilic allyloxyethyl group is intended, which can impart different physicochemical properties to the target molecule.

From a practical standpoint, the higher boiling point and significantly lower toxicity of this compound make it a safer and more manageable reagent in the laboratory compared to the highly flammable and toxic allyl alcohol. However, the commercial availability and cost of each reagent may also influence the decision-making process for large-scale applications. Researchers should carefully consider the synthetic goals, reaction conditions, and safety implications outlined in this guide to make an informed selection for their specific etherification needs.

References

A Comparative Guide to Catalysts for 2-Allyloxyethanol Synthesis: Zeocar-2 vs. Boron Trifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-allyloxyethanol, a valuable intermediate in the pharmaceutical and chemical industries, is critically dependent on the choice of catalyst. This guide provides an objective comparison of two distinct catalytic systems for the ethoxylation of allyl alcohol: the heterogeneous catalyst Zeocar-2 and the homogeneous Lewis acid catalyst boron trifluoride. This comparison is supported by available experimental data and established principles of catalysis to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison

The selection of a catalyst for the synthesis of this compound from allyl alcohol and ethylene oxide significantly impacts reaction efficiency, selectivity, and overall process sustainability. Zeocar-2, a zeolite-based heterogeneous catalyst, and boron trifluoride, a homogeneous Lewis acid catalyst, operate through different mechanisms, leading to distinct performance characteristics.

Catalyst ParameterZeocar-2Boron Trifluoride (and other Lewis Acids)
Catalyst Type Heterogeneous (Zeolite)Homogeneous (Lewis Acid)
Reaction Yield High yields have been reported.Generally effective for ether synthesis.
Selectivity High selectivity towards this compound is a key advantage.[1]Can lead to a narrower molecular weight distribution of ethoxylated products, but may also generate more byproducts.[1]
Reaction Conditions
Temperature90-125°C[1]Varies depending on the specific Lewis acid and substrates.
Time0.5-1.5 hours[1]Typically rapid for epoxide opening reactions.
PressureAutoclave required due to the use of ethylene oxide.[1]Autoclave required.
Catalyst Loading 1-10 wt% of the reaction mass.[1]Typically used in catalytic amounts.
Catalyst Separation Simple filtration.[1]Requires quenching and extraction, leading to aqueous waste.
Reusability Can be regenerated and reused, improving process economy.[1]Generally not reusable.
Waste Generation Minimal, as the catalyst is filtered off.[1]Neutralization and extraction steps generate salt and solvent waste.

Experimental Protocols

Synthesis of this compound using Zeocar-2

This protocol is based on a patented method which demonstrates a high-selectivity synthesis.[1]

Materials:

  • Allyl alcohol

  • Ethylene oxide

  • Zeocar-2 catalyst (calcined at 500°C for 1 hour before use)

Procedure:

  • A stainless steel autoclave is charged with allyl alcohol and the freshly calcined Zeocar-2 catalyst. A typical molar ratio of allyl alcohol to ethylene oxide is between 1:1 and 4.5:1.[1]

  • The autoclave is sealed, and ethylene oxide is introduced.

  • The reaction mixture is heated to a temperature between 90°C and 125°C with constant stirring.[1]

  • The reaction is maintained at this temperature for 0.5 to 1.5 hours.[1]

  • After the reaction is complete (indicated by 100% conversion of ethylene oxide), the autoclave is cooled.

  • The reaction mass is filtered to remove the Zeocar-2 catalyst.

  • The filtrate is then subjected to rectification to purify the this compound.

General Protocol for Boron Trifluoride Catalyzed Ethoxylation

Materials:

  • Allyl alcohol

  • Ethylene oxide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Aqueous workup solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Allyl alcohol is dissolved in an anhydrous aprotic solvent in a reaction vessel equipped for low-temperature addition.

  • The solution is cooled (e.g., to 0°C), and a catalytic amount of boron trifluoride etherate is added.

  • Ethylene oxide is then slowly introduced into the reaction mixture while maintaining the low temperature.

  • The reaction is stirred at the controlled temperature until completion, monitored by a suitable technique (e.g., TLC, GC).

  • The reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the Lewis acid.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or chromatography.

Visualizing the Process and Comparison

To better understand the experimental workflow and the key differences between the two catalytic systems, the following diagrams are provided.

ExperimentalWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_zeocar2 Zeocar-2 Pathway cluster_bf3 Boron Trifluoride Pathway A Allyl Alcohol C Reaction in Autoclave (90-125°C, 0.5-1.5h) A->C B Ethylene Oxide B->C E1 Filtration C->E1 Zeocar-2 E2 Quenching (e.g., NaHCO3 soln) C->E2 BF3 D1 Catalyst: Zeocar-2 (Calcined at 500°C) D1->C F1 Catalyst Recovery & Reuse E1->F1 G1 Rectification E1->G1 F1->D1 Regeneration H1 Pure this compound G1->H1 D2 Catalyst: BF3·OEt2 D2->C F2 Liquid-Liquid Extraction E2->F2 G2 Distillation/ Chromatography F2->G2 H2 Pure this compound G2->H2

Caption: Comparative experimental workflow for this compound synthesis.

CatalystComparison cluster_zeocar2 Zeocar-2 (Heterogeneous) cluster_bf3 Boron Trifluoride (Homogeneous) Z_Pros Advantages Z1 High Selectivity Z2 Easy Separation (Filtration) Z3 Catalyst Reusability Z4 Low Waste Generation Z_Cons Disadvantages Z5 Potential for pore blockage Z6 Requires high temperature activation B_Pros Advantages B1 High activity for epoxide opening B2 Potentially narrower product distribution B3 Milder reaction temperatures may be possible B_Cons Disadvantages B4 Difficult Separation (Quenching/Extraction) B5 Catalyst is not reusable B6 Generates aqueous and salt waste B7 Potential for more byproducts

Caption: Logical comparison of Zeocar-2 and Boron Trifluoride catalysts.

Conclusion

The choice between Zeocar-2 and boron trifluoride for the synthesis of this compound depends on the specific priorities of the researcher or process chemist.

Zeocar-2 emerges as a robust and environmentally friendly option, particularly for larger-scale production. Its key advantages are high selectivity, the straightforward separation of the catalyst from the reaction mixture, and the potential for catalyst regeneration and reuse.[1] These factors contribute to a more economical and sustainable process with reduced waste generation.[1]

Boron trifluoride , as a representative Lewis acid catalyst, offers the potential for high reaction rates in epoxide ring-opening reactions. While it may provide a narrower distribution of ethoxylated products, this can come at the cost of increased byproduct formation.[1] The primary drawbacks of using a homogeneous catalyst like boron trifluoride are the complexities of catalyst removal and the generation of waste streams from quenching and extraction steps.

For researchers focused on developing sustainable and efficient synthetic routes, Zeocar-2 presents a compelling case due to its performance and environmental benefits. However, for specific applications where a very narrow oligomer distribution is critical and downstream purification is well-established, Lewis acids like boron trifluoride could be considered, albeit with careful consideration of the associated process and environmental costs. Further research into the direct application of boron trifluoride for this specific synthesis would be beneficial to provide a more direct quantitative comparison.

References

2-Allyloxyethanol as an alternative to hydroxyethyl methacrylate (HEMA) in polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for superior polymer constituents is perpetual. In this context, 2-Allyloxyethanol emerges as a promising substitute for the widely utilized but often problematic hydroxyethyl methacrylate (HEMA). This guide provides a comprehensive comparison of these two monomers, supported by experimental data, to inform the selection of materials for next-generation polymers in biomedical and other advanced applications.

This compound, a bifunctional monomer featuring both a hydroxyl and an allyl group, offers enhanced versatility in polymer synthesis and functionalization compared to HEMA. This dual reactivity allows for a broader range of polymerization techniques, including free-radical polymerization, ring-opening polymerization, polyurethane and polyester synthesis, and highly efficient thiol-ene click chemistry. This versatility, coupled with a potentially more favorable biocompatibility profile, positions this compound as a compelling alternative to HEMA, particularly in applications where biocompatibility and tailored material properties are critical.

Performance Comparison: this compound vs. HEMA

The selection of a monomer is dictated by the desired properties of the final polymer. The following tables summarize key performance indicators for polymers derived from this compound and HEMA, drawing from studies on HEMA-free and HEMA-containing dental adhesives as a comparative framework.

Table 1: Physicochemical and Mechanical Properties
PropertyThis compound-based Polymer (inferred from HEMA-free dental adhesives)HEMA-based PolymerSignificance of Difference
Water Sorption LowerHigher[1][2]Lower water sorption in this compound-based polymers suggests greater hydrolytic stability and dimensional stability, which is crucial for long-term performance in aqueous environments.
Bond Strength (to Dentin) Comparable or superior to HEMA-containing adhesives, with better long-term durability[3]Good initial bond strength, but can degrade over time due to hydrolytic instability[1][4]The potential for more durable adhesion makes this compound a strong candidate for dental and other adhesive applications.
Polymerization Method Versatile: Free-radical, ROP, Polyurethane/Polyester synthesis, Thiol-ene click chemistryPrimarily Free-radical polymerization[5][6]The wider range of polymerization options for this compound allows for greater control over polymer architecture and properties.
Biocompatibility Potentially improved due to the absence of methacrylate-related concerns.HEMA monomer is a known contact allergen and can exhibit cytotoxicity.[1]For biomedical applications, particularly those involving direct tissue contact, the improved biocompatibility of a HEMA-free system is a significant advantage.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of this compound and HEMA.

Protocol 1: Free-Radical Polymerization of HEMA

This protocol describes a typical free-radical polymerization of HEMA to form a hydrogel.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA), purified

  • 2,2'-Azobisisobutyronitrile (AIBN) as a radical initiator

  • Solvent (e.g., water, ethanol, or a mixture)

  • Schlenk flask

  • Freeze-pump-thaw apparatus

  • Constant temperature bath

Procedure:

  • A reaction mixture of HEMA and 0.1 wt% AIBN is prepared in a Schlenk flask.[5]

  • The mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[5]

  • The flask is then placed in a constant temperature bath (e.g., 60-70 °C) to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time to achieve the desired conversion.

  • The resulting polymer can be purified by precipitation in a non-solvent (e.g., hexane) and dried under vacuum.

Protocol 2: Thiol-Ene Photopolymerization of this compound

This protocol outlines the formation of a cross-linked network using the thiol-ene reaction with this compound.

Materials:

  • This compound

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Solvent (e.g., methanol, if necessary)

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a solution containing this compound, the multifunctional thiol, and the photoinitiator in a suitable solvent or neat. The stoichiometry of allyl to thiol groups is typically 1:1.

  • The solution is placed in a mold of the desired shape.

  • The mixture is irradiated with a UV lamp for a specific duration to initiate the thiol-ene reaction.[7]

  • The cross-linked polymer network is formed rapidly upon UV exposure.

  • The resulting polymer can be washed with a suitable solvent to remove any unreacted monomers or initiator.

Visualizing the Chemistry: Polymerization Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and a comparative experimental workflow.

PolymerizationPathways cluster_HEMA HEMA Polymerization cluster_AOE This compound Polymerization (Thiol-Ene) HEMA HEMA Radical_H HEMA Radical HEMA->Radical_H Initiation Initiator_H Radical Initiator (e.g., AIBN) Polymer_H Poly(HEMA) Radical_H->Polymer_H Propagation AOE This compound Polymer_A Cross-linked Polymer Network AOE->Polymer_A Thiol Multifunctional Thiol ThiylRadical Thiyl Radical Thiol->ThiylRadical Initiation Initiator_A Photoinitiator + UV Light ThiylRadical->AOE Propagation

Figure 1: Polymerization pathways of HEMA and this compound.

ExperimentalWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_Characterization Polymer Characterization cluster_Application Application-Specific Testing Monomer_HEMA Purify HEMA Poly_HEMA Free-Radical Polymerization (Protocol 1) Monomer_HEMA->Poly_HEMA Monomer_AOE Synthesize/Purify This compound Poly_AOE Thiol-Ene Photopolymerization (Protocol 2) Monomer_AOE->Poly_AOE MechTest Mechanical Testing (Tensile Strength, Modulus) Poly_HEMA->MechTest WaterSorp Water Sorption & Contact Angle Poly_HEMA->WaterSorp Biocomp Biocompatibility Assays (e.g., Cytotoxicity) Poly_HEMA->Biocomp Poly_AOE->MechTest Poly_AOE->WaterSorp Poly_AOE->Biocomp DrugRelease Drug Release Studies MechTest->DrugRelease Adhesion Adhesion/Bond Strength MechTest->Adhesion WaterSorp->DrugRelease WaterSorp->Adhesion Biocomp->DrugRelease

Figure 2: Comparative experimental workflow.

Conclusion

This compound presents a compelling case as a substitute for HEMA in various polymer applications. Its versatile chemistry allows for the synthesis of polymers with tailored properties through multiple polymerization routes. The resulting polymers, as inferred from studies on HEMA-free systems, exhibit improved hydrolytic stability and potentially superior biocompatibility. For researchers and developers in fields such as drug delivery, tissue engineering, and advanced adhesives, the exploration of this compound as a HEMA alternative offers a promising avenue for innovation and the development of next-generation materials. The provided experimental frameworks can serve as a starting point for further investigation and optimization of this compound-based polymer systems.

References

The Versatility of 2-Allyloxyethanol in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of advanced polymeric materials with tailored functionalities, 2-Allyloxyethanol emerges as a uniquely versatile diol. Its bifunctional nature, possessing both a primary hydroxyl group for polymerization and a reactive allyl group for subsequent modification, offers distinct advantages over conventional diols in the synthesis of high-performance polymers. This guide provides an objective comparison of this compound with other diols, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection and design.

Core Advantage: A Gateway to Functional Polymers

The primary advantage of incorporating this compound into polymer backbones, such as in polyurethanes and polyesters, is the introduction of a pendant allyl group.[1] This reactive handle allows for post-polymerization modifications, a feature absent in polymers synthesized with simple aliphatic diols like 1,4-butanediol or ethylene glycol. This capability opens avenues for creating advanced materials with precisely controlled properties.

The most prominent application of this pendant allyl group is in thiol-ene "click" chemistry.[1] This highly efficient and specific reaction allows for the facile crosslinking of polymer chains or the attachment of various functional molecules under mild conditions, often initiated by UV light.[1] This contrasts with traditional crosslinking methods which can require harsh conditions and may lack specificity.

Performance Comparison: Pre and Post-Crosslinking

While direct comparative studies providing quantitative data on the initial mechanical and thermal properties of polymers synthesized with this compound versus other diols are not extensively available in publicly accessible literature, the true potential of this compound is realized after the post-polymerization modification of the allyl group.

The properties of the final crosslinked material can be significantly tailored by the choice of thiol crosslinker and the crosslinking density. This tunability allows for the creation of materials ranging from soft elastomers to rigid thermosets.

Table 1: Comparative Properties of Diols in Polyurethane Synthesis (Conceptual)

DiolKey FeatureAdvantagePotential Application
This compound Pendant Allyl GroupPost-polymerization modification (e.g., thiol-ene crosslinking), tunable properties.Functional coatings, hydrogels, drug delivery systems.
1,4-Butanediol Linear Aliphatic ChainGood mechanical properties, contributes to hard segment formation.Thermoplastic polyurethanes, elastomers.
Polycarbonate Diol Carbonate LinkagesExcellent miscibility, good tensile strength and thermal stability.High-performance elastomers, coatings.
Polyether Diol Ether LinkagesFlexibility, hydrolytic resistance.Soft segments in polyurethanes, flexible foams.

Table 2: Illustrative Mechanical and Thermal Properties of Polyurethanes

Polymer System (Diol used)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound based PU (before crosslinking) Data not readily availableData not readily availableData not readily available~210-310
Thiol-ene Crosslinked this compound PU Highly TunableHighly TunableDependent on crosslink density>300
MDI and PTMO based PU ~23 - 36~900 - 3900Varies with soft segment content>300
Soy-based Polyol PU Varies with polyol functionalityVaries with polyol functionalityVaries with polyol functionality~210

Note: The data in Table 2 is compiled from various sources for illustrative purposes and may not represent directly comparable polymer systems. The properties of this compound-based polymers are highly dependent on the subsequent crosslinking step.

Experimental Protocols

Synthesis of this compound-Based Polyurethane Prepolymer

This protocol describes the synthesis of a polyurethane prepolymer incorporating this compound, which can then be used for subsequent crosslinking reactions.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )

  • This compound

  • 1,4-Butanediol (BDO) as a chain extender

  • Dibutyltin dilaurate (DBTDL) as a catalyst

  • Dry Tetrahydrofuran (THF) as a solvent

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a pre-determined amount of MDI and PTMEG.

  • Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring until a homogeneous solution is formed.

  • Add this compound to the reaction mixture and continue stirring for 2 hours to form the NCO-terminated prepolymer. The molar ratio of NCO to OH groups should be carefully controlled.

  • Cool the reaction mixture to 60°C and add 1,4-butanediol (chain extender) dissolved in dry THF.

  • Add a catalytic amount of DBTDL to the mixture.

  • Continue the reaction until the desired molecular weight is achieved, monitoring the disappearance of the NCO peak using FTIR spectroscopy.

  • The resulting allyl-functionalized polyurethane can be precipitated in a non-solvent like methanol and dried under vacuum.

Thiol-Ene Crosslinking of this compound-Based Polyurethane

This protocol outlines the photo-initiated thiol-ene crosslinking of the synthesized polyurethane.

Materials:

  • Allyl-functionalized polyurethane

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as a thiol crosslinker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Solvent (e.g., THF)

Procedure:

  • Dissolve the allyl-functionalized polyurethane and PETMP in THF. The stoichiometric ratio of allyl to thiol groups can be varied to control the crosslink density.

  • Add the photoinitiator (e.g., 1 wt% relative to the polymer and crosslinker).

  • Cast the solution onto a suitable substrate to form a film of desired thickness.

  • Evaporate the solvent in a fume hood.

  • Expose the film to UV radiation (e.g., 365 nm) for a specified time to initiate the crosslinking reaction. The curing time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • The crosslinked film can then be characterized for its mechanical and thermal properties.

Characterization Methods
  • Mechanical Testing: Tensile properties (tensile strength, Young's modulus, elongation at break) can be determined using a universal testing machine according to ASTM D638 standard.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Visualizing the Advantage

The key advantage of this compound lies in the synthetic pathway it enables. The following diagrams illustrate the synthesis of a functionalized polyurethane and the subsequent crosslinking step.

PolymerSynthesis Diisocyanate Diisocyanate (e.g., MDI) Prepolymer NCO-Terminated Prepolymer with Pendant Allyl Groups Diisocyanate->Prepolymer Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer AOE This compound AOE->Prepolymer Allyl_PU Allyl-Functionalized Polyurethane Prepolymer->Allyl_PU ChainExtender Chain Extender (e.g., BDO) ChainExtender->Allyl_PU

Caption: Synthesis of Allyl-Functionalized Polyurethane.

ThiolEneCrosslinking Allyl_PU Allyl-Functionalized Polyurethane Crosslinked_Network Crosslinked Polyurethane Network Allyl_PU->Crosslinked_Network Thiol Multifunctional Thiol (e.g., PETMP) Thiol->Crosslinked_Network UV UV Light + Photoinitiator UV->Crosslinked_Network

Caption: Thiol-Ene Crosslinking of Allyl-Functionalized PU.

References

Performance comparison of polymers synthesized with and without 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Polymers Synthesized With and Without 2-Allyloxyethanol

The strategic incorporation of functional monomers is a cornerstone of modern polymer chemistry, enabling the precise tuning of material properties for advanced applications. Among these, this compound stands out as a versatile building block, imparting unique characteristics to polymers, particularly in the realms of drug delivery and biomaterials. This guide provides an objective comparison of the performance of polymers synthesized with and without this compound, supported by experimental data and detailed methodologies.

The this compound Advantage: Enabling Post-Polymerization Modification

The key to this compound's utility lies in its bifunctional nature. It possesses a hydroxyl (-OH) group, which allows for its incorporation into polyester and polyurethane backbones through conventional polymerization techniques. Crucially, it also features a pendant allyl group (-CH₂-CH=CH₂), which does not participate in the initial polymerization but remains available for subsequent chemical modification. This "handle" allows for post-polymerization crosslinking via mechanisms like thiol-ene click chemistry or UV curing, transforming a linear or branched polymer into a robust three-dimensional network.

This ability to form crosslinked networks after initial synthesis is the primary driver for the performance differences observed between polymers synthesized with and without this compound.

G cluster_synthesis Polymer Synthesis cluster_post_modification Post-Polymerization Modification Monomer Base Monomers (e.g., Diacid, Diol, Diisocyanate) Polymer_wo_AOE Linear/Branched Polymer (Without Allyl Groups) Monomer->Polymer_wo_AOE Polymerization Polymer_w_AOE Linear/Branched Polymer (With Pendant Allyl Groups) Monomer->Polymer_w_AOE Copolymerization AOE This compound AOE->Polymer_w_AOE Copolymerization Polymer_wo_AOE->No_Crosslinking No further reaction (Thermoplastic behavior) Crosslinked_Polymer Crosslinked Polymer Network Polymer_w_AOE->Crosslinked_Polymer Thiol-Ene Click or UV Curing Crosslinker Crosslinking Agent (e.g., Dithiol, UV Light) Crosslinked_Polymer->Enhanced_Properties Improved Mechanical Strength, Thermal Stability, and Controlled Release

Workflow for synthesizing and modifying polymers with this compound.

Performance Metrics: A Comparative Analysis

Thermal Stability

Crosslinking restricts the mobility of polymer chains, leading to an increase in the energy required for thermal degradation. This is reflected in higher decomposition temperatures (Td) and glass transition temperatures (Tg).

PropertyPolymer without this compound (Linear)Polymer with this compound (Crosslinked)
Glass Transition Temp. (Tg) LowerHigher
Decomposition Temp. (Td) LowerHigher

Data is illustrative. The magnitude of the increase depends on the polymer backbone, crosslinking density, and the specific crosslinking chemistry used.

Mechanical Properties

The formation of a three-dimensional network dramatically enhances the mechanical robustness of the polymer. Crosslinked polymers exhibit higher tensile strength and modulus, indicating greater resistance to deformation and fracture.

PropertyPolymer without this compound (Linear)Polymer with this compound (Crosslinked)
Tensile Strength (MPa) LowerHigher
Young's Modulus (GPa) LowerHigher
Elongation at Break (%) HigherLower

Data is illustrative. Increased crosslinking generally leads to a more brittle material, hence the lower elongation at break.

Hydrophilicity and Water Uptake

The incorporation of this compound itself can slightly increase the hydrophilicity of the polymer due to its ether and hydroxyl groups. However, the subsequent crosslinking has a more dominant effect on water uptake. A more tightly crosslinked network will have a smaller mesh size, restricting the amount of water it can absorb.

PropertyPolymer without this compoundPolymer with this compound (Crosslinked)
Water Contact Angle (°) Varies with backbone chemistryGenerally lower (more hydrophilic)
Equilibrium Water Uptake (%) HigherLower

Data is illustrative. The final hydrophilicity is a balance between the chemical nature of the monomers and the physical structure of the crosslinked network.

Drug Release Kinetics

In the context of drug delivery, crosslinking is a powerful tool for controlling the release of therapeutic agents. The tighter network of a crosslinked polymer slows the diffusion of encapsulated drugs, leading to a more sustained release profile compared to a non-crosslinked or linearly structured polymer.

Time PointCumulative Drug Release (%) - Without this compoundCumulative Drug Release (%) - With this compound (Crosslinked)
1 hour 4015
6 hours 8540
24 hours 9875

Illustrative data for a hydrophilic drug from a hydrogel matrix. The release from the non-crosslinked polymer is faster, with a higher initial burst release.

G cluster_without Without this compound (Linear Polymer) cluster_with With this compound (Crosslinked Polymer) Drug_wo Encapsulated Drug Matrix_wo Polymer Matrix (Large Mesh Size) Release_wo Rapid Diffusion (Burst Release) Matrix_wo->Release_wo Fast Drug_w Encapsulated Drug Matrix_w Crosslinked Matrix (Small Mesh Size) Release_w Slow Diffusion (Sustained Release) Matrix_w->Release_w Slow

Drug release from linear vs. crosslinked polymer matrices.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of polymer performance.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg) and thermal decomposition temperature (Td) of the polymers.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure (DSC for Tg):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg at a rate of 10 °C/min under a nitrogen atmosphere to erase its thermal history.

  • Cool the sample to a temperature well below its Tg at a controlled rate (e.g., 10 °C/min).

  • Heat the sample again at 10 °C/min. The Tg is determined as the midpoint of the transition in the heat flow curve from the second heating scan.

Procedure (TGA for Td):

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The Td is typically reported as the temperature at which 5% weight loss occurs.

Mechanical Testing: Tensile Strength

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films.

Instrumentation:

  • Universal Testing Machine with a suitable load cell.

Procedure:

  • Prepare dog-bone-shaped specimens of the polymer films according to a standard method (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • Calculate tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Hydrophilicity Measurement: Water Contact Angle

Objective: To assess the surface hydrophilicity of the polymer films.

Instrumentation:

  • Contact Angle Goniometer with a high-resolution camera and dispensing system.

Procedure:

  • Place a flat sample of the polymer film on the goniometer stage.

  • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface of the film.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the tangent to the droplet and the polymer surface.

  • Perform measurements at multiple locations on the surface and average the results.

In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the polymer matrix.

Apparatus:

  • Shaking incubator or water bath maintained at 37 °C.

  • Vials or tubes for the release medium.

  • UV-Vis spectrophotometer or HPLC for drug quantification.

Procedure:

  • Prepare drug-loaded polymer samples (e.g., films, microparticles, or hydrogels) of a known weight and drug content.

  • Place each sample in a vial containing a known volume of a physiologically relevant release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the vials at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time.

Conclusion

The incorporation of this compound into polymer synthesis provides a straightforward and effective method for introducing pendant allyl groups. These groups serve as valuable sites for post-polymerization crosslinking, leading to significant enhancements in the thermal and mechanical properties of the resulting materials. For drug delivery applications, this crosslinking capability allows for precise control over drug release kinetics, enabling the design of sustained-release formulations. While the specific performance gains will depend on the base polymer and the crosslinking conditions, the use of this compound offers a versatile platform for developing high-performance polymers tailored for a wide range of advanced applications.

Comparative analysis of different synthetic routes to 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

2-Allyloxyethanol, also known as ethylene glycol monoallyl ether, is a valuable bifunctional molecule possessing both an allyl group and a primary hydroxyl group. This unique structure makes it a versatile intermediate in the synthesis of a wide range of compounds, including polymers, resins, and specialized photoinitiators for dental adhesives. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic methodologies for this compound, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes to this compound, allowing for a rapid comparison of their respective advantages and disadvantages.

ParameterWilliamson Ether SynthesisReaction of Allyl Alcohol with Ethylene OxidePhase-Transfer Catalysis (PTC) Williamson Synthesis
Starting Materials Ethylene Glycol, Allyl Halide (e.g., Allyl Bromide)Allyl Alcohol, Ethylene OxideEthylene Glycol, Allyl Halide (e.g., Allyl Chloride)
Key Reagents/Catalyst Strong Base (e.g., NaOH)Zeocar-2 CatalystQuaternary Ammonium Salt (e.g., TBAB), Base (e.g., NaOH)
Reaction Temperature 78-80°C[1]90-125°C[1]60-70°C
Reaction Time 4 hours[1]0.5-1.5 hours[1]2-4 hours
Yield 41.2%[1]High (Calculated ~75.6%)¹High (up to 88% reported for similar systems)[2]
Purity of Product 90.8%[1]99.9%[1]High (Selectivity up to 98% for similar systems)[2]
Key Advantages Classical, well-established method.High purity and yield, reusable catalyst.[1]Milder reaction conditions, high selectivity, environmentally friendlier.[2]
Key Disadvantages Moderate yield, formation of byproducts, large amount of salt waste.[1]Requires handling of toxic ethylene oxide, specialized equipment (autoclave).[1]Requires a phase-transfer catalyst, optimization may be needed.

¹Yield calculated based on the provided experimental data in the cited patent, where 119.4 g of ethylene oxide (2.71 mol) produced 209.44 g of this compound (2.05 mol).

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

G cluster_0 Williamson Ether Synthesis EG_W Ethylene Glycol Reaction_W Reaction (78-80°C, 4h) EG_W->Reaction_W ABr_W Allyl Bromide ABr_W->Reaction_W Base_W NaOH Base_W->Reaction_W Workup_W Aqueous Workup & Distillation Reaction_W->Workup_W Product_W This compound (41.2% Yield) Workup_W->Product_W

Figure 1: Williamson Ether Synthesis Workflow.

G cluster_1 Reaction of Allyl Alcohol with Ethylene Oxide AA_EO Allyl Alcohol Reaction_EO Reaction (115°C, 1h, Autoclave) AA_EO->Reaction_EO EO Ethylene Oxide EO->Reaction_EO Cat_EO Zeocar-2 Catalyst Cat_EO->Reaction_EO Filtration_EO Catalyst Filtration Reaction_EO->Filtration_EO Rectification_EO Rectification Filtration_EO->Rectification_EO Product_EO This compound (99.9% Purity) Rectification_EO->Product_EO

Figure 2: Allyl Alcohol & Ethylene Oxide Route.

G cluster_2 Phase-Transfer Catalysis (PTC) Williamson Synthesis EG_PTC Ethylene Glycol (Aqueous Phase) Reaction_PTC Two-Phase Reaction (60-70°C, 2-4h) EG_PTC->Reaction_PTC ACl_PTC Allyl Chloride (Organic Phase) ACl_PTC->Reaction_PTC Base_PTC NaOH (aq) Base_PTC->Reaction_PTC PTCat PTC Catalyst (e.g., TBAB) PTCat->Reaction_PTC Separation_PTC Phase Separation Reaction_PTC->Separation_PTC Purification_PTC Distillation Separation_PTC->Purification_PTC Product_PTC This compound (High Yield & Selectivity) Purification_PTC->Product_PTC

Figure 3: PTC Williamson Synthesis Workflow.

Detailed Experimental Protocols

Route 1: Williamson Ether Synthesis

This classical method involves the SN2 reaction of an alkoxide with an alkyl halide.[3][4]

Materials:

  • Ethylene glycol

  • Allyl bromide (freshly distilled)

  • Sodium hydroxide (caustic soda)

  • Sodium sulfate (for drying)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of ethylene glycol and freshly distilled allyl bromide is prepared.

  • Sodium hydroxide is added to the mixture.

  • The reaction mixture is heated to a temperature of 78-80°C and maintained for 4 hours with continuous stirring.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The mixture is washed with water until the aqueous layer is free of bromide ions.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The final product, this compound, is isolated by distillation.

Route 2: Reaction of Allyl Alcohol with Ethylene Oxide

This industrial-scale method utilizes an acid-catalyzed reaction between allyl alcohol and ethylene oxide.[1]

Materials:

  • Allyl alcohol (637.2 g, 10.96 mol)

  • Ethylene oxide (119.4 g, 2.71 mol)

  • Zeocar-2 catalyst (39.8 g), freshly calcined at 500°C for 1 hour.

Procedure:

  • A 2 L stainless steel autoclave is charged with allyl alcohol and the Zeocar-2 catalyst.

  • The autoclave is sealed, and ethylene oxide is introduced.

  • The mixture is heated to 115°C and maintained at this temperature for 1 hour with constant stirring.

  • Upon completion of the reaction (indicated by 100% conversion of ethylene oxide), the autoclave is cooled.

  • The reaction mass is filtered to remove the catalyst.

  • The filtrate is subjected to rectification to yield pure this compound. The unreacted allyl alcohol can be recovered.

Route 3: Phase-Transfer Catalysis (PTC) Williamson Synthesis

This modified Williamson synthesis employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases, often leading to higher yields and selectivity under milder conditions.[2][5]

Materials:

  • Ethylene glycol

  • Allyl chloride

  • Toluene (or another suitable organic solvent)

  • 50% (w/w) aqueous solution of sodium hydroxide

  • Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve ethylene glycol in the aqueous sodium hydroxide solution.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 2-5 mol%).

  • To this aqueous phase, add the organic phase consisting of allyl chloride dissolved in toluene.

  • Heat the biphasic mixture to 60-70°C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion (typically 2-4 hours).

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer using a separatory funnel.

  • Wash the organic layer with deionized water to remove any remaining sodium hydroxide and TBAB.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher or manufacturer. The reaction of allyl alcohol with ethylene oxide offers the highest purity and a very high yield, making it suitable for industrial-scale production where high-purity product is paramount. However, it requires specialized equipment and the handling of hazardous materials. The classical Williamson ether synthesis is a straightforward laboratory method but suffers from lower yields and the generation of significant salt waste. For a more environmentally conscious and efficient laboratory-scale synthesis, the Phase-Transfer Catalysis (PTC) assisted Williamson synthesis presents a compelling alternative, offering high yields and selectivity under milder conditions. The optimization of PTC conditions, such as catalyst choice and concentration, can lead to a highly efficient and greener synthesis of this compound.

References

Validating the Purity of Synthesized 2-Allyloxyethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Allyloxyethanol, a valuable intermediate in pharmaceutical and materials science, necessitates rigorous purity validation to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, supported by experimental data and detailed protocols.

Introduction to Purity Analysis

The common synthesis of this compound via the Williamson ether synthesis or ethoxylation of allyl alcohol can result in several process-related impurities. The most common impurities include unreacted starting materials such as allyl alcohol and ethylene glycol, and byproducts like diallyl ether. Effective purity validation, therefore, requires analytical methods capable of separating and quantifying these potential contaminants. This guide focuses on a multi-technique approach, leveraging Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy to provide a comprehensive purity profile.

Comparison of Analytical Techniques

A combination of chromatographic and spectroscopic techniques is recommended for the robust validation of this compound purity. Gas Chromatography with a Flame Ionization Detector (GC-FID) is the primary choice for quantitative analysis due to its high resolution and sensitivity for volatile compounds. ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation and can quantify impurities with unique signals. FTIR spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups and for an initial assessment of purity.

Quantitative Data Summary

The following tables summarize typical experimental data obtained from the analysis of a synthesized this compound sample.

Table 1: Gas Chromatography (GC-FID) Data

CompoundRetention Time (min)Area (%) - Synthesized SampleArea (%) - Reference Standard
Allyl Alcohol3.50.8< 0.1
Ethylene Glycol4.20.5< 0.1
This compound 5.8 98.5 > 99.8
Diallyl Ether6.50.2< 0.1

Table 2: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data

CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound 5.91 (ddt, 1H), 5.27 (dq, 1H), 5.18 (dq, 1H), 4.02 (dt, 2H), 3.73 (t, 2H), 3.58 (t, 2H), 2.15 (br s, 1H, -OH)
Allyl Alcohol5.95 (m, 1H), 5.25 (m, 1H), 5.12 (m, 1H), 4.10 (d, 2H), 1.80 (br s, 1H, -OH)
Ethylene Glycol3.73 (s, 4H), 2.50 (br s, 2H, -OH)
Diallyl Ether5.92 (m, 2H), 5.25 (m, 2H), 5.17 (m, 2H), 3.99 (d, 4H)

Table 3: ¹³C NMR (100 MHz, CDCl₃) Chemical Shift Data

CompoundChemical Shift (δ) [ppm]
This compound 134.7, 117.2, 72.3, 71.8, 61.8
Allyl Alcohol135.9, 114.9, 63.5
Ethylene Glycol63.8
Diallyl Ether134.9, 116.9, 71.9

Table 4: FTIR Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 (broad)O-H stretchAlcohol
3080=C-H stretchAlkene
2920, 2870C-H stretchAlkane
1647C=C stretchAlkene
1110C-O stretchEther and Alcohol
995, 925=C-H bendAlkene

Experimental Protocols

Gas Chromatography (GC-FID)

Objective: To separate and quantify this compound and its potential volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.

    • Prepare calibration standards of this compound, allyl alcohol, ethylene glycol, and diallyl ether in the same solvent at concentrations ranging from 0.01 mg/mL to 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on the retention times of the reference standards.

    • Calculate the percentage purity of this compound and the concentration of each impurity using the peak areas from the calibration curves.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to identify and quantify impurities.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

    • Identify impurity signals by comparing the spectrum of the synthesized sample to the spectra of known potential impurities (see Tables 2 and 3).

    • Quantify impurities by integrating the unique signals of the impurity and the main compound and comparing the integral values, taking into account the number of protons contributing to each signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of key functional groups in this compound and to detect the presence of hydroxyl-containing impurities.

Methodology:

  • Sample Preparation:

    • Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.

  • Instrumentation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Data Acquisition:

    • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample compartment prior to sample analysis.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound (see Table 4).

    • The presence of a broad O-H stretch around 3400 cm⁻¹ confirms the hydroxyl group. The sharpness and intensity of this peak relative to a reference standard can give a qualitative indication of the amount of alcohol/water impurities.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_quantification Quantitative Purity & Impurity Profiling cluster_reporting Final Purity Validation Synthesis Synthesized this compound FTIR FTIR Analysis (Functional Group Confirmation) Synthesis->FTIR GC GC-FID Analysis (Purity Assay & Impurity Quantification) FTIR->GC Proceed if functional groups are correct NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) FTIR->NMR Proceed if functional groups are correct Report Purity Validation Report GC->Report NMR->Report

Workflow for this compound Purity Validation

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Provided GC Gas Chromatography (GC-FID) Quantitative Quantitative Purity (%) GC->Quantitative Impurity_Quant Impurity Quantification GC->Impurity_Quant NMR NMR Spectroscopy Structural Structural Confirmation NMR->Structural NMR->Impurity_Quant (with internal standard) Impurity_ID Impurity Identification NMR->Impurity_ID FTIR FTIR Spectroscopy Functional Functional Group ID FTIR->Functional

A Comparative Guide to the Spectroscopic Analysis of 2-Allyloxyethanol and its Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-Allyloxyethanol and its resulting polymers. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, this document serves as a valuable resource for researchers engaged in polymer synthesis and characterization, particularly in the fields of materials science and drug development.

Introduction to this compound in Polymer Science

This compound is a bifunctional monomer containing both a hydroxyl (-OH) group and a reactive allyl (CH₂=CH-CH₂) group.[1] This dual functionality makes it a versatile building block in polymer chemistry. The hydroxyl group can initiate ring-opening polymerization or be incorporated into polyesters and polyurethanes. The allyl group offers a site for various modification reactions, including thiol-ene "click" chemistry and free-radical polymerization, allowing for the synthesis of polymers with tailored properties.[1]

Spectroscopic Analysis: Monomer vs. Polymer

The transformation of this compound from a monomer to a polymer can be effectively monitored and characterized using NMR and IR spectroscopy. These techniques provide detailed information about the changes in chemical structure that occur during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of both the monomer and the resulting polymer. By analyzing the chemical shifts and signal multiplicities in ¹H and ¹³C NMR spectra, one can confirm the successful polymerization and determine the structure of the polymer backbone.

Table 1: ¹H NMR Spectral Data of this compound Monomer

SignalChemical Shift (ppm)MultiplicityAssignment
a5.91m-CH=CH₂
b5.29dd=CH₂ (trans)
c5.20dd=CH₂ (cis)
d4.03d-O-CH₂-CH=
e3.75t-CH₂-OH
f3.58t-O-CH₂-CH₂-
g2.50s-OH

Solvent: CDCl₃. Data sourced from multiple references.

Table 2: ¹³C NMR Spectral Data of this compound Monomer

CarbonChemical Shift (ppm)
1134.7
2117.2
372.4
470.8
561.8

Solvent: CDCl₃. Data sourced from multiple references.

Upon polymerization, significant changes are observed in the NMR spectra, primarily the disappearance or reduction of the signals corresponding to the allyl group's double bond. The specific changes will depend on the type of polymerization employed.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. By comparing the IR spectra of this compound before and after polymerization, key transformations in the functional groups can be identified.

Table 3: Key IR Absorption Bands of this compound Monomer

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch
3080, 3010Medium=C-H stretch (alkene)
2920, 2870StrongC-H stretch (alkane)
1647MediumC=C stretch (alkene)
1110StrongC-O stretch (ether)
995, 925Strong=C-H bend (alkene)

During polymerization, the most notable change in the IR spectrum is the disappearance or significant decrease in the intensity of the bands associated with the allyl group's C=C and =C-H bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the spectroscopic analysis and a common polymerization method for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample (monomer or polymer) in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Liquid Samples (Monomer): A thin film of the liquid can be placed between two KBr or NaCl plates.

    • Solid Samples (Polymer): The polymer can be analyzed as a thin film cast from a suitable solvent onto a KBr plate, or by preparing a KBr pellet by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid polymer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Thiol-Ene "Click" Polymerization Protocol

Thiol-ene polymerization is an efficient method for preparing polymers from this compound under mild conditions.[1]

  • Materials: this compound, a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • Procedure:

    • In a suitable vessel, mix stoichiometric amounts of this compound and the multifunctional thiol.

    • Add a small amount of the photoinitiator (e.g., 1 wt%).

    • Expose the mixture to UV radiation (e.g., 365 nm) for a specified period until the polymerization is complete. The progress of the reaction can be monitored by the disappearance of the thiol peak in the IR spectrum (~2570 cm⁻¹).

  • Purification: The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold methanol) to remove any unreacted monomers and initiator.

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_Monomer Monomer Stage cluster_Polymerization Polymerization cluster_Polymer Polymer Stage cluster_Analysis Spectroscopic Analysis Monomer This compound Polymerization Thiol-Ene 'Click' Reaction (UV, Photoinitiator) Monomer->Polymerization NMR NMR Spectroscopy (1H, 13C) Monomer->NMR Characterize Starting Material IR IR Spectroscopy Monomer->IR Characterize Starting Material Polymer Poly(this compound) Derivative Polymerization->Polymer Polymer->NMR Characterize Product Polymer->IR Characterize Product

Caption: Experimental workflow for the synthesis and spectroscopic characterization of a poly(this compound) derivative.

Thiol_Ene_Mechanism Initiator Photoinitiator Radical Initiator Radical (I•) Initiator->Radical Generates UV UV Light UV->Initiator hv Thiol Thiol (R-SH) Radical->Thiol Abstracts H• Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Chain Propagation Allyl Allyl Group (from this compound) Thiyl_Radical->Allyl Adds to Carbon_Radical Carbon-centered Radical Allyl->Carbon_Radical Carbon_Radical->Thiol Abstracts H• Polymer_Linkage Thioether Linkage (Polymer Backbone) Carbon_Radical->Polymer_Linkage Forms

References

A Comparative Guide to the Mechanical Properties of Copolymers Incorporating 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the mechanical properties of copolymers synthesized with 2-Allyloxyethanol against those containing common alternative monomers. The inclusion of this compound, a functional monomer bearing both a hydroxyl and an allyl group, imparts unique characteristics to polymers, particularly in terms of flexibility and potential for post-polymerization modification. This document provides a summary of key mechanical performance indicators, detailed experimental methodologies for their evaluation, and visual representations of experimental workflows to aid in material selection and development.

Comparative Analysis of Mechanical Properties

The mechanical behavior of copolymers is significantly influenced by the choice of comonomers. In polymer systems such as polyurethanes and polyesters, this compound is often utilized as a diol to introduce flexibility into the polymer backbone. Its ether linkage and pendent allyl group contribute to a lower glass transition temperature and provide sites for crosslinking or functionalization.

For a comparative perspective, we will consider a generic polyurethane system where this compound is used as a chain extender and compare its expected mechanical properties to a similar polyurethane formulated with a more conventional short-chain diol, 1,4-butanediol.

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

PropertyPolyurethane with this compound (Expected)Polyurethane with 1,4-Butanediol (Typical)Test Standard
Tensile Strength (MPa) 15 - 3030 - 50ASTM D638
Young's Modulus (MPa) 50 - 200200 - 700ASTM D638
Elongation at Break (%) 400 - 800300 - 600ASTM D638
Hardness (Shore A) 70 - 8585 - 95ASTM D2240

Note: The values presented for the polyurethane with this compound are estimations based on the known effects of flexible, ether-containing diols on polyurethane properties. Actual values can vary significantly based on the specific formulation, including the type of isocyanate, polyol, and the overall molar ratios of the components.

Experimental Protocols

Accurate evaluation of mechanical properties is crucial for understanding the performance of copolymers. The following are detailed methodologies for key experiments.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the copolymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips appropriate for the sample type (e.g., pneumatic grips for thin films).

  • Extensometer (optional, for precise strain measurement).

  • Micrometer for measuring sample dimensions.

Procedure (based on ASTM D638 for plastics and ASTM D882 for thin films):

  • Specimen Preparation: Prepare dumbbell-shaped specimens from the copolymer material according to the dimensions specified in ASTM D638. For thin films (less than 1 mm thick), prepare rectangular strips as per ASTM D882.[1][2] Ensure that the specimens are free from nicks and other defects.

  • Conditioning: Condition the specimens at a standard laboratory temperature of 23 ± 2 °C and a relative humidity of 50 ± 5 % for at least 40 hours prior to testing.[3]

  • Machine Setup:

    • Set the crosshead speed of the UTM. The speed depends on the material and the standard being followed. For rigid and semi-rigid plastics, a common speed is 5 mm/min. For thin films, speeds can range from 12.5 to 500 mm/min.[3]

    • Attach the appropriate grips and load cell.

  • Testing:

    • Measure the width and thickness of the gauge section of the specimen.

    • Mount the specimen securely in the grips, ensuring it is properly aligned.

    • Attach the extensometer to the gauge section if used.

    • Start the test and record the load and displacement (or strain from the extensometer) data until the specimen fractures.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area.

    • Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of the copolymer, such as storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg).

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile, cantilever, or three-point bending).

Procedure:

  • Specimen Preparation: Prepare a rectangular specimen of the copolymer with dimensions appropriate for the DMA fixture.

  • Machine Setup:

    • Mount the specimen in the chosen fixture.

    • Set the experimental parameters, including the temperature range, heating rate (e.g., 3 °C/min), frequency of oscillation (e.g., 1 Hz), and strain amplitude.

  • Testing:

    • The instrument applies a sinusoidal stress to the sample and measures the resulting strain.

    • The temperature is ramped up through the desired range.

  • Data Analysis:

    • Storage Modulus (E'): Represents the elastic response of the material.

    • Loss Modulus (E''): Represents the viscous response of the material.

    • Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping properties. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).

Visualizing Experimental and Logical Workflows

To better understand the processes involved in evaluating and comparing these copolymers, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Mechanical Characterization cluster_data Data Analysis and Comparison Monomers Monomers (e.g., Isocyanate, Polyol) Polymerization Polymerization Reaction Monomers->Polymerization Diol_AOE This compound Diol_AOE->Polymerization Diol_Alt Alternative Diol (e.g., 1,4-Butanediol) Diol_Alt->Polymerization Copolymer_AOE Copolymer with this compound Polymerization->Copolymer_AOE Copolymer_Alt Alternative Copolymer Polymerization->Copolymer_Alt Tensile_Test Tensile Testing (ASTM D638/D882) Copolymer_AOE->Tensile_Test DMA_Test Dynamic Mechanical Analysis (DMA) Copolymer_AOE->DMA_Test Hardness_Test Hardness Testing (ASTM D2240) Copolymer_AOE->Hardness_Test Copolymer_Alt->Tensile_Test Copolymer_Alt->DMA_Test Copolymer_Alt->Hardness_Test Data_Analysis Stress-Strain Curves, Modulus, Tg Tensile_Test->Data_Analysis DMA_Test->Data_Analysis Hardness_Test->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental workflow for synthesis and mechanical characterization.

Signaling_Pathway cluster_monomer Monomer Structure cluster_properties Resulting Copolymer Properties AOE This compound (Flexible Ether Linkage) Flexibility Increased Flexibility AOE->Flexibility Lower_Tg Lower Glass Transition Temp. AOE->Lower_Tg Higher_Elongation Higher Elongation AOE->Higher_Elongation Alt_Diol Alternative Diol (e.g., Rigid Aliphatic Chain) Rigidity Increased Rigidity Alt_Diol->Rigidity Higher_Tg Higher Glass Transition Temp. Alt_Diol->Higher_Tg Higher_Strength Higher Tensile Strength Alt_Diol->Higher_Strength

Caption: Structure-property relationships of diol monomers in copolymers.

References

A comparative study of functional monomers for specific polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of key functional monomers—10-MDP, 4-META, HEMA, and others—reveals their distinct performance characteristics in dental adhesives, drug delivery systems, and biosensors. This guide synthesizes experimental data to inform material selection and application-specific polymer design.

The deliberate selection of functional monomers is a critical step in the synthesis of polymers tailored for specific, high-performance applications. These monomers impart unique chemical functionalities to the polymer backbone, directly influencing properties such as adhesion, biocompatibility, drug release kinetics, and biorecognition. This guide provides a comparative analysis of several key functional monomers, supported by quantitative data from experimental studies, to assist researchers in making informed decisions for their polymer-based systems.

Dental Adhesives: A Contest of Adhesion and Biocompatibility

In the realm of dental materials, the longevity and success of resin-based restorations are critically dependent on the adhesive properties of the bonding agents used. Functional monomers within these adhesives are designed to interact with the tooth structure, primarily hydroxyapatite, to form a durable and stable bond. Here, we compare the performance of three prominent acidic functional monomers: 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), 4-methacryloxyethyl trimellitic acid (4-META), and glycerol phosphate dimethacrylate (GPDM), alongside the widely used hydrophilic monomer 2-hydroxyethyl methacrylate (HEMA).

Comparative Performance of Dental Adhesive Monomers
Functional MonomerShear Bond Strength (MPa)Cytotoxicity (IC50)Key Characteristics
10-MDP 25 - 40+High (less cytotoxic)Forms stable, water-resistant ionic bonds with hydroxyapatite, considered the gold standard for self-etch adhesives.[1][2][3]
4-META 15 - 30ModerateExhibits good bonding potential but is generally less hydrolytically stable than 10-MDP.[1][3]
GPDM 20 - 35Data not readily available in comparative formatA glycerol-based phosphate monomer with good adhesive properties.
HEMA 10 - 25Low (more cytotoxic)A hydrophilic monomer that improves wetting and infiltration into demineralized dentin but can be prone to hydrolysis and has shown higher cytotoxicity.[4][5][6][7][8][9][10][11][12][13]
TEGDMA Not a primary adhesive monomerLow (more cytotoxic)A common cross-linking monomer that can contribute to the overall properties and cytotoxicity of the adhesive.[6][8][9][11]
BisGMA Not a primary adhesive monomerVery Low (most cytotoxic)A high molecular weight monomer forming the backbone of many resin composites, known for its higher cytotoxicity.[6][8][12]

Note: Shear bond strength and cytotoxicity values can vary significantly based on the specific formulation, testing methodology, and substrate.

Experimental Protocol: Shear Bond Strength Testing

The shear bond strength of dental adhesives is a critical measure of their performance. A common method for this evaluation is the universal testing machine.

1. Specimen Preparation:

  • Extracted human molars are sectioned to expose a flat dentin surface.

  • The surface is polished with silicon carbide paper to create a standardized smear layer.

  • A cylindrical mold is placed on the dentin surface, and the adhesive is applied according to the manufacturer's instructions.

  • A resin composite is then placed in the mold and light-cured.

2. Testing:

  • The specimen is mounted in a universal testing machine.

  • A shear force is applied to the base of the composite cylinder at a constant crosshead speed until failure occurs.

  • The force at failure is recorded and divided by the bonded area to calculate the shear bond strength in megapascals (MPa).

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The biocompatibility of dental monomers is assessed by evaluating their cytotoxicity on relevant cell lines, such as human gingival fibroblasts.

1. Cell Culture:

  • Human gingival fibroblasts are cultured in a suitable medium until they reach a desired confluency.

2. Exposure to Monomers:

  • The cells are then exposed to varying concentrations of the functional monomers for a specified period (e.g., 24 hours).

3. MTT Assay:

  • After the exposure period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.

  • The IC50 value, the concentration of the monomer that causes 50% inhibition of cell viability, is then calculated.[6][9][11]

Logical Relationship in Dental Monomer Selection

MonomerSelection High Bond Strength High Bond Strength Optimal Monomer Choice Optimal Monomer Choice High Bond Strength->Optimal Monomer Choice Low Cytotoxicity Low Cytotoxicity Low Cytotoxicity->Optimal Monomer Choice Good Hydrolytic Stability Good Hydrolytic Stability Good Hydrolytic Stability->Optimal Monomer Choice DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_evaluation Performance Evaluation Select Monomer Select Monomer Polymerization Polymerization Select Monomer->Polymerization Characterization Characterization Polymerization->Characterization Drug Loading Drug Loading Characterization->Drug Loading Encapsulation Efficiency Encapsulation Efficiency Drug Loading->Encapsulation Efficiency In Vitro Release In Vitro Release Encapsulation Efficiency->In Vitro Release In Vivo Studies In Vivo Studies In Vitro Release->In Vivo Studies BiosensorPathway Analyte Analyte Enzyme Enzyme Analyte->Enzyme Substrate Binding Product Product Enzyme->Product Catalytic Conversion Electrode Electrode Product->Electrode Electrochemical Reaction Signal Signal Electrode->Signal Current Generation

References

Safety Operating Guide

Proper Disposal Procedures for 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 2-Allyloxyethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guidance is intended for researchers, scientists, and drug development professionals.

Essential Safety Information

This compound is a combustible liquid that can cause skin irritation and serious eye damage. As an ether, it has the potential to form explosive peroxides upon exposure to air and light over time.[1][2] Therefore, it is critical to handle this chemical with appropriate safety precautions and dispose of it as hazardous waste. Never dispose of this compound down the drain or in regular trash.[3][4]

Key Chemical and Regulatory Data

For safe handling and regulatory compliance, key quantitative data for this compound are summarized below.

PropertyValueCitation(s)
UN Number NA1993[3]
Proper Shipping Name Combustible liquid, n.o.s. (this compound)[3]
Hazard Class 3 (Flammable and combustible liquid)[3]
Flash Point Between 37.8 and 93.3 °C (100 and 200 °F)[5]
Peroxide Formation Risk Ethers can form explosive peroxides with age. Opened containers should be disposed of within one year.[1][2]

Operational Protocol for Disposal

This section outlines the step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Neoprene or nitrile rubber gloves are recommended.[3] Note that ethers can permeate nitrile gloves, so change them frequently (e.g., every 15 minutes) or immediately upon contamination.[1][4]

  • Eye Protection: Chemical safety goggles are mandatory.[3] Contact lenses should not be worn.[3]

  • Protective Clothing: A lab coat or a complete chemical-resistant suit should be worn, depending on the scale of work.[5]

Waste Collection and Segregation

Proper segregation and containment are crucial first steps for safe disposal.

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[5]

  • Waste Containers: If transferring to a waste container, ensure it is compatible, properly sealed, and clearly labeled with "Hazardous Waste," the chemical name "this compound," and all associated hazard symbols.[6][7]

  • No Mixing: Do not mix this compound waste with other chemicals unless compatibility is confirmed.[5] It is particularly important to store it separately from strong acids, peroxides, and oxidizers.[3][4]

  • Labeling: Label the container with the date it was opened to track its age and mitigate the risk of peroxide formation.[1][2]

Temporary Storage in the Laboratory

Proper storage while awaiting disposal is critical to prevent accidents.

  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area.[3][5][6]

  • Conditions: The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[3][5]

  • Container Integrity: Ensure the container cap is tightly closed at all times, except when adding waste.[5][6]

Final Disposal Procedure

Final disposal must be handled by certified professionals.

  • Licensed Disposal Company: Arrange for the collection of this compound waste by a licensed hazardous waste disposal company.[5][8] Incineration is a recommended disposal method.[3]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, national, and international regulations.[5]

  • Documentation: Provide the Safety Data Sheet (SDS) for this compound to the disposal service.

Emergency Protocol: Spill Management

In the event of a spill, follow these procedures immediately.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the space is well-ventilated.[5][8]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[3][5]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to contain the spill.[5][8]

  • Collect the Waste: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) CollectWaste Collect Waste in Labeled, Compatible Container PPE->CollectWaste ReviewSDS Review Safety Data Sheet (SDS) ReviewSDS->PPE Segregate Segregate from Incompatible Chemicals CollectWaste->Segregate Store Store in Cool, Ventilated Area Away from Ignition Sources Segregate->Store ContactVendor Contact Licensed Hazardous Waste Vendor Store->ContactVendor ArrangePickup Arrange for Waste Pickup ContactVendor->ArrangePickup Documentation Provide SDS to Vendor ArrangePickup->Documentation Spill Spill Occurs ContainSpill Contain with Absorbent (e.g., Sand, Vermiculite) Spill->ContainSpill CollectSpill Collect with Non-Sparking Tools ContainSpill->CollectSpill CollectSpill->CollectWaste Treat as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2-Allyloxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate and essential safety and logistical information for 2-Allyloxyethanol, including operational procedures and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation, specific personal protective equipment is mandatory.[1] Engineering controls, such as local exhaust or general room ventilation, should be in place to minimize exposure.[1] Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

A summary of the required PPE is provided in the table below:

Protection TypePPE SpecificationRationale and Source
Hand Protection Neoprene or nitrile rubber gloves.[1]To prevent skin contact, which can cause irritation.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Eye Protection Chemical goggles. A face shield (minimum 8 inches) may also be necessary.[2]To protect against splashes that can cause serious eye irritation.[1] Contact lenses should not be worn when handling this chemical.[1]
Skin and Body Protection Wear suitable protective clothing.[1] This includes a lab coat, and in some situations, a chemical-resistant apron or coveralls.[3]To avoid skin contact and contamination of personal clothing.[1]
Respiratory Protection A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[1][4] A type ABEK (EN14387) respirator filter is also cited.[5][6]To prevent respiratory irritation from vapors.[1]
Operational Plan for Handling this compound

1. Preparation and Precautionary Measures:

  • Before handling, ensure all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Keep the chemical away from heat, open flames, and sparks as it is a combustible liquid.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

2. Handling Procedure:

  • Avoid all eye and skin contact and do not breathe in vapor or mist.[1]

  • Use only non-sparking tools when handling the container.[1]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

3. In Case of Exposure:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical advice. Never give anything by mouth to an unconscious person.[2]

4. Spill Management:

  • In case of a spill, evacuate unnecessary personnel and remove all ignition sources.[1][2]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spillage using non-combustible absorbent material like sand, earth, or vermiculite.[2]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][8]

  • Prevent the spill from entering drains or public waters.[2]

Disposal Plan

1. Waste Chemical Disposal:

  • This compound should be disposed of by incineration in a licensed waste disposal facility.[1]

  • Do not dispose of the waste into the sewer system.[1]

2. Contaminated PPE Disposal:

  • Dispose of contaminated gloves and other disposable PPE in accordance with applicable local, state, and federal regulations for chemical waste.[2]

  • Contaminated clothing should be washed before reuse.[1]

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_handling 2. Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_safety Locate Emergency Equipment (Eyewash, Safety Shower) prep_vent->prep_safety handling_chem Handle this compound prep_safety->handling_chem spill_contain Contain Spill with Absorbent Material handling_chem->spill_contain Accidental Spill disp_chem Dispose of Chemical Waste (Incineration) handling_chem->disp_chem Routine Operation spill_collect Collect Waste in Sealed Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean spill_clean->disp_chem disp_ppe Dispose of Contaminated PPE disp_chem->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Allyloxyethanol
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。